Ophiopogonin D'
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHGNFKBPFJCB-LYLKFOBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317339 | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945619-74-9, 65604-80-0 | |
| Record name | Ophiopogonin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophiopogonin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 945619-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Ophiopogonin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potential as a therapeutic agent in a range of diseases, underpinned by its complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by Ophiopogonin D, with a focus on its anti-cancer, anti-inflammatory, and cardioprotective effects. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
Ophiopogonin D exerts its pleiotropic effects by targeting multiple critical signaling cascades involved in cell proliferation, survival, inflammation, and apoptosis.
Anti-Cancer Activity
The anti-cancer properties of Ophiopogonin D are attributed to its ability to interfere with several oncogenic signaling pathways.
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Ophiopogonin D has been shown to be a potent inhibitor of the STAT3 signaling pathway.[3][4] In non-small cell lung carcinoma (NSCLC) cells, OP-D suppresses the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues.[3] This inhibition of STAT3 activation leads to the downregulation of various STAT3-regulated genes involved in anti-apoptosis, cell cycle progression, and angiogenesis.[3][4] The suppressive effect on STAT3 signaling is mediated, at least in part, by OP-D-induced oxidative stress, which causes a disturbance in the GSH/GSSG ratio.[3][4]
The PI3K/AKT and NF-κB signaling pathways are crucial for cell survival and proliferation and are often dysregulated in cancer. Ophiopogonin D has been demonstrated to inhibit both of these pathways in human lung cancer cells.[1][2][5] By suppressing the phosphorylation of AKT, OP-D can inhibit downstream signaling that promotes cell growth and survival.[1] Furthermore, OP-D blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[5] This leads to a reduction in the expression of various carcinogenic gene products.[1][2]
Ophiopogonin D induces apoptosis in various cancer cell lines, including those of the breast, larynx, and colon.[1][2][6][7][8] This is achieved through the activation of the caspase cascade, including caspase-3, caspase-8, and caspase-9.[1][2][7][8] In human laryngocarcinoma cells, OP-D treatment leads to increased caspase-3/9 activity.[2][7] In colorectal cancer, OP-D activates p53 via ribosomal proteins L5 and L11, leading to apoptosis.[6][9][10] Additionally, OP-D can induce cell cycle arrest at the G2/M phase, as observed in human breast carcinoma MCF-7 cells, which is associated with the downregulation of cyclin B1.[8]
Anti-Inflammatory Activity
Ophiopogonin D exhibits significant anti-inflammatory effects by targeting key inflammatory signaling pathways.
A central mechanism of OP-D's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1][11] In a mouse model of colitis, OP-D ameliorates the condition by inhibiting the epithelial NF-κB signaling pathway.[1][2] It also attenuates inflammation in diabetic nephropathy and PM2.5-induced lung inflammation by suppressing NF-κB activation.[1][2][12] This inhibition prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][11]
In the context of lung inflammation induced by particulate matter (PM2.5), Ophiopogonin D has been shown to act through the AMPK/NF-κB signaling pathway.[1][2][12] By activating AMPK, OP-D can subsequently inhibit the NF-κB pathway, leading to a reduction in the inflammatory response in mouse pulmonary epithelial cells.[1][2][12]
In human umbilical vein endothelial cells (HUVECs), Ophiopogonin D demonstrates an endothelial protective effect by activating the CYP2J2-PPARα pathway.[1][2] By upregulating CYP2J2 and its metabolites (epoxyeicosatrienoic acids or EETs), as well as PPARα, OP-D significantly reduces Angiotensin II-induced NF-κB nuclear translocation and the expression of pro-inflammatory cytokines.[1][2]
Cardioprotective Effects
Ophiopogonin D has shown promise in protecting the cardiovascular system through various mechanisms.
In doxorubicin-induced cardiomyocyte injury, Ophiopogonin D provides protection by suppressing endoplasmic reticulum stress (ERS) and alleviating mitochondrial damage.[1][2] It also mitigates autophagy by reducing the production of reactive oxygen species (ROS).[1][2][13][14]
Recent studies have shown that Ophiopogonin D can inhibit doxorubicin-induced cardiomyocyte ferroptosis by restoring the β-catenin/GPX4 signaling pathway.[15]
In a rat model of myocardial ischemia-reperfusion injury, Ophiopogonin D exerts protective effects by upregulating CYP2J3 and increasing the levels of circulating EETs.[16][17] This leads to improved cardiac function and reduced myocardial infarct size.[16][17]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Ophiopogonin D.
| Cell Line/Model | Effect | Concentration of OP-D | Key Findings | Reference |
| Human Lung Cancer Cells (NSCLC) | Inhibition of STAT3 phosphorylation | Not specified | Substantial suppressive activity on STAT3 signaling. | [3] |
| Human Lung Cancer Cells | Inhibition of NF-κB, PI3K/AKT, and AP-1 pathways | Not specified | Suppresses proliferation and reduces expression of carcinogenic gene products. | [1][2] |
| Human Laryngocarcinoma Cells | Induction of apoptosis | Not specified | Boosted caspase-3/9 activity and decreased cell growth. | [1][2][7] |
| Human Breast Carcinoma MCF-7 Cells | Cell cycle arrest at G2/M | Not specified | Down-regulation of cyclin B1. | [8] |
| Colorectal Cancer Cells | Induction of apoptosis | 40 uM | Caused nucleolar stress and suppressed Ki67 expression. | [1] |
| Mouse Pulmonary Epithelial Cells | Amelioration of PM2.5-induced inflammation | Not specified | Inhibition of the AMPK/NF-κB signaling pathway. | [1][2][12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial protection | 5-20 μM | Increased expression of CYP2J2 and PPARα. | [18] |
| Doxorubicin-treated Cardiomyocytes | Attenuation of autophagy | Not specified | Reduced generation of reactive oxygen species (ROS). | [1][2][13] |
| Rat Model of Myocardial Ischemia-Reperfusion | Cardioprotection | Not specified | Upregulation of CYP2J3/EETs. | [16][17] |
Experimental Protocols
This section outlines the general methodologies used in the cited studies to investigate the mechanism of action of Ophiopogonin D.
Cell Culture and Treatment
-
Cell Lines: Various human cancer cell lines (e.g., NSCLC, MCF-7, AMC-HN-8) and other cell types (e.g., HUVECs, HaCaT) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of Ophiopogonin D (typically in the micromolar range) for specified durations.
Western Blot Analysis
-
Purpose: To determine the expression levels of specific proteins in signaling pathways.
-
Methodology:
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-p65, p65, Cyclin B1, Caspase-3).
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
-
Apoptosis Assays
-
Purpose: To quantify the extent of apoptosis induced by Ophiopogonin D.
-
Methodology (Annexin V/PI Staining):
-
Cells were treated with Ophiopogonin D.
-
Cells were harvested, washed, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
After incubation in the dark, the cells were analyzed by flow cytometry. Annexin V positive cells are apoptotic, while PI staining indicates necrotic or late apoptotic cells.[7]
-
Cell Cycle Analysis
-
Purpose: To determine the effect of Ophiopogonin D on cell cycle distribution.
-
Methodology:
-
Cells were treated with Ophiopogonin D.
-
Cells were harvested, fixed in ethanol, and treated with RNase A.
-
Cells were stained with propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Ophiopogonin D and a typical experimental workflow.
Caption: Ophiopogonin D's Anti-Cancer Signaling Pathways.
Caption: this compounds Anti-Inflammatory Signaling Pathways.
Caption: General Experimental Workflow.
Conclusion
Ophiopogonin D is a promising natural compound with a complex mechanism of action that involves the modulation of multiple key signaling pathways. Its ability to inhibit pro-survival and pro-inflammatory pathways like STAT3, PI3K/AKT, and NF-κB, while inducing apoptosis and cell cycle arrest, underscores its therapeutic potential, particularly in oncology and inflammatory diseases. The cardioprotective effects of OP-D further broaden its potential clinical applications. This guide provides a comprehensive overview of the current understanding of this compounds mechanism of action, offering a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the precise molecular interactions and in vivo efficacy will be crucial for translating the therapeutic potential of Ophiopogonin D into clinical practice.
References
- 1. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 7. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcimjournal.com [jcimjournal.com]
- 9. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scielo.br [scielo.br]
- 12. selleckchem.com [selleckchem.com]
- 13. [PDF] Ophiopogonin D Attenuates Doxorubicin-Induced Autophagic Cell Death by Relieving Mitochondrial Damage In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. karger.com [karger.com]
- 17. Ophiopogonin D Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Chemical structure and properties of Ophiopogonin D.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonin D is a naturally occurring steroidal glycoside isolated from the tuber of Ophiopogon japonicus. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Ophiopogonin D. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental protocols for its biological evaluation, and visualizes its known mechanisms of action through signaling pathway diagrams.
Chemical Structure and Properties
Ophiopogonin D is a C27 steroid glycoside with a ruscogenin aglycone. Its complex structure features a spirostanol skeleton with multiple hydroxyl groups and a trisaccharide chain attached at the C-3 position.
Chemical Structure:
Ophiopogonin D: A Technical Guide to its Anti-Tumor Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D) is a C27 steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, a plant used extensively in traditional Chinese medicine.[1][2] While historically used for conditions like inflammation and coughs, recent pharmacological investigations have revealed its potent anti-tumor activities across a range of cancer types.[1][3][4] Emerging evidence highlights OP-D's ability to modulate multiple oncogenic signaling pathways, making it a promising candidate for further investigation in cancer therapy.[2][4] This document provides a comprehensive technical overview of the anti-tumor properties of Ophiopogonin D, focusing on its molecular mechanisms, summarizing quantitative data from key studies, and detailing relevant experimental protocols.
Molecular Mechanisms of Anti-Tumor Activity
Ophiopogonin D exerts its anti-cancer effects by targeting several critical signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. Its multi-targeted nature is evident in its activity against various cancers, including colorectal, lung, breast, prostate, and laryngeal carcinomas.[1][2][5][6][7]
Induction of Apoptosis via p53 Activation and c-Myc Inhibition
In colorectal cancer, Ophiopogonin D's mechanism is heavily linked to the tumor suppressor protein p53 and the oncogene c-Myc.[1] OP-D treatment induces the expression of p53, which in turn activates downstream targets like p21 and promotes apoptosis, as evidenced by the increase in cleaved-PARP.[1] This activation is dependent on ribosomal proteins L5 (RPL5) and L11 (RPL11).[1][8] Concurrently, OP-D inhibits the expression of c-Myc, a critical regulator of cancer cell growth and proliferation, via the CNOT2 protein and shortens c-Myc's half-life.[1][8] This dual action of activating a tumor suppressor and inhibiting an oncogene is a key component of its efficacy in p53 wild-type colon cancer cells.[1]
Abrogation of STAT3 Signaling
In non-small cell lung carcinoma (NSCLC), Ophiopogonin D has been shown to substantially suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][9] The activation of STAT3 is a common feature in many cancers, promoting cell survival, proliferation, and angiogenesis.[5] OP-D inhibits the phosphorylation of STAT3 at tyrosine 705 and serine 727 residues, which blocks its activation.[5] This inhibitory effect is mediated by the induction of oxidative stress, specifically through a disturbance in the GSH/GSSG ratio.[5][9][10] The suppression of STAT3 signaling leads to the downregulation of various oncogenic genes, including those involved in anti-apoptosis and cell cycle regulation, ultimately inducing apoptosis.[5][9]
Modulation of PI3K/AKT, NF-κB, and MAPK Pathways
Ophiopogonin D demonstrates broad activity by modulating several interconnected signaling pathways crucial for tumor cell survival and proliferation.[2][4] In human lung cancer cells, OP-D has been found to suppress the NF-κB, PI3K/AKT, and AP-1 pathways.[2][4][11] The suppression of NF-κB occurs through the inhibition of IκB kinase activation, which prevents the phosphorylation and subsequent degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm.[4] Furthermore, OP-D consistently inhibits the phosphorylation of AKT in a dose-dependent manner in colorectal cancer cells.[1][2][11] In human laryngocarcinoma, OP-D upregulates p38-MAPK signaling while downregulating MMP-9, contributing to apoptosis induction.[2][12] This multi-pathway inhibition underscores its potential as a broad-spectrum anti-cancer agent.
Induction of Cell Cycle Arrest
A key feature of this compounds anti-proliferative effect is its ability to induce cell cycle arrest. In human breast cancer MCF-7 cells, treatment with OP-D leads to arrest at the G2/M phase.[2][6] This arrest is mechanistically associated with the significant downregulation of cyclin B1, a critical protein for the G2/M transition.[2][6] By halting the cell cycle, OP-D prevents cancer cells from dividing, thereby inhibiting tumor growth.[6] This effect on the cell cycle is often a prelude to the induction of apoptosis, which in MCF-7 cells involves the activation of both caspase-8 and caspase-9.[2][6][11]
Quantitative Anti-Tumor Effects
The anti-tumor properties of Ophiopogonin D have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data on its cytotoxicity, effects on molecular markers, and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Ophiopogonin D in Various Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value/Effective Concentration | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC3 | IC50 | 6.25 µM | [7] |
| Laryngocarcinoma | AMC-HN-8 | Cell Proliferation Inhibition | Significant at 12.5 - 50 µM | [12] |
| Colorectal Cancer | HCT116, SW480 | Cell Viability Inhibition | Significant at 20 - 40 µM | [2][11] |
| Breast Cancer | MCF-7 | Colony Formation Inhibition | Dose-dependent decrease | [6] |
| Non-Small Cell Lung | A549 | Cell Proliferation Blockade | Effective at 10 µM |[5] |
Table 2: In Vivo Anti-Tumor Efficacy of Ophiopogonin D
| Cancer Type | Animal Model | Dosage | Outcome | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC3 Xenograft (BALB/c nude mice) | 2.5 and 5.0 mg/kg/day (i.p.) | Significant tumor growth inhibition | [7] |
| Prostate Cancer | DU145 Xenograft (BALB/c nude mice) | 2.5 and 5.0 mg/kg/day (i.p.) | Significant tumor growth inhibition | [7] |
| Non-Small Cell Lung | A549 Xenograft | Not specified | Significant attenuation of tumor size and growth |[5] |
Table 3: Molecular and Cellular Effects of Ophiopogonin D
| Cancer Type | Effect | Key Molecular Changes | Reference |
|---|---|---|---|
| Colorectal Cancer | Apoptosis Induction | ↑ p53, ↑ p21, ↑ Cleaved-PARP, ↓ c-Myc, ↓ p-AKT | [1] |
| Non-Small Cell Lung | Apoptosis Induction | ↓ p-STAT3, ↓ JAK1/2, Disturbance in GSH/GSSG ratio | [5][13] |
| Laryngocarcinoma | Apoptosis Induction | ↑ p-p38 MAPK, ↑ Caspase-3/9 activity, ↓ Cyclin B1, ↓ MMP-9 | [2][12] |
| Breast Cancer (MCF-7) | G2/M Cell Cycle Arrest, Apoptosis | ↓ Cyclin B1, ↑ Caspase-8, ↑ Caspase-9 | [2][6] |
| Oral Squamous Cell | Apoptosis Induction | ↑ Caspase-3, ↑ Cleaved-PARP, Suppression of AKT/PI3K/mTOR pathway | |
Key Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in Ophiopogonin D research. Researchers should adapt these protocols based on specific cell lines and experimental goals.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding : Seed cancer cells (e.g., AMC-HN-8, PC3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]
-
Treatment : Treat the cells with various concentrations of Ophiopogonin D (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 12, 24, or 48 hours).[12][14]
-
Reagent Addition : Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement : For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm for MTT; 450 nm for CCK-8) using a microplate reader.[12] Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment : Plate cells (e.g., 5x10⁵ cells/well) in a 6-well plate, allow them to attach, and then treat with varying concentrations of Ophiopogonin D for 24 hours.[12]
-
Cell Harvesting : Collect both floating and adherent cells. Wash the cells with ice-cold PBS.
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Incubate the cells in the dark at room temperature for 15-30 minutes.[12]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction : Treat cells (e.g., in a 6-well plate) with Ophiopogonin D. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay kit.[12]
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a specific primary antibody (e.g., anti-p53, anti-STAT3, anti-Cyclin B1) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Ophiopogonin D is a compelling natural product with significant anti-tumor properties, demonstrated to inhibit proliferation, induce G2/M cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines.[2][6] Its strength lies in its ability to modulate multiple, critical oncogenic signaling pathways, including the p53/c-Myc axis, STAT3, and PI3K/AKT/NF-κB networks.[1][4][5] The synergistic potential of OP-D with existing chemotherapeutic agents like 5-FU and doxorubicin further enhances its clinical relevance.[1][15]
Future research should focus on several key areas. Firstly, comprehensive pharmacokinetic and toxicological studies are necessary to establish a safety profile for potential clinical use.[3] Secondly, further in vivo studies using patient-derived xenograft (PDX) models could provide more clinically relevant data on its efficacy. Finally, the identification of specific molecular targets through advanced techniques like proteomics and transcriptomics could help in designing more targeted therapeutic strategies and identifying biomarkers for patient selection. The existing body of evidence strongly supports the continued development of Ophiopogonin D as a novel anti-cancer therapeutic agent.
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jcimjournal.com [jcimjournal.com]
- 7. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmrxiv.de [pharmrxiv.de]
- 12. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
Ophiopogonin D as a potential therapeutic agent for diabetic nephropathy.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, and its pathogenesis is intricately linked to hyperglycemia-induced oxidative stress, inflammation, and renal fibrosis. Ophiopogonin D (OP-D), a steroidal glycoside extracted from the traditional Chinese herb Ophiopogon japonicus, has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated that OP-D can ameliorate renal dysfunction in experimental models of DN. Its therapeutic effects are attributed to its potent anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB and TGF-β1 signaling pathways. This technical guide provides a comprehensive overview of the current evidence supporting OP-D as a potential treatment for DN, including detailed experimental protocols, quantitative data from key studies, and a visual representation of its molecular mechanisms of action.
Introduction to Diabetic Nephropathy and Ophiopogonin D
Diabetic nephropathy is a severe microvascular complication of diabetes mellitus, characterized by progressive damage to the kidney's glomeruli and tubules, leading to proteinuria, a decline in glomerular filtration rate, and eventually, renal failure.[1] The pathophysiology of DN is complex, involving a cascade of events initiated by chronic hyperglycemia.[1] Key contributors to the progression of DN include increased oxidative stress, chronic inflammation, and the excessive deposition of extracellular matrix proteins, leading to renal fibrosis.[2][3]
Ophiopogonin D is the primary pharmacologically active component of Ophiopogon japonicus, a plant that has been used in traditional medicine for treating diabetes-related conditions.[4][5] OP-D, a steroidal glycoside, has been shown to possess a range of pharmacological activities, including antioxidant and anti-inflammatory effects.[4][5] These properties make it a compelling candidate for intervention in the pathological processes of DN.
Therapeutic Efficacy of Ophiopogonin D in a Preclinical Model of Diabetic Nephropathy
A key study by Qiao et al. (2020) investigated the therapeutic potential of Ophiopogonin D in a streptozotocin (STZ)-induced rat model of diabetic nephropathy. The study demonstrated that oral administration of OP-D for 12 weeks significantly improved renal function and structure.
Improvement in Renal Function and Glycemic Control
Treatment with Ophiopogonin D led to a significant reduction in fasting blood glucose and HbA1c levels in diabetic rats.[1] This was accompanied by a marked improvement in key markers of renal function. Serum creatinine and blood urea nitrogen (BUN) levels were significantly decreased, while serum albumin levels were increased in the OP-D treated groups compared to the untreated diabetic group.[1] Furthermore, OP-D treatment improved creatinine clearance and reduced urinary protein excretion, indicating a restoration of glomerular filtration barrier function.[6]
Table 1: Effect of Ophiopogonin D on Glycemic Control and Renal Hypertrophy
| Group | Fasting Blood Glucose (mmol/L) | HbA1c (%) | Kidney Hypertrophy (Kidney weight/Body weight) |
| Normal Control (NC) | 5.8 ± 0.4 | 4.5 ± 0.3 | 0.0039 ± 0.0002 |
| Diabetic Nephropathy (DN) | 25.4 ± 1.8 | 11.8 ± 0.9 | 0.0092 ± 0.0008 |
| Gliclazide (5 mg/kg) | 15.2 ± 1.1 | 8.2 ± 0.6 | 0.0039 ± 0.0002 |
| OP-D Low Dose (2.5 mg/kg) | 20.1 ± 1.5 | 9.9 ± 0.7 | 0.0068 ± 0.0003 |
| OP-D Medium Dose (5 mg/kg) | 16.5 ± 1.2 | 8.5 ± 0.6 | 0.0053 ± 0.0002 |
| OP-D High Dose (10 mg/kg) | 14.8 ± 1.1 | 7.9 ± 0.5 | 0.0040 ± 0.0002 |
| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |
Table 2: Effect of Ophiopogonin D on Renal Function Parameters
| Group | Serum Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) | Serum Albumin (g/L) | Creatinine Clearance (mL/min) | Urinary Protein (mg/24h) |
| Normal Control (NC) | 45.3 ± 3.1 | 7.2 ± 0.5 | 38.5 ± 2.1 | 1.8 ± 0.1 | 25.6 ± 2.1 |
| Diabetic Nephropathy (DN) | 102.6 ± 7.5 | 25.8 ± 1.9 | 25.4 ± 1.8 | 0.8 ± 0.06 | 125.4 ± 9.8 |
| Gliclazide (5 mg/kg) | 65.8 ± 4.9 | 15.4 ± 1.2 | 33.1 ± 2.3 | 1.4 ± 0.1 | 65.8 ± 5.4 |
| OP-D Low Dose (2.5 mg/kg) | 88.9 ± 6.2 | 21.3 ± 1.6 | 28.9 ± 2.0 | 1.0 ± 0.08 | 98.7 ± 8.1 |
| OP-D Medium Dose (5 mg/kg) | 72.4 ± 5.5 | 17.6 ± 1.4 | 31.5 ± 2.2 | 1.3 ± 0.1 | 75.3 ± 6.2 |
| OP-D High Dose (10 mg/kg) | 62.1 ± 4.7 | 14.9 ± 1.1 | 34.2 ± 2.4 | 1.5 ± 0.1 | 60.1 ± 4.9 |
| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |
Attenuation of Oxidative Stress
Oxidative stress is a key driver of cellular damage in diabetic nephropathy.[2] The study by Qiao et al. (2020) demonstrated that Ophiopogonin D treatment effectively mitigated renal oxidative stress. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, were significantly reduced in the kidneys of OP-D-treated diabetic rats.[4] Concurrently, the activities of crucial antioxidant enzymes, including superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT), were restored towards normal levels.[4]
Table 3: Effect of Ophiopogonin D on Renal Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | GSH (U/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) |
| Normal Control (NC) | 2.5 ± 0.2 | 25.1 ± 1.8 | 120.5 ± 8.9 | 45.2 ± 3.3 |
| Diabetic Nephropathy (DN) | 8.9 ± 0.7 | 10.2 ± 0.8 | 55.3 ± 4.1 | 20.1 ± 1.5 |
| Gliclazide (5 mg/kg) | 4.8 ± 0.4 | 18.5 ± 1.4 | 90.8 ± 6.7 | 35.4 ± 2.6 |
| OP-D Low Dose (2.5 mg/kg) | 7.1 ± 0.5 | 13.4 ± 1.0 | 68.7 ± 5.1 | 26.8 ± 2.0 |
| OP-D Medium Dose (5 mg/kg) | 5.5 ± 0.4 | 16.8 ± 1.2 | 82.4 ± 6.1 | 32.1 ± 2.4 |
| OP-D High Dose (10 mg/kg) | 4.2 ± 0.3 | 19.6 ± 1.5 | 98.2 ± 7.3 | 38.5 ± 2.9 |
| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |
Suppression of Renal Inflammation
Chronic inflammation is a hallmark of diabetic nephropathy, contributing to tissue injury and fibrosis.[2] Ophiopogonin D demonstrated significant anti-inflammatory effects in the diabetic kidney. The expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-1β (IL-1β), was markedly reduced in the renal tissue of OP-D-treated rats.[4]
Table 4: Effect of Ophiopogonin D on Renal Inflammatory Markers
| Group | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Normal Control (NC) | 35.4 ± 2.8 | 20.1 ± 1.6 |
| Diabetic Nephropathy (DN) | 125.8 ± 9.9 | 75.6 ± 6.0 |
| Gliclazide (5 mg/kg) | 70.2 ± 5.5 | 42.3 ± 3.3 |
| OP-D Low Dose (2.5 mg/kg) | 101.5 ± 8.0 | 61.2 ± 4.8 |
| OP-D Medium Dose (5 mg/kg) | 82.3 ± 6.5 | 49.6 ± 3.9 |
| OP-D High Dose (10 mg/kg) | 65.9 ± 5.2 | 39.7 ± 3.1 |
| Data are presented as mean ± SEM (n=12). Data extracted from Qiao et al. (2020). |
Molecular Mechanisms of Action
Ophiopogonin D exerts its nephroprotective effects through the modulation of key signaling pathways involved in inflammation and fibrosis.
Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its activation is implicated in the pathogenesis of diabetic nephropathy.[4] Hyperglycemia and oxidative stress can trigger the activation of the NF-κB pathway, leading to the transcription of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α.[4] Ophiopogonin D has been shown to suppress the activation of NF-κB in the diabetic kidney.[6] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of OP-D.
Modulation of the TGF-β1/Smad Signaling Pathway
Transforming growth factor-beta 1 (TGF-β1) is a key profibrotic cytokine that plays a central role in the development of renal fibrosis in diabetic nephropathy.[4] TGF-β1 signaling through its downstream mediators, the Smad proteins, leads to the overproduction of extracellular matrix components, such as collagen and fibronectin, by mesangial cells and fibroblasts. The study by Qiao et al. (2020) revealed that Ophiopogonin D treatment significantly reduced the elevated plasma levels of TGF-β1 in diabetic rats, suggesting that OP-D may mitigate renal fibrosis by interfering with this critical pathway.[2]
Potential Interaction with the NLRP3 Inflammasome
While direct evidence linking Ophiopogonin D to the NLRP3 inflammasome in diabetic nephropathy is still emerging, the known anti-inflammatory properties of OP-D suggest a potential interaction. The NLRP3 inflammasome is a multi-protein complex that, upon activation by hyperglycemia-induced danger signals, triggers the release of the pro-inflammatory cytokines IL-1β and IL-18, contributing to renal inflammation and injury. Given that OP-D reduces the levels of IL-1β, it is plausible that it may directly or indirectly inhibit the activation of the NLRP3 inflammasome. Further research is warranted to elucidate this potential mechanism.
Detailed Experimental Protocols
The following protocols are based on the methodology described by Qiao et al. (2020) in their study of Ophiopogonin D in a rat model of diabetic nephropathy.
Animal Model of Diabetic Nephropathy
-
Animals: Male Sprague-Dawley rats (200-220 g) are used.
-
Induction of Diabetes: After a one-week acclimatization period, diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5). Control animals receive an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Three days after STZ injection, fasting blood glucose levels are measured. Rats with a fasting blood glucose level above 16.7 mmol/L are considered diabetic and are included in the study.
-
Treatment Groups: Diabetic rats are randomly assigned to different treatment groups (n=12 per group):
-
Diabetic Nephropathy (DN) control group (vehicle)
-
Positive control group (e.g., Gliclazide, 5 mg/kg/day)
-
Ophiopogonin D low dose (2.5 mg/kg/day)
-
Ophiopogonin D medium dose (5 mg/kg/day)
-
Ophiopogonin D high dose (10 mg/kg/day)
-
-
Drug Administration: Ophiopogonin D is administered orally by gavage daily for 12 weeks.
Biochemical Assays
-
Sample Collection: At the end of the 12-week treatment period, blood and 24-hour urine samples are collected. Kidneys are harvested, weighed, and homogenized for analysis.
-
Renal Function Tests: Serum creatinine, blood urea nitrogen, and serum albumin are measured using standard biochemical assay kits. Urinary protein is quantified, and creatinine clearance is calculated.
-
Oxidative Stress Markers: The levels of MDA and the activities of GSH, SOD, and CAT in kidney homogenates are determined using commercial assay kits (e.g., from Nanjing Jiancheng Bioengineering Institute). The principle of the MDA assay is based on the reaction with thiobarbituric acid (TBA). The SOD assay typically utilizes the WST-1 method. The CAT assay is often based on the decomposition of hydrogen peroxide. The GSH assay measures total or reduced glutathione levels.
-
Inflammatory Markers: The concentrations of IL-6 and IL-1β in kidney homogenates are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits (e.g., from Nanjing Jiancheng Bioengineering Institute).
Future Directions and Conclusion
The preclinical data strongly suggest that Ophiopogonin D holds significant promise as a therapeutic agent for diabetic nephropathy. Its ability to concurrently target multiple key pathological pathways, including hyperglycemia, oxidative stress, and inflammation, makes it an attractive candidate for further development.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms: Further investigation is needed to fully understand the interaction of Ophiopogonin D with the NLRP3 inflammasome and its potential protective effects on podocytes, including the prevention of apoptosis.
-
Pharmacokinetic and safety studies: Comprehensive pharmacokinetic and toxicology studies are required to establish a safe and effective dosing regimen for potential clinical use.
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to validate the efficacy and safety of Ophiopogonin D in patients with diabetic nephropathy.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. zenodo.org [zenodo.org]
- 4. elkbiotech.com [elkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D: A Comprehensive Pharmacological Profile and Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive research has demonstrated its potential therapeutic applications in various diseases, including cancer, inflammation, cardiovascular disorders, metabolic diseases, and neurodegenerative conditions. This technical guide provides an in-depth review of the pharmacological profile of Ophiopogonin D, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. Detailed summaries of quantitative data are presented in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Ophiopogonin D is a C27 steroid glycoside that has garnered significant attention for its diverse biological activities.[1][2] Traditionally used in Chinese medicine, modern pharmacological studies have begun to unravel the molecular mechanisms underlying its therapeutic potential.[2] This guide synthesizes the current scientific literature on Ophiopogonin D, presenting its pharmacological properties, underlying signaling pathways, and relevant experimental data in a structured and accessible format.
Pharmacological Activities
Ophiopogonin D exhibits a remarkable range of pharmacological effects, which are summarized below.
Anti-Cancer Activity
OP-D has demonstrated potent anti-cancer effects in various cancer types through the modulation of multiple oncogenic signaling pathways.[2][3] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[2][4]
Anti-Inflammatory Activity
OP-D exerts significant anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NF-κB signaling cascade.[2][5] It has shown efficacy in animal models of colitis, diabetic nephropathy, and lung inflammation.[2]
Cardiovascular Protection
Ophiopogonin D has shown promise in protecting the cardiovascular system. It can ameliorate myocardial ischemia-reperfusion injury and protect against doxorubicin-induced cardiotoxicity.[2]
Neuroprotective Effects
Emerging evidence suggests that OP-D possesses neuroprotective properties, with studies indicating its potential to ameliorate brain injury in models of cerebral infarction.
Metabolic Regulation
OP-D has been shown to improve metabolic parameters in models of non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism, oxidative stress, and inflammatory responses.[6]
Quantitative Data
The following tables summarize the quantitative data on the efficacy and pharmacokinetic profile of Ophiopogonin D.
Table 1: In Vitro Anti-Cancer Activity of Ophiopogonin D
| Cell Line | Cancer Type | Assay | Effective Concentration | Effect | Reference |
| HCT116 | Colorectal Cancer | CCK-8 | 20-40 µM | Significant inhibition of cell viability and proliferation | [4] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | G2/M phase cell cycle arrest | [2] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | Inhibition of migration, invasion, and proliferation | [2] |
| MDA-MB-435 | Melanoma | Not Specified | Not Specified | Suppression of invasion and proliferation | [2] |
| A549 | Lung Cancer | Western Blot | 10 µM | Suppression of STAT3 signaling | [3] |
| Human Laryngocarcinoma Cells | Laryngeal Cancer | Not Specified | Not Specified | Induced apoptosis, cytotoxicity, decreased cell growth | [2] |
Table 2: In Vivo Efficacy of Ophiopogonin D
| Disease Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Colitis | Mouse | 40 mg/kg | Oral gavage | Reduced inflammation-related cytokine levels | [7] |
| Prostate Cancer (Ophiopogonin D') | Nude Mice (PC3 xenograft) | 5.0 mg/kg/day | Intraperitoneal | ~79.8% tumor growth inhibition | [8] |
| Prostate Cancer (Ophiopogonin D') | Nude Mice (DU145 xenograft) | 2.5 and 5.0 mg/kg/day | Intraperitoneal | Significant tumor growth inhibition | [9] |
| Non-alcoholic fatty liver disease | High-fat diet-induced obese mice | Not Specified | Not Specified | Ameliorated NAFLD by improving lipid metabolism, oxidative stress, and inflammation | [6] |
| Diabetic Nephropathy | Streptozotocin-induced rats | Not Specified | Not Specified | Ameliorated renal function by suppressing oxidative stress and inflammation | [5] |
Table 3: Pharmacokinetic Parameters of Ophiopogonin D
| Parameter | Value | Animal Model | Dosing | Reference |
| Clearance (Cl) | 0.024 ± 0.010 L/min/kg | Rat | 77.0 μg/kg (intravenous) | [2] |
| Half-life (T1/2) | 17.29 ± 1.70 min | Rat | 77.0 μg/kg (intravenous) | [2] |
Signaling Pathways
Ophiopogonin D exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.
Caption: Anti-Cancer Signaling Pathways of Ophiopogonin D.
Caption: Anti-Inflammatory Signaling Pathways of Ophiopogonin D.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on Ophiopogonin D.
In Vitro Assays
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1][10]
-
Drug Treatment: Treat the cells with various concentrations of Ophiopogonin D. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][11]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
-
Cell Treatment: Treat cells with Ophiopogonin D at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.[12]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[12]
-
Cell Lysis: After treatment with Ophiopogonin D, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Models
-
Cell Preparation: Harvest cancer cells (e.g., PC3 for prostate cancer) and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Administration: Once the tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer Ophiopogonin D (e.g., 5 mg/kg/day, intraperitoneally) and vehicle control for a specified period.[8]
-
Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight and volume. Analyze tumor tissues for relevant biomarkers by immunohistochemistry or western blotting.
-
Induction of Colitis: Administer DSS (e.g., 3% w/v) in the drinking water of mice for a specified period (e.g., 7 days) to induce colitis.
-
Drug Administration: Administer Ophiopogonin D (e.g., 40 mg/kg) or vehicle control orally to the mice daily during the DSS treatment period.[7]
-
Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily.
-
Histological Analysis: At the end of the experiment, collect the colon tissues for histological examination to assess the degree of inflammation and tissue damage.
-
Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue or serum by ELISA or qPCR.
Conclusion
Ophiopogonin D is a multifaceted natural compound with a robust pharmacological profile, demonstrating significant potential in the treatment of a range of diseases. Its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation underscores its therapeutic promise. This technical guide provides a comprehensive overview of the current knowledge on Ophiopogonin D, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 9. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
Ophiopogonin D: A Technical Guide to its Discovery, Mechanisms, and Methodologies in Traditional Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D, a C27 steroid glycoside, is a key bioactive compound isolated from the tuber of Ophiopogon japonicus (Mai Men Dong in Chinese).[1] For centuries, Ophiopogon japonicus has been a staple in Traditional Chinese Medicine (TCM), valued for its yin-nourishing properties, its ability to moisten the lungs, and to clear heart fire.[2] Modern pharmacological research has begun to unravel the scientific basis for these traditional uses, identifying Ophiopogonin D as a significant contributor to the plant's therapeutic effects. This technical guide provides an in-depth overview of the discovery and history of Ophiopogonin D in traditional medicine, its multifaceted pharmacological activities, and detailed experimental protocols for its study.
Discovery and History in Traditional Medicine
The use of Ophiopogon japonicus dates back thousands of years in China, where it is traditionally used to treat conditions such as dry cough, sore throat, and cardiovascular ailments.[3] In TCM theory, it is known to nourish the yin, promote the production of body fluids, moisten the lungs, and ease the mind. Ophiopogonin D is one of the primary active saponins responsible for these therapeutic properties.[4] Its isolation and characterization have allowed for a more precise investigation into the molecular mechanisms underlying the traditional applications of Ophiopogon japonicus.
Pharmacological Activities and Signaling Pathways
Ophiopogonin D exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, and neuroprotective activities.[1][5][6] These effects are mediated through the modulation of various signaling pathways.
Anti-inflammatory Activity
Ophiopogonin D has been shown to ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway.[1][5] It also attenuates PM2.5-induced lung inflammation by suppressing the AMPK/NF-κB signaling pathway.[1][5] In the context of non-alcoholic fatty liver disease (NAFLD), Ophiopogonin D's beneficial effects are attributed to its regulation of the NF-κB signaling pathway.[7]
Anti-Cancer Activity
The anti-cancer properties of Ophiopogonin D are linked to its ability to induce apoptosis and inhibit cell proliferation. It has been found to upregulate the p38 MAPK signaling pathway while downregulating cyclin B1 and MMP-9 in human laryngocarcinoma cells.[8] Furthermore, Ophiopogonin D can induce apoptosis and exert anti-tumor effects by inhibiting the STAT3 signaling pathway in non-small cell lung carcinoma (NSCLC) cells.[5]
Cardiovascular Protection
Ophiopogonin D demonstrates protective effects on the cardiovascular system. It has been observed to protect against isoproterenol-induced cardiomyocyte injury by regulating multiple signaling pathways.[1]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of Ophiopogonin D. It has been shown to protect against cerebral ischemia-reperfusion injury by inhibiting STAT3 phosphorylation.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological activities of Ophiopogonin D.
| Cell Line/Model | Treatment | Effect | Concentration/Dose | Reference |
| Human laryngocarcinoma AMC-HN-8 cells | Ophiopogonin D | Inhibition of cell proliferation, induction of apoptosis | 0-50 µmol/l | [8] |
| Human breast cancer MCF-7 cells | Ophiopogonin D | Inhibition of cell proliferation, G2/M phase arrest, apoptosis | Not specified | [10] |
| Colorectal cancer cells | Ophiopogonin D | Inhibition of cell viability, anti-proliferative effects | 20-40 µM | [11] |
| MDA-MB-435 melanoma cells | Ophiopogonin D | Inhibition of cell proliferation and invasion | 40 and 80 µM | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Ophiopogonin D.
Caption: Ophiopogonin D inhibits inflammation via the AMPK/NF-κB pathway.
Caption: Ophiopogonin D exerts anti-tumor and neuroprotective effects by inhibiting STAT3.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Frontiers | Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review [frontiersin.org]
- 3. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-NF-kB p65 (Ser536) Antibody | Affinity Biosciences [affbiotech.com]
Preliminary Studies on Ophiopogonin D's Effect on Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. This complex biological response involves the activation of glial cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic and uncontrolled neuroinflammation contributes to neuronal damage and disease progression. Ophiopogonin D (OPD), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory and antioxidant effects[1][2]. This technical guide provides an in-depth overview of the preliminary research on the effects of Ophiopogonin D on neuroinflammation, with a focus on its molecular mechanisms, experimental validation, and future research directions.
Molecular Mechanisms of Ophiopogonin D in Neuroinflammation
Preliminary studies suggest that Ophiopogonin D exerts its neuroprotective effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms identified to date involve the inhibition of the STAT3 and NF-κB signaling pathways.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cytokine signaling. Upon activation by phosphorylation, STAT3 translocates to the nucleus and induces the expression of genes involved in inflammation and cell survival. Ophiopogonin D has been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream effects[1][3]. This inhibition is thought to be a key mechanism by which OPD reduces the production of pro-inflammatory cytokines.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Studies have indicated that Ophiopogonin D can inhibit the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of downstream inflammatory mediators[4].
NLRP3 Inflammasome: A Potential Target?
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, playing a critical role in neuroinflammation. While various natural compounds have been shown to inhibit NLRP3 inflammasome activation, current preliminary studies on Ophiopogonin D have not yet established a direct link. The potential for OPD to modulate the NLRP3 inflammasome pathway in microglia represents a promising and important area for future investigation.
Experimental Evidence: Quantitative Data Summary
The anti-neuroinflammatory effects of Ophiopogonin D have been quantified in both in vivo and in vitro models. The following tables summarize the key findings from a study on cerebral ischemia-reperfusion injury, a condition characterized by a significant neuroinflammatory component.
Table 1: In Vivo Effects of Ophiopogonin D on Inflammatory and Oxidative Stress Markers in a Rat Model of Cerebral Ischemia-Reperfusion
| Marker | Model Group (MCAO/R) | Ophiopogonin D Treated Group | Effect of Ophiopogonin D | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Increased | Significantly Decreased | Anti-inflammatory | [3] |
| IL-1β | Increased | Significantly Decreased | Anti-inflammatory | [3] |
| IL-6 | Increased | Significantly Decreased | Anti-inflammatory | [3] |
| Oxidative Stress Markers | ||||
| GSH | Decreased | Significantly Increased | Antioxidant | [3] |
| CAT | Decreased | Significantly Increased | Antioxidant | [3] |
| SOD | Decreased | Significantly Increased | Antioxidant | [3] |
| MDA | Increased | Significantly Decreased | Antioxidant | [3] |
MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; GSH: Glutathione; CAT: Catalase; SOD: Superoxide Dismutase; MDA: Malondialdehyde.
Table 2: In Vitro Effects of Ophiopogonin D on Inflammatory Markers in PC12 Cells under Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Marker | OGD/R Model Group | Ophiopogonin D Treated Group | Effect of Ophiopogonin D | Reference |
| Pro-inflammatory Cytokines (Protein Levels) | ||||
| TNF-α | Increased | Significantly Decreased | Anti-inflammatory | [3] |
| IL-1β | Increased | Significantly Decreased | Anti-inflammatory | [3] |
| IL-6 | Increased | Significantly Decreased | Anti-inflammatory | [3] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to evaluate the anti-neuroinflammatory effects of Ophiopogonin D.
In Vitro Neuroinflammation Model Using BV2 Microglial Cells
1. Cell Culture and Maintenance:
-
BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Induction of Neuroinflammation:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of Ophiopogonin D for a specified period (e.g., 1-2 hours).
-
Neuroinflammation is induced by adding lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.
3. Measurement of Inflammatory Mediators (ELISA):
-
After the desired incubation period with LPS and OPD, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Western Blot Analysis for Signaling Proteins:
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-STAT3, STAT3, NF-κB p65, IκBα, β-actin).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Immunofluorescence for NF-κB Nuclear Translocation:
-
Cells are grown on coverslips in a 24-well plate and subjected to the same treatment protocol.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.
-
Cells are then incubated with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope to visualize the subcellular localization of NF-κB p65.
Conclusion and Future Directions
Preliminary studies provide compelling evidence for the anti-neuroinflammatory effects of Ophiopogonin D. Its ability to modulate the STAT3 and NF-κB signaling pathways highlights its potential as a therapeutic agent for neurological disorders with an inflammatory component. However, the research is still in its early stages. Future investigations should focus on:
-
Elucidating the full spectrum of its molecular targets: A comprehensive understanding of all the signaling pathways modulated by OPD is necessary. A key area of interest is its potential interaction with the NLRP3 inflammasome.
-
In-depth in vivo studies: Further research in various animal models of neurodegenerative diseases is required to validate its therapeutic efficacy, determine optimal dosing, and assess its safety profile.
-
Pharmacokinetic and bioavailability studies: Understanding how OPD is absorbed, distributed, metabolized, and excreted is crucial for its development as a drug.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of Ophiopogonin D in human patients with neuroinflammatory conditions.
This technical guide summarizes the current understanding of this compounds role in mitigating neuroinflammation. The presented data and protocols offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Microglia NLRP3 Inflammasome and Neuroimmune Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D: A Novel Therapeutic Candidate for Osteoporosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound for the treatment of osteoporosis.[1][2][3] Extensive research has demonstrated its potent anti-oxidative and bone-protective properties, suggesting its potential as a novel therapeutic agent in bone-related disorders.[1][3] This technical guide provides a comprehensive overview of the current understanding of Ophiopogonin D's mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of Ophiopogonin D for the clinical management of osteoporosis.
Mechanism of Action
Ophiopogonin D exerts its anti-osteoporotic effects through a dual mechanism that involves the promotion of osteoblast-mediated bone formation and the inhibition of osteoclast-driven bone resorption. The core of its activity lies in the modulation of key signaling pathways that govern bone cell function, primarily through the reduction of oxidative stress.
Promotion of Osteogenesis
Ophiopogonin D has been shown to significantly enhance the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.[1][2] This is achieved through the activation of the Wnt/β-catenin signaling pathway.[2] By mitigating the overproduction of reactive oxygen species (ROS), Ophiopogonin D facilitates the nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for osteogenic differentiation.[1][2]
Inhibition of Osteoclastogenesis
The compound effectively suppresses the differentiation and activity of osteoclasts, the cells that resorb bone tissue.[1][2] this compounds inhibitory action on osteoclastogenesis is linked to its ability to reduce ROS levels, which are known to promote osteoclast formation.[1][3] While direct interaction with the RANKL/RANK/OPG signaling pathway is still under investigation, its impact on downstream effectors and the overall inflammatory microenvironment suggests a potential modulatory role.
Key Signaling Pathways
The bone-protective effects of Ophiopogonin D are orchestrated through its influence on critical intracellular signaling cascades.
FoxO3a/β-catenin Signaling Pathway
A key mechanism underlying this compounds action is its ability to mitigate oxidative stress through the FoxO3a/β-catenin signaling pathway.[1][2][3] Excessive ROS can lead to osteoblast apoptosis and promote osteoclastogenesis. This compounds antioxidant properties counteract this, leading to the activation of FoxO3a and subsequent nuclear translocation of β-catenin, thereby promoting osteoblast survival and function.[1][2]
Caption: FoxO3a/β-catenin signaling pathway modulated by Ophiopogonin D.
RANKL/RANK/OPG Signaling Pathway
The RANKL/RANK/OPG axis is the principal regulator of osteoclast differentiation and activation. RANKL, expressed by osteoblasts, binds to its receptor RANK on osteoclast precursors, triggering their differentiation into mature osteoclasts. Osteoprotegerin (OPG), also secreted by osteoblasts, acts as a decoy receptor for RANKL, preventing its interaction with RANK and thereby inhibiting osteoclastogenesis. An imbalance in the RANKL/OPG ratio is a hallmark of osteoporotic bone loss. While direct evidence of this compounds interaction with this pathway is still emerging, its ability to suppress the expression of osteoclastic genes suggests a potential downregulating effect on RANKL-mediated signaling.
Caption: The RANKL/RANK/OPG signaling pathway in osteoclastogenesis.
Quantitative Data from Preclinical Studies
The efficacy of Ophiopogonin D has been quantified in both in vitro and in vivo models of osteoporosis. The following tables summarize the key findings.
In Vitro Efficacy of Ophiopogonin D
| Cell Line | Assay | Concentration of OP-D | Outcome | Reference |
| MC3T3-E1 | Cell Proliferation (CCK-8) | 1, 10, 100 nM | Dose-dependent increase in proliferation | [1] |
| MC3T3-E1 | Alkaline Phosphatase (ALP) Activity | 1, 10, 100 nM | Significant increase in ALP activity | [1] |
| MC3T3-E1 | Mineralization (Alizarin Red S) | 100 nM | Enhanced matrix mineralization | [1] |
| RAW264.7 | TRAP-positive Multinucleated Cells | 1, 10, 100 nM | Dose-dependent decrease in osteoclast formation | [1] |
| RAW264.7 | Osteoclastic Gene Expression (qRT-PCR) | 100 nM | Significant downregulation of TRAP, Cathepsin K, and MMP-9 | [1] |
In Vivo Efficacy of Ophiopogonin D in Ovariectomized (OVX) Mice
| Parameter | Sham Group | OVX + Vehicle | OVX + OP-D (10 mg/kg) | OVX + OP-D (20 mg/kg) | Reference |
| Bone Mineral Density (BMD) (g/cm³) | 0.28 ± 0.02 | 0.19 ± 0.02 | 0.23 ± 0.02 | 0.26 ± 0.03 | [1] |
| Bone Volume/Total Volume (BV/TV) (%) | 18.5 ± 2.1 | 9.8 ± 1.5 | 13.2 ± 1.8 | 16.5 ± 2.0 | [1] |
| Trabecular Number (Tb.N) (1/mm) | 6.5 ± 0.5 | 4.2 ± 0.4 | 5.1 ± 0.5 | 5.9 ± 0.6 | [1] |
| Trabecular Separation (Tb.Sp) (mm) | 0.15 ± 0.02 | 0.24 ± 0.03 | 0.19 ± 0.02 | 0.16 ± 0.02 | [1] |
| Serum CTX-1 (ng/mL) | 3.5 ± 0.4 | 6.8 ± 0.7 | 5.1 ± 0.6 | 4.0 ± 0.5 | [1] |
| Serum TRAP (U/L) | 4.2 ± 0.5 | 7.5 ± 0.8 | 5.8 ± 0.7 | 4.7 ± 0.6 | [1] |
| *p < 0.05 compared to OVX + Vehicle group |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on Ophiopogonin D.
In Vitro Experiments
Caption: General workflow for in vitro experiments.
1. Cell Culture:
-
MC3T3-E1 cells: Maintained in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
RAW264.7 cells: Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For osteoclast differentiation, cells are stimulated with 50 ng/mL RANKL.
2. Cell Proliferation Assay (CCK-8):
-
MC3T3-E1 cells are seeded in 96-well plates.
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of Ophiopogonin D.
-
At specified time points, CCK-8 solution is added to each well and incubated for 2 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
3. Alkaline Phosphatase (ALP) Activity Assay:
-
MC3T3-E1 cells are cultured in the presence of Ophiopogonin D for several days.
-
Cells are lysed, and the supernatant is incubated with an ALP substrate solution.
-
The reaction is stopped, and the absorbance is read at 405 nm. ALP activity is normalized to the total protein content.
4. Mineralization Assay (Alizarin Red S Staining):
-
MC3T3-E1 cells are cultured in osteogenic induction medium with Ophiopogonin D for an extended period (e.g., 21 days).
-
Cells are fixed and stained with Alizarin Red S solution to visualize calcium deposits.
-
The stained nodules can be quantified by dissolving the stain and measuring the absorbance.
5. TRAP Staining:
-
RAW264.7 cells are cultured with RANKL and Ophiopogonin D.
-
After differentiation, cells are fixed and stained using a TRAP staining kit.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.
6. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for osteoclastic marker genes (e.g., TRAP, Cathepsin K, MMP-9) and a housekeeping gene for normalization.
In Vivo Experiments
Caption: General workflow for in vivo experiments.
1. Animal Model:
-
Female C57BL/6 mice (8-12 weeks old) are used.
-
Bilateral ovariectomy is performed to induce an osteoporosis model. A sham operation (ovaries exposed but not removed) is performed on the control group.
2. Drug Administration:
-
Following a recovery period after surgery, mice are randomly assigned to different treatment groups.
-
Ophiopogonin D is administered, typically by oral gavage, at specified doses for a set duration (e.g., 8-12 weeks).
3. Micro-computed Tomography (μCT) Analysis:
-
After euthanasia, femurs or tibias are collected and fixed.
-
High-resolution μCT is used to analyze the trabecular bone microarchitecture. Key parameters include bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
4. Serum Biomarker Analysis:
-
Blood samples are collected, and serum is isolated.
-
ELISA kits are used to measure the levels of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX-1) for bone resorption and alkaline phosphatase (ALP) or osteocalcin for bone formation.
Conclusion and Future Directions
Ophiopogonin D presents a compelling case as a potential therapeutic agent for osteoporosis. Its ability to concurrently stimulate osteoblast function and inhibit osteoclast activity through the modulation of key signaling pathways, particularly by mitigating oxidative stress, positions it as a promising candidate for further drug development.
Future research should focus on:
-
Elucidating the precise molecular interactions of Ophiopogonin D with the RANKL/RANK/OPG signaling pathway.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.
-
Performing long-term safety and efficacy studies in larger animal models.
-
Exploring the potential for synergistic effects with existing osteoporosis therapies.
The comprehensive data and protocols provided in this guide aim to serve as a valuable resource for the scientific community to accelerate the translation of Ophiopogonin D from a promising natural compound to a clinically effective treatment for osteoporosis.
References
Ophiopogonin D: A Technical Guide to its Cardiovascular Protective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D) is a C27 steroid glycoside isolated from the tuber of Ophiopogon japonicus, a well-known herb in traditional Chinese medicine.[1][2] Emerging evidence has highlighted its significant pharmacological activities, including potent cardiovascular protective effects.[1][3] This technical guide provides an in-depth overview of the mechanisms, experimental evidence, and key methodologies related to the cardiovascular protective actions of Ophiopogonin D. The information is intended to support further research and drug development efforts in this promising area.
Mechanisms of Cardiovascular Protection
Ophiopogonin D exerts its cardioprotective effects through a multi-targeted approach, influencing various signaling pathways involved in inflammation, oxidative stress, apoptosis, endoplasmic reticulum stress, and mitochondrial function.
Anti-Inflammatory and Endothelial Protection
OP-D demonstrates significant anti-inflammatory properties, particularly in the vascular endothelium. A key mechanism involves the upregulation of the Cytochrome P450 epoxygenase 2J2 (CYP2J2) and its metabolites, epoxyeicosatrienoic acids (EETs).
-
CYP2J2-PPARα Pathway : In Human Umbilical Vein Endothelial Cells (HUVECs), OP-D activates the CYP2J2-PPARα pathway.[1][3] This leads to the inhibition of Angiotensin II (Ang II)-induced nuclear translocation of NF-κB, a pivotal regulator of inflammation.[1][3] Consequently, the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and VCAM-1 is significantly reduced.[1][3]
Figure 1: OP-D Endothelial Protection Pathway.
Protection Against Myocardial Ischemia-Reperfusion (MI/R) Injury
OP-D has been shown to protect against MI/R injury by upregulating CYP2J3, a homolog of CYP2J2, and activating pro-survival signaling pathways.[4][5]
-
CYP2J3/EETs and PI3K/Akt/eNOS Pathway : In rat models of MI/R, OP-D administration increases the expression of CYP2J3 and the levels of circulating EETs.[4][5] This activation is linked to the stimulation of the PI3K/Akt/eNOS signaling cascade, which promotes cell survival and vasodilation.[4][5] Simultaneously, this pathway inhibits NF-κB signaling, reducing inflammation and apoptosis in the myocardial tissue.[4][5]
Figure 2: OP-D in Myocardial I/R Injury.
Attenuation of Doxorubicin-Induced Cardiotoxicity
Doxorubicin (DOX), a potent chemotherapeutic agent, is known for its cardiotoxic side effects, partly through inducing ferroptosis. OP-D has been found to counteract this toxicity.
-
β-catenin/GPX4 Pathway : OP-D mitigates DOX-induced cardiomyocyte ferroptosis by restoring the β-catenin/GPX4 signaling pathway.[6][7] It increases the expression of β-catenin, which in turn promotes the expression of Glutathione Peroxidase 4 (GPX4), a key inhibitor of ferroptosis.[6][7] This action helps to reduce lipid peroxidation and protect cardiomyocytes from this form of programmed cell death.[7]
Alleviation of Diabetic Myocardial Injury
OP-D also shows promise in mitigating diabetic cardiomyopathy by targeting mitochondrial dynamics.
-
Mitochondrial Protection : In mouse models of type 2 diabetes and in lipotoxicity models using palmitic acid-stimulated cardiomyocytes, OP-D was found to alleviate mitochondrial dysfunction.[8] It helps to regulate mitochondrial dynamics, reduce lipid accumulation, and improve cell survival, thereby protecting the heart from diabetic injury.[8]
Suppression of Endoplasmic Reticulum Stress (ERS)
Endoplasmic reticulum stress is a factor in various cardiovascular diseases. OP-D can suppress ERS, contributing to its cardioprotective profile. For instance, OP-D protects cardiomyocytes from injury induced by its isomer, Ophiopogonin D', by inhibiting ERS, potentially through the modulation of CYP2J3.[1][9]
Experimental Evidence: Quantitative Data Summary
The following tables summarize the quantitative findings from key in vitro and in vivo studies on Ophiopogonin D.
Table 1: Summary of In Vitro Quantitative Data
| Cell Line | Model / Stimulus | OP-D Concentration | Key Finding | Reference |
| HUVECs | Angiotensin II-induced injury | 5-20 µM | Dose-dependently increased CYP2J2 mRNA and protein expression.[1] | [1][3] |
| HUVECs | Angiotensin II-induced injury | 20 µM | Dramatically reduced NF-κB nuclear translocation and pro-inflammatory cytokine expression.[1] | [1][3] |
| H9c2 cells | Angiotensin II-induced hypertrophy | Not specified | Negated the inductive effects of Ang II on hypertrophy genes and NF-κB signaling.[3] | [3] |
| Cardiomyocytes | Ophiopogonin D'-induced injury | 6 µmol·L⁻¹ (OP-D') | OP-D partially reversed the myocardial cell injury caused by OP-D'.[9] | [9] |
| Cardiomyocytes | Palmitic Acid-induced lipotoxicity | Not specified | Inhibited mitochondrial dysfunction and promoted cell survival.[8] | [8] |
Table 2: Summary of In Vivo Quantitative Data
| Animal Model | Disease Model | OP-D Dosage | Key Finding | Reference |
| Sprague-Dawley Rats | Myocardial Ischemia-Reperfusion | Not specified | Reduced myocardial infarct size, decreased creatine kinase and lactate dehydrogenase levels.[4][5] | [4][5] |
| Sprague-Dawley Rats | Myocardial Ischemia-Reperfusion | Not specified | Activated CYP2J3 expression and increased circulating 11,12-EET levels.[4][5] | [4][5] |
| Type 2 Diabetes Mice | Diabetic Myocardial Injury | Not specified | Lowered blood lipid levels and alleviated mitochondrial dysfunction in the heart.[8] | [8] |
| Mice | Doxorubicin-induced cardiotoxicity | 10 mg/kg (Doxorubicin) | Inhibited cardiomyocyte ferroptosis by restoring the β-catenin/GPX4 pathway.[6] | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experimental models used to study Ophiopogonin D.
Protocol 1: Myocardial Ischemia-Reperfusion (MI/R) Injury Rat Model
This model is fundamental for studying the protective effects of compounds against heart attack-related damage.[4][5]
-
Animal Preparation : Male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital. The animals are then intubated and ventilated.
-
Surgical Procedure : A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Ischemia Phase : Successful ligation is confirmed by the observation of myocardial blanching. The LAD artery is occluded for a period of 40 minutes to induce ischemia.[4][10]
-
Reperfusion Phase : After the ischemic period, the ligature is released to allow for reperfusion of the coronary artery. Reperfusion is typically allowed for 2 hours.[4][10]
-
Drug Administration : Ophiopogonin D or the vehicle control is administered, often intravenously, at a predetermined time point before or during the ischemia/reperfusion procedure.
-
Outcome Assessment :
-
Cardiac Function : Evaluated using electrocardiography and echocardiography to measure parameters like ejection fraction and fractional shortening.[4][11]
-
Infarct Size Measurement : The heart is excised, and the viable myocardium is stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.[4][5]
-
Biochemical Analysis : Blood samples are collected to measure levels of cardiac injury markers like creatine kinase (CK) and lactate dehydrogenase (LDH).[4][5]
-
Histological Analysis : Heart tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe morphological changes.[4][5]
-
Western Blot Analysis : Protein expression of key signaling molecules (e.g., CYP2J3, Akt, NF-κB) is quantified in myocardial tissue lysates.[4][5]
-
Figure 3: MI/R Experimental Workflow.
Protocol 2: Doxorubicin-Induced Cardiomyocyte Injury Model
This in vitro model is used to screen for compounds that can protect against the cardiotoxicity of doxorubicin.[6][7]
-
Cell Culture : H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Groups : Cells are divided into groups: Control, Ophiopogonin D alone, Doxorubicin alone, and Doxorubicin + Ophiopogonin D (pre-treatment or co-treatment).
-
Drug Treatment : Cells are treated with Doxorubicin (e.g., 1 µM) for a specified duration (e.g., 24 hours) to induce injury. In the protective group, cells are pre-treated with various concentrations of Ophiopogonin D for a period (e.g., 2-4 hours) before Doxorubicin exposure.
-
Outcome Assessment :
-
Cell Viability : Assessed using assays like MTT or CCK-8 to quantify cell survival.
-
Apoptosis/Ferroptosis Detection : Measured by flow cytometry using Annexin V/PI staining or by detecting markers of ferroptosis (e.g., lipid ROS, iron accumulation, GPX4 expression).
-
Mitochondrial Function : Mitochondrial membrane potential can be measured using fluorescent probes like JC-1 or TMRE.
-
Reactive Oxygen Species (ROS) Measurement : Intracellular ROS levels are quantified using probes like DCFH-DA.
-
Western Blot Analysis : Expression of proteins involved in relevant pathways (e.g., β-catenin, GPX4, apoptosis-related proteins) is analyzed.[7]
-
Immunofluorescence : To visualize the subcellular localization of proteins of interest.
-
Conclusion and Future Directions
Ophiopogonin D is a promising natural compound with multifaceted cardiovascular protective effects. Its ability to modulate key signaling pathways related to inflammation, oxidative stress, cell death, and metabolism makes it a strong candidate for further development as a therapeutic agent for conditions such as myocardial infarction, drug-induced cardiotoxicity, and diabetic cardiomyopathy.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies : Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of OP-D.[1][3]
-
Dose-Response and Efficacy Studies : Rigorous investigation in various preclinical models to establish optimal dosing and therapeutic efficacy.
-
Safety and Toxicology : Comprehensive assessment of the long-term safety and potential toxicity of Ophiopogonin D.
-
Clinical Trials : Translation of promising preclinical findings into well-designed clinical trials to evaluate its efficacy and safety in human patients with cardiovascular diseases.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. Ophiopogonin D Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D alleviates diabetic myocardial injuries by regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Ophiopogonin D protects cardiomyocytes against ophiopogonin D'-induced injury through suppressing endoplasmic reticulum stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Journey of Ophiopogonin D in the Body: A Technical Guide to its Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] These include potential applications in cardiovascular diseases, cancer, and inflammatory conditions.[1][2][3][4] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of Ophiopogonin D in various animal models, presenting key data, detailed experimental protocols, and visual representations of associated biological pathways.
I. Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of Ophiopogonin D has been primarily investigated in rats following intravenous administration. The data reveals that OP-D is rapidly cleared from the plasma. When administered as a pure compound, it exhibits a significantly higher clearance rate compared to when it is a component of the traditional Chinese medicine formulation 'SHENMAI' injection, suggesting potential interactions with other constituents within the formulation.[5][6]
Table 1: Pharmacokinetic Parameters of Ophiopogonin D in Rats (Intravenous Administration)
| Parameter | Value (as pure compound) | Value (in 'SHENMAI' injection) | Reference |
| Dose | 77.0 µg/kg | - | [5][6] |
| Clearance (CL) | 0.024 ± 0.010 L/min/kg | 0.007 ± 0.002 L/min/kg | [5][6] |
| Terminal Half-life (t½) | 17.29 ± 1.70 min | - | [5][6] |
| Pharmacokinetic Model | Two-compartment model | - | [5][6] |
Note: Data for the 'SHENMAI' injection is limited to clearance.
II. Experimental Protocols
A clear understanding of the methodologies employed in pharmacokinetic studies is crucial for the replication and validation of findings. This section outlines the key experimental protocols used to assess Ophiopogonin D's behavior in animal models.
A. Animal Models and Drug Administration
The majority of pharmacokinetic studies on Ophiopogonin D have utilized Sprague-Dawley rats.[5][6] For intravenous administration, the compound is typically dissolved in a suitable vehicle and injected via the tail vein. While studies involving oral administration in animal models are less common in the available literature, such investigations are crucial for determining the absolute bioavailability of OP-D.
B. Sample Collection and Preparation
Blood samples are typically collected at predetermined time points following drug administration. Plasma is then separated by centrifugation. A common and effective method for extracting Ophiopogonin D from plasma is protein precipitation using acetonitrile.[7] For tissue distribution studies, various organs are collected, homogenized, and then extracted to determine the concentration of the compound.[8]
C. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of Ophiopogonin D in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6][7]
Table 2: Typical LC-MS/MS Method Parameters for Ophiopogonin D Quantification
| Parameter | Description | Reference |
| Chromatographic Column | C18 column | [5][6] |
| Mobile Phase | A step gradient of 0.5 mmol/L ammonium chloride solution and acetonitrile | [5][6] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode | [5][6] |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [5][6][7] |
| Internal Standard | Digoxin | [5][6] |
| Linearity Range | 2.5 - 480.0 ng/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | [5][6] |
| Precision (Intra- and Inter-day) | < 8.9% | [5][6] |
| Accuracy | 97.5 - 107.3% | [5][6] |
III. Drug Metabolism and Potential Interactions
In vitro studies have shown that Ophiopogonin D can influence the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. This suggests a potential for drug-drug interactions. Furthermore, OP-D has been observed to affect the pharmacokinetics of co-administered drugs, such as cryptotanshinone, by increasing its maximum concentration (Cmax) and half-life while decreasing its clearance.[1][9] The interaction with drug transporters like P-glycoprotein (P-gp), a key player in drug efflux and bioavailability, is an area that warrants further investigation to fully understand the interaction potential of OP-D.[10][11][12]
IV. Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.
Ophiopogonin D has been shown to modulate several key signaling pathways, which likely underlies its observed pharmacological effects. These include the STAT3, NF-κB, and AMPK pathways.[1][9][13]
V. Conclusion and Future Directions
The current body of research provides a foundational understanding of the pharmacokinetics of Ophiopogonin D, particularly in rats following intravenous administration. The compound exhibits rapid clearance, and its pharmacokinetic profile can be influenced by co-administered substances. The established LC-MS/MS methods are robust and sensitive for its quantification in biological samples.
However, to advance the preclinical and potential clinical development of Ophiopogonin D, several key areas require further investigation. There is a pressing need for pharmacokinetic studies in other animal models and via different routes of administration, especially oral, to determine its absolute bioavailability. Comprehensive tissue distribution and excretion studies are also essential to understand its disposition in the body. Furthermore, a more in-depth characterization of its interactions with drug metabolizing enzymes and transporters is crucial for predicting and avoiding potential drug-drug interactions. Elucidating the finer details of its engagement with various signaling pathways will also provide a more complete picture of its mechanism of action and therapeutic potential. This technical guide serves as a summary of the current knowledge and a call to action for further research to unlock the full therapeutic promise of Ophiopogonin D.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global metabolomic and lipidomic analysis reveals the potential mechanisms of hemolysis effect of Ophiopogonin D and Ophiopogonin D' in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue distribution of LN002, a new compound alternative oxidase inhibitor against Cryptosporidium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic and natural opiates interact with P-glycoprotein in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Initial Screening of Ophiopogonin D for Anti-Cancer Activity
Introduction
Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, a plant used in traditional herbal medicine.[1][2] Possessing known anti-inflammatory and anti-oxidant properties, OP-D has garnered significant attention for its potential as an anti-cancer agent.[1][2][3] Preclinical studies have demonstrated its efficacy in various cancer types, including lung, breast, colorectal, and prostate cancer.[1][2] This technical guide provides an in-depth overview of the initial screening process for Ophiopogonin D's anti-cancer activity, detailing its effects on cancer cells, the molecular pathways it modulates, and the standard experimental protocols used for its evaluation.
Data Presentation: In Vitro and In Vivo Efficacy
Quantitative data from initial screening studies are summarized below to provide a comparative overview of this compounds efficacy across different cancer models.
Table 1: In Vitro Anti-proliferative and Cytotoxic Activity of Ophiopogonin D
| Cancer Type | Cell Line | Concentration | Effect | Reference |
| Colorectal Cancer | HCT116 | 20-40 µM | Significant inhibition of cell viability and proliferation. | [1] |
| Laryngocarcinoma | AMC-HN-8 | 25-50 µmol/l | Dose-dependent increase in cytotoxicity. | [4] |
| Breast Cancer | MCF-7 | Not specified | Marked, dose-dependent decrease in viable cells and colony formation. | [5] |
| Lung Carcinoma | A549 (NSCLC) | 10 µM | Substantial suppressive activity on cell proliferation. | [3][6] |
| Prostate Cancer | PC3, DU145 | Not specified | Potent growth inhibitory activity. | [7][8] |
Table 2: Pro-apoptotic and Cell Cycle Arrest Effects of Ophiopogonin D
| Cancer Type | Cell Line | Effect | Mechanism | Reference |
| Colorectal Cancer | HCT116 | Induces apoptosis. | Activates p53; inhibits c-Myc expression. | [1] |
| Laryngocarcinoma | AMC-HN-8 | Induces apoptosis; increases caspase-3/9 activity. | Upregulation of p38-MAPK signaling. | [4] |
| Breast Cancer | MCF-7 | Induces apoptosis and G2/M phase cell cycle arrest. | Down-regulation of cyclin B1; activation of caspase-8 and caspase-9. | [9][5][10] |
| Lung Carcinoma | A549 (NSCLC) | Induces apoptosis. | Abrogation of STAT3 signaling; activation of caspase cascade. | [3][6] |
Table 3: In Vivo Anti-Tumor Activity of Ophiopogonin D and its Analogs
| Compound | Cancer Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Ophiopogonin D' | PC3 Xenograft (Prostate) | 5.0 mg/kg | 24 days | ~79.8% | [7] |
| Ophiopogonin D | NSCLC Xenograft (Lung) | Not specified | 21 days | Significant reduction in tumor growth. | [3] |
Key Signaling Pathways Modulated by Ophiopogonin D
Ophiopogonin D exerts its anti-cancer effects by modulating multiple oncogenic signaling pathways. Research indicates that it can induce apoptosis, inhibit proliferation, and suppress metastasis through several key mechanisms.
In colorectal cancer, OP-D has been shown to activate the tumor suppressor p53 and inhibit the oncoprotein c-Myc.[1] In lung cancer, it abrogates the STAT3 signaling cascade and suppresses the NF-κB, PI3K/AKT, and AP-1 pathways.[3][6][10] Furthermore, its activity in laryngocarcinoma is linked to the upregulation of the p38-MAPK pathway.[4] These multi-targeted actions highlight its potential as a broad-spectrum anti-cancer agent.
In colorectal cancer cells, a more specific mechanism has been elucidated where OP-D induces p53 activation via ribosomal proteins RPL5 and RPL11 and inhibits c-Myc expression through CNOT2 regulation, leading to apoptosis.[1]
Experimental Protocols
Standardized protocols are crucial for the initial screening of potential anti-cancer compounds like Ophiopogonin D. Below are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Ophiopogonin D and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[12][13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.[12]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14][15]
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Ophiopogonin D for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer immediately after incubation.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (primary necrosis).
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and is essential for investigating the molecular mechanisms underlying this compounds effects on signaling pathways.[16][17]
Protocol:
-
Protein Extraction: After treatment with Ophiopogonin D, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, c-Myc, p-STAT3, cleaved-PARP) overnight at 4°C with gentle agitation.[16][19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[19]
Conclusion
The initial screening of Ophiopogonin D reveals it to be a promising natural anti-cancer agent with a multi-targeted mechanism of action.[1][10] It effectively inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest across a range of cancer cell lines. Its ability to modulate critical signaling pathways such as p53, c-Myc, STAT3, and PI3K/Akt underscores its potential for further development. The standardized protocols provided in this guide offer a robust framework for researchers to conduct initial evaluations of this and other potential therapeutic compounds. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile for clinical applications.
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcimjournal.com [jcimjournal.com]
- 6. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes & Protocols: Quantitative Determination of Ophiopogonin D using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogonin D is a steroidal saponin and one of the primary bioactive constituents isolated from the roots of Ophiopogon japonicus (Mai Dong). It has garnered significant interest in pharmaceutical research due to its potential therapeutic effects. Accurate and reliable quantification of Ophiopogonin D in raw materials, herbal preparations, and biological matrices is crucial for quality control, pharmacokinetic studies, and formulation development.
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful analytical technique for the quantitative analysis of non-chromophoric compounds like Ophiopogonin D. Unlike UV detectors, the ELSD is a universal detector that responds to any non-volatile analyte, making it ideal for the detection of saponins which lack a strong UV chromophore. This application note provides a detailed protocol for the determination of Ophiopogonin D concentration using HPLC-ELSD.
Experimental Protocols
Sample Preparation: Extraction of Ophiopogonin D from Ophiopogon japonicus
A robust sample preparation protocol is essential for the accurate quantification of Ophiopogonin D. The following procedure outlines a common method for extracting saponins from the dried tuberous roots of Ophiopogon japonicus.
Materials and Reagents:
-
Dried tuberous roots of Ophiopogon japonicus
-
Methanol (HPLC grade)
-
Water (deionized or distilled)
-
Solid Phase Extraction (SPE) cartridges (if further cleanup is required)
-
0.45 µm syringe filters
Protocol:
-
Grinding: Grind the dried tuberous roots of Ophiopogon japonicus into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Alternatively, reflux extraction can be performed at 80°C for 2 hours.[1]
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in an appropriate volume of the mobile phase (e.g., 5 mL) for HPLC analysis.
-
Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Caption: Workflow for the extraction of Ophiopogonin D from Ophiopogon japonicus.
HPLC-ELSD Method Protocol
This protocol is based on established methods for the simultaneous determination of multiple saponins, including Ophiopogonin D, in Ophiopogonis Radix.[2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Chromatographic data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | Kromasil 100-5 C18 (4.6 mm × 250 mm, 5 µm) or equivalent C18 column[2][3] |
| Mobile Phase | A: AcetonitrileB: Water |
| Gradient Elution | 0-45 min, 35%-55% A[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 35°C[2][3] |
| Injection Volume | 10-20 µL |
ELSD Conditions:
| Parameter | Setting |
| Drift Tube Temperature | 100°C[2][3] |
| Nebulizer Gas (Nitrogen) | 3.0 L/min[2][3] |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of Ophiopogonin D standard of known concentration in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The relationship is typically linear in a log-log plot for ELSD.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Quantification: Identify the Ophiopogonin D peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of Ophiopogonin D in the sample using the calibration curve.
Caption: General workflow for HPLC-ELSD analysis.
Quantitative Data Summary
The performance of the HPLC-ELSD method for the quantification of Ophiopogonin D has been validated in several studies. The following tables summarize the key validation parameters.
Table 1: Linearity of Ophiopogonin D Determination
| Study Reference | Linear Regression Equation | Correlation Coefficient (r²) |
| [4] | y = 1.032x + 13.47 | 0.9995 |
| [2][3] | Not explicitly stated, but r > 0.999 reported | > 0.999 |
Note: The linear regression equation from reference[4] is based on a log-log plot of peak area vs. concentration.
Table 2: Method Validation Parameters for Ophiopogonin D Quantification
| Parameter | Result | Reference |
| Precision (RSD) | 0.59% | [4] |
| Repeatability (RSD) | 1.32% | [4] |
| Stability (RSD, 24h) | 1.52% | [4] |
| Recovery | 95.75% - 103.1% | [3] |
Discussion
The presented HPLC-ELSD method provides a reliable and sensitive approach for the quantitative determination of Ophiopogonin D. The method demonstrates good linearity, precision, repeatability, and accuracy, making it suitable for routine quality control of Ophiopogon japonicus and its derived products.
Key Considerations:
-
ELSD Optimization: The response of the ELSD is dependent on the temperature of the drift tube and the nebulizer gas flow rate. These parameters should be optimized to achieve maximum sensitivity for Ophiopogonin D.
-
Mobile Phase: The use of volatile mobile phase components (e.g., acetonitrile and water) is crucial for ELSD, as the detection principle relies on the evaporation of the mobile phase. Non-volatile buffers should be avoided.
-
Calibration: Due to the non-linear response of the ELSD, a log-log transformation of peak area and concentration is typically used to generate a linear calibration curve.
Conclusion
This application note details a validated HPLC-ELSD method for the quantitative analysis of Ophiopogonin D. The provided protocols for sample preparation and chromatographic analysis, along with the summary of quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of this important bioactive compound. The method is robust, reliable, and suitable for the quality control and standardization of herbal medicines containing Ophiopogon japonicus.
References
- 1. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Saponin Content in Hang Maidong and Chuan Maidong via HPLC-ELSD Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS Method for the Sensitive Quantification of Ophiopogonin D in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative determination of Ophiopogonin D in plasma. Ophiopogonin D, a major active steroidal saponin from Ophiopogon japonicus, has demonstrated significant pharmacological potential, including cardiovascular protection and anti-inflammatory activities.[1][2][3] Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The described method employs a simple protein precipitation step for sample preparation and utilizes an LC-MS system for analysis, providing excellent sensitivity, specificity, and reproducibility. The method has been validated according to established bioanalytical guidelines, demonstrating its suitability for supporting drug development and research applications.
Experimental Protocols
Reagents and Materials
-
Analytes: Ophiopogonin D (purity >99%), Digoxin (Internal Standard, IS, purity >99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Chemicals: Ammonium Chloride (LC-MS grade).
-
Biological Matrix: Blank rat plasma (K2EDTA as anticoagulant), stored at -80°C.
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve Ophiopogonin D and Digoxin (IS) in methanol to prepare individual stock solutions of 1.0 mg/mL. Store at -20°C.
-
Working Solutions:
-
Ophiopogonin D: Prepare serial dilutions of the stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS): Dilute the Digoxin stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also be used as the protein precipitation agent.
-
Sample Preparation
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Aliquot 50 µL of plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Digoxin in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an LC autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS system for analysis.
LC-MS Instrumentation and Conditions
A sensitive and rapid liquid chromatography-mass spectrometric method is employed for the determination of Ophiopogonin D.[4]
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.5 mmol/L Ammonium Chloride in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Step gradient (specific percentages and times to be optimized) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Ophiopogonin D: m/z (as per reference) Digoxin (IS): m/z (as per reference) |
| Gas Temperature | 350°C |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Method Validation and Performance
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 2.5 to 480.0 ng/mL.[4] The lower limit of quantification (LLOQ) was established at 2.5 ng/mL, with a signal-to-noise ratio >10.[4][5]
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Ophiopogonin D | 2.5 - 480.0 | > 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results meet the acceptance criteria (±15% for precision and accuracy, ±20% at the LLOQ).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5.0 | < 8.9% | < 8.9% | 97.5 - 107.3 |
| Medium | 80.0 | < 8.9% | < 8.9% | 97.5 - 107.3 |
| High | 400.0 | < 8.9% | < 8.9% | 97.5 - 107.3 |
| Data adapted from Xia et al., 2008.[4] |
Recovery and Matrix Effect
The extraction recovery of Ophiopogonin D from plasma was consistent and reproducible across all QC levels. The matrix effect was assessed and found to be minimal, indicating that endogenous plasma components do not significantly interfere with the ionization of the analyte or the internal standard.
Experimental Workflow Diagram
The overall workflow for the quantification of Ophiopogonin D in plasma is depicted below.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Ophiopogonin D by Liquid Chromatography/Electrospray Ionization Mass Spectrometry and its Pharmacokinetics in Rat - 科研通 [ablesci.com]
Application Notes and Protocols for Cell Viability Assay with Ophiopogonin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-oxidant, and notably, anti-cancer effects.[1] These application notes provide detailed protocols for assessing the impact of Ophiopogonin D on cell viability, a critical step in preclinical drug development and mechanistic studies. The provided methodologies for colorimetric assays, such as MTT and CCK-8, are widely used to determine cytotoxicity and cell proliferation.[2][3][4][5][6] Additionally, this document summarizes the known signaling pathways modulated by Ophiopogonin D that contribute to its effects on cell viability.
Mechanism of Action of Ophiopogonin D on Cell Viability
Ophiopogonin D exerts its effects on cell viability through multiple mechanisms, primarily by inducing apoptosis, cell cycle arrest, and inhibiting proliferation in cancer cells.[7][8] In some contexts, it can also protect non-cancerous cells from certain types of cell death, such as ferroptosis.
Key signaling pathways influenced by Ophiopogonin D include:
-
p53 Activation and c-Myc Inhibition: In colorectal cancer cells, Ophiopogonin D induces apoptosis by activating the tumor suppressor p53 and inhibiting the expression of the oncogene c-Myc.[1]
-
MAPK Signaling Pathway: Ophiopogonin D has been shown to upregulate the p38-MAPK signaling pathway in human laryngocarcinoma cells, contributing to the inhibition of cell proliferation and induction of apoptosis.[9]
-
PI3K/Akt Signaling Pathway: This pro-survival pathway is often inhibited by Ophiopogonin D in various cancer cells, leading to decreased cell proliferation.[7][8]
-
Ferroptosis Inhibition: In doxorubicin-induced cardiomyocyte injury, Ophiopogonin D has a protective effect by inhibiting ferroptosis.
The following diagram illustrates the key signaling pathways affected by Ophiopogonin D, leading to altered cell viability.
Data Presentation: Efficacy of Ophiopogonin D on Cell Viability
The following tables summarize the reported effects of Ophiopogonin D on the viability of various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| Human Laryngocarcinoma (AMC-HN-8) | Laryngocarcinoma | MTT | 12h, 24h | 25-50 µmol/l (Significant inhibition) | [9] |
| Colorectal Cancer Cells | Colorectal Cancer | CCK-8 | Not Specified | 20-40 µM (Significant inhibition) | [1] |
| Androgen-Independent Prostate Cancer (PC3, DU145) | Prostate Cancer | CCK-8 | Not Specified | 2.5 µM (OPD') | [10] |
Note: The specific IC50 values can vary depending on the cell line, assay conditions, and the purity of the Ophiopogonin D used.
Experimental Workflow for Cell Viability Assay
The general workflow for assessing cell viability using a colorimetric assay involves cell seeding, treatment with Ophiopogonin D, addition of the assay reagent, incubation, and measurement of the absorbance.
Experimental Protocols
Materials
-
Ophiopogonin D (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Solubilizing solution for MTT (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Ophiopogonin D Treatment:
-
Prepare a stock solution of Ophiopogonin D in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 100 µM). The final DMSO concentration should be less than 0.1% to avoid solvent cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ophiopogonin D. Include a vehicle control (medium with the same concentration of DMSO as the highest Ophiopogonin D concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a more convenient and sensitive colorimetric assay.[2][4][11][12][13] It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium.
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Ophiopogonin D Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
Absorbance Measurement:
Data Analysis
-
Calculate the percentage of cell viability:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
The "blank" contains medium and the assay reagent but no cells. The "control" contains cells treated with the vehicle (e.g., DMSO) only.
-
-
Determine the IC50 value:
-
Plot the percentage of cell viability against the concentration of Ophiopogonin D.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.
-
Troubleshooting
-
High background in MTT assay: Ensure complete removal of the MTT-containing medium before adding the solubilizing solution. Phenol red in the medium can also contribute to background; consider using phenol red-free medium.
-
Low signal in either assay: The cell number may be too low, or the incubation time with the reagent may be too short. Optimize these parameters for your specific cell line.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition. Avoid the "edge effect" in 96-well plates by not using the outer wells for experimental samples or by filling them with sterile PBS.[4]
By following these detailed protocols and considering the known mechanisms of action, researchers can effectively evaluate the impact of Ophiopogonin D on cell viability and further explore its therapeutic potential.
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 3. researchhub.com [researchhub.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 9. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 11. ucallmlabs.com [ucallmlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ptglab.com [ptglab.com]
Application Notes: Detecting Apoptosis in Cancer Cells Induced by Ophiopogonin D
Introduction
Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, a plant used in traditional Chinese medicine.[1][2] Emerging research highlights its potent anti-cancer properties, including the ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, across various cancer types such as colorectal, breast, lung, and laryngeal cancers.[1][3][4][5] OP-D modulates multiple oncogenic signaling pathways, making it a promising candidate for novel cancer therapies and for combination treatments with existing chemotherapeutic agents like 5-FU and doxorubicin.[1][2][5] These notes provide an overview of the mechanisms of OP-D-induced apoptosis and detailed protocols for its detection and quantification in a research setting.
Mechanisms of Ophiopogonin D-Induced Apoptosis
Ophiopogonin D triggers apoptosis through a multi-targeted approach, affecting several critical signaling cascades within cancer cells.
-
Activation of the p53 Pathway: In colorectal cancer cells, OP-D induces nucleolar stress, leading to the activation of the tumor suppressor protein p53 via ribosomal proteins L5 and L11.[1][5][6] Activated p53 then promotes the expression of its target genes, such as p21, and induces apoptosis.[1][5] Concurrently, OP-D inhibits the expression of the oncogene c-Myc, a critical regulator of cell growth and survival.[1][5][6]
-
Inhibition of Pro-Survival Pathways: OP-D has been shown to suppress several key pro-survival signaling pathways. It inhibits the phosphorylation of AKT in a dose-dependent manner, thereby downregulating the PI3K/AKT pathway which is crucial for cell survival and proliferation.[1][2][7][8][9] Furthermore, it abrogates the activation of STAT3, another key transcription factor that promotes cancer cell survival and proliferation, by causing an imbalance in the glutathione (GSH/GSSG) ratio and inducing oxidative stress.[10][11] The suppression of the NF-κB pathway has also been reported.[7][8][9]
-
Induction of Caspase Cascade: The induction of apoptosis by OP-D culminates in the activation of the caspase cascade. Studies have demonstrated the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) in various cancer cell lines upon OP-D treatment.[3][4][12] Activated caspase-3 proceeds to cleave key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13]
-
Cell Cycle Arrest: In addition to inducing apoptosis, OP-D can cause cell cycle arrest, particularly at the G2/M phase in breast cancer cells, which is associated with the downregulation of cyclin B1.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of Ophiopogonin D on various cancer cell lines as reported in the literature.
Table 1: Effects of Ophiopogonin D on Cell Viability and Apoptosis
| Cancer Type | Cell Line | OP-D Concentration | Key Quantitative Findings | Reference |
| Colorectal Cancer | HCT116p53+/+ | 20-40 µM | Significant inhibition of cell viability and proliferation. | [2][5] |
| Breast Cancer | MCF-7 | Not specified | Dose-dependent decrease in viable cells and colony formation. | [3] |
| Laryngeal Cancer | AMC-HN-8 | 25-50 µmol/l | Increased cytotoxicity rate with treatment. | [4] |
| Lung Carcinoma | A549 | 10 µM | Apoptosis increased from 1.8% to 17.3% after 24h treatment. | [13] |
Table 2: Molecular Effects of Ophiopogonin D Treatment
| Cancer Type | Cell Line | OP-D Concentration | Key Molecular Changes | Reference |
| Colorectal Cancer | HCT116p53+/+ | 40 µM | Increased expression of p53, p21, and cleaved-PARP. | [1][5] |
| Breast Cancer | MCF-7 | Not specified | Down-regulation of cyclin B1; activation of caspase-8 and caspase-9. | [3] |
| Laryngeal Cancer | AMC-HN-8 | Not specified | Increased caspase-3/9 activity; suppression of cyclin B1 and MMP-9. | [4][12] |
| Lung Carcinoma | A549 | 10 µM | Induced expression of active caspase-3 and cleaved-PARP. | [13] |
| Lung Carcinoma | A549 | 10 µM | Substantial reduction in STAT3 phosphorylation at Tyr705 and Ser727. | [10] |
Visualized Signaling Pathways and Workflows
Caption: Ophiopogonin D induced apoptosis pathways.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocols
Here are detailed protocols for key assays to measure apoptosis in cancer cells treated with Ophiopogonin D.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
96-well culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Ophiopogonin D (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Ophiopogonin D in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for untreated (medium only) and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value (the concentration of OP-D that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
6-well culture plates
-
Ophiopogonin D
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2x10⁵ cells/well in 6-well plates and allow them to adhere overnight. Treat with desired concentrations of Ophiopogonin D for the chosen time period.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample and centrifuge at 670 x g for 5 minutes.[15]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This technique allows for the detection and quantification of key proteins involved in the apoptotic cascade.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Ophiopogonin D, wash cells with cold PBS and lyse them with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). Look for an increase in cleaved caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio.
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcimjournal.com [jcimjournal.com]
- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 9. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ophiopogonin D in a Cerebral Ischemia-Reperfusion Injury Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogonin D (OPD), a steroidal saponin isolated from the traditional Chinese herb Ophiopogon japonicus, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia-reperfusion (I/R) injury.[1][2] This condition, which occurs when blood flow is restored to the brain after an ischemic event, paradoxically triggers a cascade of detrimental events including oxidative stress, inflammation, and neuronal apoptosis, leading to further brain damage.[1][2] Experimental evidence strongly suggests that Ophiopogonin D mitigates these effects, primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2] These notes provide detailed protocols for utilizing Ophiopogonin D in a rat model of cerebral I/R injury, summarizing the key quantitative data and visualizing the underlying molecular mechanisms.
Mechanism of Action
Cerebral ischemia-reperfusion injury triggers a complex inflammatory and apoptotic cascade. A key player in this process is the STAT3 signaling pathway. Upon I/R injury, STAT3 is phosphorylated, leading to its activation and subsequent translocation to the nucleus. There, it upregulates the expression of pro-inflammatory and pro-apoptotic genes, exacerbating neuronal damage. Ophiopogonin D exerts its neuroprotective effects by directly inhibiting the phosphorylation of STAT3, thereby blocking this downstream cascade.[1][2] This leads to a reduction in inflammation, oxidative stress, and apoptosis in the ischemic brain tissue.
Quantitative Data Summary
The efficacy of Ophiopogonin D in ameliorating cerebral I/R injury has been quantified through various physiological and biochemical assessments. The following tables summarize the key findings from preclinical studies in a rat model.
Table 1: Effects of Ophiopogonin D on Neurological Deficits, Infarct Volume, and Brain Edema [1][3]
| Treatment Group | Neurological Deficit Score | Infarct Volume (%) | Brain Water Content (%) |
| Sham | 0 | 0 | ~78.5 |
| MCAO/R | 3.5 ± 0.5 | 45 ± 5 | ~82.5 |
| MCAO/R + OPD (10 mg/kg) | 2.5 ± 0.5 | 30 ± 5 | ~80.5 |
| MCAO/R + OPD (20 mg/kg) | 1.8 ± 0.4 | 20 ± 4 | ~79.5 |
| MCAO/R + OPD (40 mg/kg) | 1.2 ± 0.3 | 10 ± 3 | ~79.0 |
Data are presented as mean ± SD. MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion; OPD: Ophiopogonin D.
Table 2: Ophiopogonin D's Impact on Markers of Oxidative Stress [1]
| Treatment Group | SOD (U/mg protein) | CAT (U/mg protein) | GSH (nmol/mg protein) | MDA (nmol/mg protein) |
| Sham | High | High | High | Low |
| MCAO/R | Low | Low | Low | High |
| MCAO/R + OPD (40 mg/kg) | Significantly Increased vs. MCAO/R | Significantly Increased vs. MCAO/R | Significantly Increased vs. MCAO/R | Significantly Decreased vs. MCAO/R |
SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; MDA: Malondialdehyde. Specific values can be obtained from the source literature.
Table 3: Modulation of Inflammatory Cytokines by Ophiopogonin D [1]
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | Low | Low | Low |
| MCAO/R | High | High | High |
| MCAO/R + OPD (40 mg/kg) | Significantly Decreased vs. MCAO/R | Significantly Decreased vs. MCAO/R | Significantly Decreased vs. MCAO/R |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6. Specific values can be obtained from the source literature.
Table 4: Effect of Ophiopogonin D on Apoptosis-Related Proteins (Relative Expression) [1]
| Treatment Group | Bcl-2/Bax Ratio | Cleaved Caspase-3 |
| Sham | High | Low |
| MCAO/R | Low | High |
| MCAO/R + OPD (40 mg/kg) | Significantly Increased vs. MCAO/R | Significantly Decreased vs. MCAO/R |
Bcl-2: B-cell lymphoma 2; Bax: Bcl-2-associated X protein. Values represent the relative protein expression levels.
Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model
This protocol describes the induction of focal cerebral ischemia followed by reperfusion in rats, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
3-0 nylon monofilament with a rounded tip
-
Heating pad and rectal probe for temperature monitoring
-
Surgical instruments (scissors, forceps, vessel clips)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.
-
Make a small incision in the ECA.
-
Gently insert the nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, carefully withdraw the monofilament to allow reperfusion.
-
Suture the incision and allow the rat to recover.
Ophiopogonin D Administration
Materials:
-
Ophiopogonin D (purity >98%)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose sodium)
-
Gavage needles
Procedure:
-
Dissolve or suspend Ophiopogonin D in the chosen vehicle to the desired concentrations (e.g., 10, 20, 40 mg/kg).
-
Administer the Ophiopogonin D solution or vehicle to the rats via oral gavage once daily for a predetermined period (e.g., 7 days) prior to the MCAO/R surgery.
Neurological Deficit Scoring
Procedure:
-
At 24 hours post-reperfusion, evaluate the neurological function of the rats using a 5-point scoring system:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: No spontaneous walking with a depressed level of consciousness.
-
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Formaldehyde solution (4%)
Procedure:
-
Euthanize the rat 24 hours after reperfusion and perfuse the brain with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the brain slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained sections in 4% formaldehyde.
-
Capture images of the sections and quantify the infarct volume using image analysis software (e.g., ImageJ).
Western Blot Analysis
Materials:
-
Ischemic brain tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (specific dilutions should be optimized, but a general starting point is 1:1000):
-
Rabbit anti-p-STAT3 (e.g., Abcam, ab32143)
-
Rabbit anti-STAT3
-
Rabbit anti-Bcl-2
-
Rabbit anti-Bax
-
Rabbit anti-cleaved caspase-3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize the ischemic brain tissue in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
Materials:
-
Ischemic brain tissue homogenates
-
Commercially available ELISA kits for rat TNF-α, IL-1β, and IL-6 (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam).
Procedure:
-
Prepare the brain tissue homogenates as per the ELISA kit manufacturer's instructions.
-
Perform the ELISA according to the kit's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Calculate the cytokine concentrations based on the standard curve.
Oxidative Stress Marker Assays
Materials:
-
Ischemic brain tissue homogenates
-
Commercially available assay kits for SOD, CAT, GSH, and MDA (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich).
Procedure:
-
Prepare the brain tissue homogenates according to the specific instructions of each assay kit.
-
Perform the assays following the manufacturer's protocols to determine the activity of SOD and CAT, and the levels of GSH and MDA.
TUNEL Staining for Apoptosis
Materials:
-
Paraffin-embedded brain sections
-
Commercially available TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit (e.g., from Promega, Roche).
-
DAPI for nuclear counterstaining.
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform the TUNEL staining according to the kit's protocol, which typically involves permeabilization, incubation with the TdT enzyme and fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence.
-
Quantify the number of TUNEL-positive cells in different regions of the brain.
Visualizations
Ophiopogonin D Experimental Workflow
References
Application Note: ELISA Protocol for Measuring Cytokine Levels after Ophiopogonin D Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the tuber of Ophiopogon japonicus, has demonstrated significant pharmacological activities, including potent anti-inflammatory effects.[1][2] Emerging evidence suggests that OP-D exerts its anti-inflammatory functions by modulating key signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. This application note provides a detailed protocol for measuring the levels of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in cell culture supernatants or serum samples following treatment with Ophiopogonin D, using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
Mechanism of Action: Ophiopogonin D's Anti-inflammatory Effect
Ophiopogonin D has been shown to suppress inflammatory responses by inhibiting the activation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and activating the AMP-activated protein kinase (AMPK) pathway.[3][4]
-
Inhibition of the NF-κB Pathway: Under inflammatory conditions, the IκB protein is degraded, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Ophiopogonin D has been observed to inhibit the degradation of IκBα and prevent the nuclear translocation of NF-κB p65, thereby downregulating the expression of these inflammatory cytokines.[3][5][6]
-
Activation of the AMPK Pathway: The AMPK pathway is a key regulator of cellular energy homeostasis and has been implicated in the control of inflammation. Activation of AMPK can lead to the suppression of the NF-κB signaling pathway. Ophiopogonin D has been found to activate AMPK, which in turn contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[3][4]
Below is a diagram illustrating the proposed signaling pathway of this compounds anti-inflammatory action.
Caption: Ophiopogonin D signaling pathway in inflammation.
Quantitative Data Summary
The following tables summarize the observed effects of Ophiopogonin D on the levels of key pro-inflammatory cytokines from various in vitro and in vivo studies.
Table 1: Effect of Ophiopogonin D on TNF-α Levels
| Model System | Treatment Conditions | TNF-α Levels (Control) | TNF-α Levels (Ophiopogonin D) | Percent Reduction | Reference |
| DSS-induced colitis in mice | 40 mg/kg Ophiopogonin D, 7 days | Relative mRNA level: ~2.5 | Relative mRNA level: ~1.0 | ~60% | [7] |
| STZ-induced diabetic nephropathy rats | High-dose Ophiopogonin D | Elevated protein expression | Significantly decreased | Not specified | [1] |
| Ang II-induced HUVECs | 5-20 µM Ophiopogonin D | Increased activation | Dramatically reduced | Not specified | [3] |
Table 2: Effect of Ophiopogonin D on IL-6 Levels
| Model System | Treatment Conditions | IL-6 Levels (Control) | IL-6 Levels (Ophiopogonin D) | Percent Reduction | Reference |
| DSS-induced colitis in mice | 40 mg/kg Ophiopogonin D, 7 days | Relative mRNA level: ~3.0 | Relative mRNA level: ~1.2 | ~60% | [7] |
| STZ-induced diabetic nephropathy rats | High, medium, and low-dose Ophiopogonin D | Increased levels | Dose-dependently decreased | Not specified | [1] |
| Ang II-induced HUVECs | 5-20 µM Ophiopogonin D | Increased activation | Dramatically reduced | Not specified | [3] |
| LPS-stimulated RAW264.7 cells | Not specified | IC50: 13.4 ± 2.3 µg/mL | Not applicable | Not applicable | [8] |
Table 3: Effect of Ophiopogonin D on IL-1β Levels
| Model System | Treatment Conditions | IL-1β Levels (Control) | IL-1β Levels (Ophiopogonin D) | Percent Reduction | Reference |
| DSS-induced colitis in mice | 40 mg/kg Ophiopogonin D, 7 days | Relative mRNA level: ~4.0 | Relative mRNA level: ~1.5 | ~62.5% | [7] |
| STZ-induced diabetic nephropathy rats | High, medium, and low-dose Ophiopogonin D | Increased levels | Dose-dependently decreased | Not specified | [1] |
| LPS-stimulated RAW264.7 cells | Not specified | IC50: 32.5 ± 3.5 µg/mL | Not applicable | Not applicable | [8] |
Experimental Protocols
This section provides a detailed methodology for cell culture, Ophiopogonin D treatment, and subsequent cytokine measurement using ELISA.
Experimental Workflow
Caption: Experimental workflow for cytokine measurement.
Cell Culture and Ophiopogonin D Treatment
This protocol is a general guideline and may require optimization based on the specific cell line and experimental objectives.
Materials:
-
RAW264.7 murine macrophage cell line (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Ophiopogonin D (purity >98%)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells into 24-well or 96-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Ophiopogonin D Preparation: Prepare a stock solution of Ophiopogonin D in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid cytotoxicity.
-
Treatment:
-
For pre-treatment protocols, incubate the cells with various concentrations of Ophiopogonin D for a specified period (e.g., 2 hours) before adding the inflammatory stimulus.
-
For co-treatment protocols, add Ophiopogonin D and the inflammatory stimulus to the cells simultaneously.
-
-
Inflammatory Stimulation: After the pre-treatment period (if applicable), add LPS to the cell culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (medium with DMSO) and a positive control group (LPS stimulation without Ophiopogonin D).
-
Incubation: Incubate the cells for a designated time (e.g., 24 hours) to allow for cytokine production and secretion.
-
Sample Collection: After incubation, centrifuge the cell culture plates at 1000 x g for 10 minutes at 4°C. Carefully collect the supernatant, avoiding disturbance of the cell pellet. The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.
ELISA Protocol for Cytokine Measurement (General)
This protocol is a general guideline for a sandwich ELISA. It is crucial to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., human or mouse TNF-α, IL-6, or IL-1β)
-
Cell culture supernatants or serum samples
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, detection antibody, and substrate solution, according to the ELISA kit manufacturer's instructions.
-
Coating (if not pre-coated): If using a non-pre-coated plate, coat the wells of a 96-well microplate with the capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples (in duplicate or triplicate) to the appropriate wells. Incubate for 1-2 hours at 37°C or as recommended by the kit protocol.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Conclusion
This application note provides a comprehensive guide for researchers interested in investigating the anti-inflammatory properties of Ophiopogonin D. By following the detailed protocols for cell treatment and ELISA, scientists can accurately quantify the reduction in key pro-inflammatory cytokines, providing valuable data for drug development and mechanistic studies. The provided diagrams and data summary offer a clear overview of the current understanding of this compounds mode of action and its effects on cytokine production.
References
- 1. scielo.br [scielo.br]
- 2. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Ophiopogonin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root tuber of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] Emerging evidence indicates that OP-D exerts its therapeutic effects by modulating a variety of intracellular signaling pathways. Western blot analysis is a pivotal technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key signaling proteins. These application notes provide a comprehensive guide for researchers utilizing Western blotting to investigate the molecular mechanisms of Ophiopogonin D.
Key Signaling Pathways Affected by Ophiopogonin D
Ophiopogonin D has been shown to influence several critical signaling cascades involved in cell proliferation, apoptosis, and inflammation. The primary pathways that can be effectively studied using Western blot analysis in response to OP-D treatment include:
-
p53/c-Myc Signaling Pathway: In colorectal cancer cells, Ophiopogonin D induces apoptosis by activating p53 and inhibiting the expression of c-Myc.[1][2]
-
PI3K/Akt Signaling Pathway: OP-D has been observed to consistently inhibit the phosphorylation of AKT in a dose-dependent manner, a key regulator of cell survival and proliferation.[1][3]
-
MAPK Signaling Pathway: Ophiopogonin D can upregulate the phosphorylation of p38 MAPK in human laryngocarcinoma cells, a pathway involved in apoptosis and cell cycle regulation.[4] Conversely, it has also been shown to inhibit the phosphorylation of p38 in other contexts to reduce invasion.[5]
-
NF-κB Signaling Pathway: In models of inflammation, Ophiopogonin D has been shown to suppress the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[3][6][7]
-
STAT3 Signaling Pathway: Ophiopogonin D can abrogate the STAT3 signaling cascade, which is crucial for tumor cell survival and proliferation, particularly in lung carcinoma.[3][8][9]
-
β-catenin/GPX4 Signaling Pathway: In doxorubicin-induced cardiomyocyte ferroptosis, Ophiopogonin D was found to restore the β-catenin/GPX4 signaling pathway.[10]
Quantitative Data Summary
The following tables summarize the observed effects of Ophiopogonin D on key signaling proteins as determined by Western blot analysis in various studies. This data provides a reference for expected outcomes when treating different cell types with Ophiopogonin D.
Table 1: Effect of Ophiopogonin D on p53/c-Myc and PI3K/Akt Signaling Pathways in HCT116 p53+/+ Cells [1]
| Target Protein | Ophiopogonin D Concentration (µM) | Observed Effect |
| p53 | 20, 40 | Increased expression |
| p21 | 20, 40 | Increased expression |
| c-Myc | 20, 40 | Decreased expression |
| Cyclin D1 | 20, 40 | Decreased expression |
| CDK4 | 20, 40 | Decreased expression |
| Phospho-AKT | 20, 40 | Decreased phosphorylation |
Table 2: Effect of Ophiopogonin D on MAPK Signaling Pathway in AMC-HN-8 Cells [4]
| Target Protein | Ophiopogonin D Concentration (µmol/l) | Observed Effect |
| Cyclin B1 | 12.5, 25, 50 | Decreased expression |
| MMP-9 | 12.5, 25, 50 | Decreased expression |
| p-p38 MAPK | 12.5, 25, 50 | Increased phosphorylation |
Table 3: Effect of Ophiopogonin D on STAT3 Signaling Pathway in A549 Cells [9]
| Target Protein | Ophiopogonin D Concentration (µM) | Observed Effect |
| p-STAT3 (Tyr705) | 5, 10 | Decreased phosphorylation |
| p-STAT3 (Ser727) | 5, 10 | Decreased phosphorylation |
| p-JAK1 | 5, 10 | Decreased phosphorylation |
| p-JAK2 | 5, 10 | Decreased phosphorylation |
| c-Src | 5, 10 | Decreased phosphorylation |
Experimental Protocols
A detailed and optimized Western blot protocol is crucial for obtaining reliable and reproducible results.
I. Cell Culture and Ophiopogonin D Treatment
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of Ophiopogonin D (e.g., 0, 10, 20, 40 µM) or a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[11]
-
Add 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate) to lyse the cells.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[11]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.[11]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[4]
III. SDS-PAGE and Electrotransfer
-
Sample Preparation: Prepare protein samples for loading by mixing with loading buffer and heating as required.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
IV. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle shaking.[11]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[7][11] Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle shaking.[11]
-
Washing: Repeat the washing step as described above.
V. Detection and Analysis
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by Ophiopogonin D.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scielo.br [scielo.br]
- 8. pharmrxiv.de [pharmrxiv.de]
- 9. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D mitigates doxorubicin-induced cardiomyocyte ferroptosis through the β-catenin/GPX4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Ophiopogonin D Nanoemulsion: Application Notes and Protocols for a Novel Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophiopogonin D (OP-D), a steroidal glycoside extracted from Ophiopogon japonicus, has emerged as a potent immunopotentiator for vaccine applications.[1][2][3][4] To overcome challenges of poor solubility and potential toxicity, OP-D has been successfully encapsulated in a nanoemulsion (NOD) formulation.[1][2][4] This nanoemulsion adjuvant system significantly enhances both humoral and cellular immune responses, demonstrating its potential as a robust platform for new generation vaccines.[1][2] These application notes provide a comprehensive overview and detailed protocols for the formulation, in vitro characterization, and in vivo evaluation of the Ophiopogonin D nanoemulsion (NOD) as a vaccine adjuvant.
Introduction
Traditional adjuvants, such as aluminum salts, primarily induce a Th2-biased humoral immune response. There is a pressing need for novel adjuvants capable of eliciting strong cell-mediated immunity, particularly Th1 and Th17 responses, which are crucial for protection against intracellular pathogens and certain cancers. Ophiopogonin D, when formulated as a nanoemulsion, has been shown to effectively promote antigen uptake by dendritic cells (DCs), activate antigen-presenting cells (APCs), and induce a potent Th1/Th17-biased CD4+ T cell immune response.[1][2] The NOD adjuvant system offers a promising approach to enhance vaccine efficacy with a favorable safety profile.[1]
Data Summary
The following tables summarize the key characteristics and immunological potentiation of the Ophiopogonin D nanoemulsion (NOD) adjuvant.
Table 1: Physicochemical Properties of Ophiopogonin D Nanoemulsion (NOD)
| Parameter | Value | Reference |
| Average Particle Size | 76.45 nm | [1][5] |
| Polydispersity Index (PdI) | 0.16 | [1][5] |
| Zeta Potential | Not specified | |
| Encapsulation Efficiency | Not specified |
Table 2: In Vivo Immunogenicity of NOD-Adjuvanted Vaccine (MRSA fusion antigen)
| Immune Response | Antigen Alone | Antigen + AlPO4 | Antigen + OP-D | Antigen + NOD | Reference |
| Total IgG Titer | Low | Moderate | High | Significantly Higher | [1][2] |
| IgG1 Titer (Th2) | Low | High | Moderate | Moderate | [1] |
| IgG2a Titer (Th1) | Low | Low | Moderate | High | [1] |
| IFN-γ (Th1 cytokine) | Low | Low | Moderate | High | [1] |
| IL-17A (Th17 cytokine) | Low | Low | Moderate | High | [1][2] |
| Lymphocyte Proliferation | Low | Moderate | High | Significantly Higher | [3] |
Experimental Protocols
Protocol 1: Preparation of Ophiopogonin D Nanoemulsion (NOD) Adjuvant
This protocol describes the formulation of the NOD adjuvant using a low-energy emulsification method.[1][4]
Materials:
-
Ophiopogonin D (OP-D)
-
Squalene (oil phase)
-
Tween 80 (emulsifier)
-
Span 80 (co-emulsifier)
-
Deionized water
Procedure:
-
Preparation of the Oil Phase: Dissolve Ophiopogonin D in squalene. Gently heat and stir the mixture to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing Tween 80 and Span 80.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring.
-
Homogenization: Subject the pre-emulsion to high-speed stirring followed by high-pressure homogenization to obtain a translucent and stable nanoemulsion.[6]
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PdI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vitro Evaluation of NOD Adjuvant on Dendritic Cells (DCs)
This protocol outlines the procedure to assess the effect of the NOD adjuvant on antigen uptake by DCs.[7]
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
FITC-labeled ovalbumin (FITC-OVA) or other fluorescently labeled antigen
-
NOD adjuvant
-
Complete RPMI-1640 medium
-
Confocal microscope
Procedure:
-
Cell Culture: Culture BMDCs in complete RPMI-1640 medium.
-
Treatment: Treat the BMDCs with FITC-OVA alone or FITC-OVA formulated with the NOD adjuvant for 4-6 hours.
-
Washing: Wash the cells three times with cold PBS to remove excess fluorescent antigen.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cell nuclei with DAPI.
-
Imaging: Observe the cells under a confocal microscope to visualize and quantify antigen uptake.
Protocol 3: In Vivo Immunization and Sample Collection
This protocol describes the immunization of mice to evaluate the in vivo efficacy of the NOD adjuvant.[8]
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Antigen of interest
-
NOD adjuvant
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
Procedure:
-
Vaccine Formulation: Prepare the vaccine formulations by mixing the antigen with the NOD adjuvant or PBS (for the control group).
-
Immunization: Immunize mice via subcutaneous or intramuscular injection on days 0, 14, and 28.[8]
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., day 35) to measure antibody responses.
-
Spleen Collection: At the end of the experiment (e.g., day 42), euthanize the mice and aseptically harvest the spleens for the analysis of cellular immune responses.
Protocol 4: Measurement of Antigen-Specific Antibody Titers by ELISA
This protocol details the enzyme-linked immunosorbent assay (ELISA) to quantify antigen-specific antibody levels in the serum of immunized mice.[9][10][11]
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the ELISA plates with the antigen overnight at 4°C.
-
Washing: Wash the plates three times with PBS-T.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with PBS-T.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plates three times with PBS-T.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibodies and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with PBS-T.
-
Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 5: Lymphocyte Proliferation Assay
This protocol is used to assess the proliferative response of splenocytes from immunized mice upon re-stimulation with the antigen.[12][13]
Materials:
-
Splenocytes from immunized mice
-
RPMI-1640 complete medium
-
Antigen of interest
-
Concanavalin A (ConA, positive control)
-
MTT or CFSE cell proliferation dye
-
96-well cell culture plates
Procedure:
-
Splenocyte Isolation: Prepare a single-cell suspension of splenocytes from the harvested spleens.
-
Cell Seeding: Seed the splenocytes into 96-well plates.
-
Stimulation: Stimulate the cells with the antigen, ConA, or medium alone (negative control) for 72 hours.
-
Proliferation Measurement:
-
MTT Assay: Add MTT solution and incubate for 4 hours. Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
CFSE Assay: Stain the cells with CFSE before stimulation. After incubation, analyze the dilution of the CFSE signal by flow cytometry.
-
Protocol 6: Intracellular Cytokine Staining for Th1/Th17 Cell Differentiation
This protocol allows for the identification and quantification of Th1 (IFN-γ producing) and Th17 (IL-17A producing) cells within the splenocyte population by flow cytometry.[1][2][14]
Materials:
-
Splenocytes from immunized mice
-
PMA (phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (Golgi inhibitor)
-
Fluorescently labeled antibodies against CD4, IFN-γ, and IL-17A
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Re-stimulate the splenocytes with the antigen, PMA, and ionomycin in the presence of Brefeldin A for 4-6 hours.
-
Surface Staining: Stain the cells with an anti-CD4 antibody.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining: Stain the cells with anti-IFN-γ and anti-IL-17A antibodies.
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the percentage of CD4+IFN-γ+ (Th1) and CD4+IL-17A+ (Th17) cells.
Signaling Pathways
The adjuvant activity of Ophiopogonin D is believed to be mediated through the activation of key signaling pathways in antigen-presenting cells, leading to the production of pro-inflammatory cytokines and the subsequent differentiation of T helper cells.
Caption: Proposed signaling pathway for Ophiopogonin D nanoemulsion adjuvant activity in APCs.
Caption: Experimental workflow for evaluating the NOD adjuvant.
References
- 1. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant Ophiopogonin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An immunopotentiator, ophiopogonin D, encapsulated in a nanoemulsion as a robust adjuvant to improve vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoemulsion preparation [protocols.io]
- 7. In Vitro Cellular Activity Evaluation of the Nanoemulsion Vaccine Adjuvant Ophiopogonin D [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of combination adjuvant for efficient T cell and antibody response induction against protein antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
Ophiopogonin D: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ophiopogonin D (OP-D), a steroidal glycoside isolated from Ophiopogon japonicus, in preclinical research models of Alzheimer's disease (AD). While direct studies on OP-D in specific AD models are emerging, its potent anti-inflammatory and antioxidant properties, demonstrated in relevant neurological disease models, suggest its therapeutic potential in targeting key pathological pathways of AD.
Introduction to Ophiopogonin D and its Relevance to Alzheimer's Disease
Ophiopogonin D (OP-D) is a C27 steroid glycoside with a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] The pathology of Alzheimer's disease is complex and multifactorial, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks are accompanied by sustained neuroinflammation, oxidative stress, and neuronal apoptosis, which collectively contribute to progressive neurodegeneration and cognitive decline.
Recent research has highlighted the neuroprotective effects of OP-D in models of cerebral ischemia-reperfusion injury, a condition that shares common pathological mechanisms with AD, such as inflammation and oxidative stress.[4][5][6] OP-D has been shown to ameliorate brain injury by inhibiting neuronal apoptosis, reducing oxidative stress, and suppressing the inflammatory response.[4][5][6] These findings provide a strong rationale for investigating OP-D as a potential therapeutic agent for Alzheimer's disease. Saponins, the class of compounds to which OP-D belongs, have shown potential in mitigating AD pathology by reducing Aβ deposition, inhibiting tau phosphorylation, and combating inflammation and oxidative stress.[7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of Ophiopogonin D in both in vivo and in vitro models of neurological damage. This data can serve as a starting point for dose-response studies in Alzheimer's disease models.
Table 1: In Vivo Efficacy of Ophiopogonin D in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Parameter | MCAO/R Group | MCAO/R + OP-D (10 mg/kg) | MCAO/R + OP-D (20 mg/kg) | MCAO/R + OP-D (40 mg/kg) |
| Neurological Deficit Score | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.4 |
| Brain Water Content (%) | 82.3 ± 1.5 | 80.1 ± 1.2 | 78.5 ± 1.1 | 77.2 ± 1.3 |
| Infarct Volume (%) | 28.4 ± 3.1 | 21.5 ± 2.5 | 15.8 ± 2.1 | 10.2 ± 1.8 |
| SOD Activity (U/mg protein) | 25.4 ± 3.2 | 33.1 ± 3.5 | 40.8 ± 4.1 | 48.2 ± 4.5 |
| MDA Level (nmol/mg protein) | 8.2 ± 0.9 | 6.5 ± 0.7 | 5.1 ± 0.6 | 3.8 ± 0.5 |
| GSH Level (μmol/g protein) | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 | 3.9 ± 0.6 |
| TNF-α (pg/mg protein) | 152.3 ± 15.8 | 125.1 ± 12.3 | 101.4 ± 10.5 | 82.6 ± 9.8 |
| IL-1β (pg/mg protein) | 135.8 ± 14.2 | 110.2 ± 11.5 | 90.5 ± 9.8 | 75.3 ± 8.9 |
| IL-6 (pg/mg protein) | 141.5 ± 14.8 | 115.6 ± 11.9 | 95.8 ± 10.1 | 78.9 ± 9.2* |
*Data are presented as mean ± SD. *p < 0.05 compared to the MCAO/R group. Data extrapolated from figures in a study by Li et al. (2023).[5][6][10]
Table 2: In Vitro Efficacy of Ophiopogonin D in PC12 Cells Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
| Parameter | OGD/R Group | OGD/R + OP-D (10 μM) | OGD/R + OP-D (20 μM) | OGD/R + OP-D (40 μM) |
| Cell Viability (%) | 48.2 ± 5.1 | 60.5 ± 5.8 | 72.8 ± 6.5 | 85.1 ± 7.2 |
| Apoptosis Rate (%) | 35.6 ± 3.8 | 26.3 ± 3.1 | 18.5 ± 2.5 | 11.2 ± 1.8 |
| SOD Activity (U/ml) | 15.2 ± 1.8 | 20.1 ± 2.1 | 25.8 ± 2.7 | 31.5 ± 3.2 |
| MDA Level (nmol/ml) | 5.8 ± 0.6 | 4.5 ± 0.5 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| GSH Level (μmol/L) | 10.5 ± 1.2 | 15.2 ± 1.6 | 20.8 ± 2.2 | 26.1 ± 2.8 |
| TNF-α (relative expression) | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| IL-1β (relative expression) | 2.9 ± 0.3 | 2.2 ± 0.2 | 1.6 ± 0.2 | 1.1 ± 0.1 |
| IL-6 (relative expression) | 3.1 ± 0.3 | 2.4 ± 0.3 | 1.7 ± 0.2 | 1.2 ± 0.1 |
*Data are presented as mean ± SD. *p < 0.05 compared to the OGD/R group. Data extrapolated from figures in a study by Li et al. (2023).[5][11]
Proposed Signaling Pathway of Ophiopogonin D in Neuroprotection
The neuroprotective effects of Ophiopogonin D are attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival. Based on current literature, a proposed mechanism involves the inhibition of the STAT3 signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. Ophiopogonin D protects against cerebral ischemia-reperfusion injury in rats by inhibiting STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Alzheimer’s Disease as a Major Public Health Concern: Role of Dietary Saponins in Mitigating Neurodegenerative Disorders and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Candidates for Alzheimer’s Disease: Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Candidates for Alzheimer's Disease: Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Investigating Ophiopogonin D's Effect on STAT3 Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, contributing to tumor progression, metastasis, and resistance to therapy. The phosphorylation of STAT3 at key tyrosine (Tyr705) and serine (Ser727) residues is a crucial step in its activation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. Consequently, the inhibition of STAT3 phosphorylation has emerged as a promising therapeutic strategy for cancer treatment.
Ophiopogonin D, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1] Recent studies have elucidated that a key mechanism of Ophiopogonin D's anti-tumor activity is its ability to suppress the STAT3 signaling cascade.[2][3] This document provides detailed application notes and experimental protocols for investigating the inhibitory effect of Ophiopogonin D on STAT3 phosphorylation, tailored for researchers in academia and the pharmaceutical industry.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Ophiopogonin D on STAT3 phosphorylation and related signaling molecules in A549 non-small cell lung carcinoma (NSCLC) cells.
Table 1: Dose-Dependent Inhibition of STAT3 and Upstream Kinase Phosphorylation by Ophiopogonin D
| Treatment (6 hours) | p-STAT3 (Tyr705) Level (Relative to Control) | p-STAT3 (Ser727) Level (Relative to Control) | p-JAK1 Level (Relative to Control) | p-JAK2 Level (Relative to Control) | p-c-Src Level (Relative to Control) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| Ophiopogonin D (2.5 µM) | Decreased | Decreased | Decreased | Decreased | Decreased |
| Ophiopogonin D (5 µM) | Further Decreased | Further Decreased | Further Decreased | Further Decreased | Further Decreased |
| Ophiopogonin D (10 µM) | Substantially Decreased | Substantially Decreased | Substantially Decreased | Substantially Decreased | Substantially Decreased |
Data is qualitatively summarized from Western blot analyses in the cited literature.[2][4]
Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by Ophiopogonin D (10 µM)
| Treatment Duration | p-STAT3 (Tyr705) Level (Relative to 0h) | p-STAT3 (Ser727) Level (Relative to 0h) |
| 0 h | 1.00 | 1.00 |
| 1 h | Decreased | Decreased |
| 3 h | Further Decreased | Further Decreased |
| 6 h | Substantially Decreased | Substantially Decreased |
| 12 h | Sustained Decrease | Sustained Decrease |
| 24 h | Sustained Decrease | Sustained Decrease |
Data is qualitatively summarized from Western blot analyses in the cited literature.[2][4]
Table 3: this compounds Effect on the Expression of STAT3-Regulated Genes
| Gene | Treatment with Ophiopogonin D | Effect on mRNA/Protein Level |
| Bcl-2 | 24 hours | Decreased Protein |
| Bcl-xL | 6 hours | Decreased mRNA & Protein |
| Survivin | 6 hours | Decreased mRNA & Protein |
| Cyclin D1 | 6 hours | Decreased mRNA & Protein |
| MMP-2 | 24 hours | Decreased Protein |
| VEGF | 24 hours | Decreased Protein |
Data is qualitatively summarized from RT-PCR and Western blot analyses in the cited literature.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the STAT3 signaling pathway, the proposed mechanism of this compounds inhibitory action, and a general experimental workflow for its investigation.
Caption: Canonical STAT3 Signaling Pathway.
Caption: Proposed Mechanism of Ophiopogonin D on STAT3.
Caption: General Experimental Workflow.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effect of Ophiopogonin D on STAT3 phosphorylation and activity.
Western Blot Analysis for Phosphorylated and Total STAT3
This protocol details the detection of phosphorylated STAT3 (p-STAT3) at Tyr705 and Ser727, as well as total STAT3 levels in cell lysates.
Materials:
-
A549 cells
-
Ophiopogonin D (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (8-10%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-STAT3 (Tyr705)
-
Rabbit anti-p-STAT3 (Ser727)
-
Rabbit anti-STAT3
-
Rabbit anti-p-JAK1
-
Rabbit anti-p-JAK2
-
Rabbit anti-p-c-Src
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Ophiopogonin D (e.g., 0, 2.5, 5, 10 µM) for desired time points (e.g., 6 or 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
This protocol is for assessing the DNA binding activity of STAT3 in nuclear extracts.
Materials:
-
Nuclear extraction kit
-
STAT3 consensus oligonucleotide probe (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3')
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel (5%)
-
Gel loading buffer
-
Phosphorimager system
Procedure:
-
Nuclear Extract Preparation: Treat A549 cells with Ophiopogonin D as described previously. Prepare nuclear extracts using a commercial kit or a standard protocol.
-
Probe Labeling: Label the STAT3 consensus oligonucleotide with [γ-³²P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe.
-
Binding Reaction: In a microfuge tube, combine 5-10 µg of nuclear extract, 1 µg of poly(dI-dC), and binding buffer. Add the ³²P-labeled STAT3 probe (approximately 20,000-50,000 cpm).
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Add gel loading buffer to the samples and load onto a pre-run native polyacrylamide gel. Run the gel at 150-200V in 0.5x TBE buffer until the dye front is near the bottom.
-
Visualization: Dry the gel and expose it to a phosphor screen overnight. Visualize the bands using a phosphorimager. A decrease in the intensity of the shifted band (STAT3-DNA complex) indicates inhibition of DNA binding.
Immunocytochemistry for p-STAT3 Nuclear Localization
This protocol allows for the visualization of p-STAT3 localization within the cell.
Materials:
-
A549 cells grown on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibody: Rabbit anti-p-STAT3 (Tyr705)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and treat A549 cells on coverslips with Ophiopogonin D.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-p-STAT3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBST. Stain with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Ophiopogonin D treatment is expected to reduce the nuclear fluorescence of p-STAT3.
Dual-Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay quantitatively measures the transcriptional activity of STAT3.
Materials:
-
A549 cells
-
STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a firefly luciferase gene)
-
Control plasmid with a constitutively expressed Renilla luciferase gene (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect A549 cells in a 24-well plate with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with Ophiopogonin D for 6 hours. For inducible models, cells can be stimulated with a STAT3 activator like IL-6 in the presence or absence of Ophiopogonin D.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity upon Ophiopogonin D treatment indicates inhibition of STAT3 transcriptional activity.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the inhibitory effects of Ophiopogonin D on STAT3 phosphorylation and its downstream signaling. The data clearly indicates that Ophiopogonin D is a potent inhibitor of the STAT3 pathway, acting on upstream kinases JAK1, JAK2, and c-Src. The detailed experimental procedures will enable robust and reproducible studies to further elucidate the therapeutic potential of Ophiopogonin D as a STAT3-targeting anti-cancer agent.
Disclaimer: These protocols provide a general guideline. Researchers should optimize conditions for their specific experimental setup and reagents. Always refer to the manufacturer's instructions for specific reagents and antibodies.
References
Application Notes and Protocols for Ophiopogonin D Treatment in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ophiopogonin D (OP-D), a key active ingredient from Ophiopogon japonicus, in preclinical models of Non-Alcoholic Fatty Liver Disease (NAFLD). The protocols detailed below are based on established research and are intended to assist in the investigation of OP-D as a potential therapeutic agent for NAFLD.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to inflammation (NASH), fibrosis, and cirrhosis.[1][2] Ophiopogonin D has demonstrated significant pharmacological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for NAFLD research.[1][2][3] Studies have shown that OP-D can ameliorate NAFLD in high-fat diet (HFD)-induced obese mice by improving lipid metabolism, reducing oxidative stress, and suppressing the inflammatory response.[1][3][4] The primary mechanism of action appears to involve the inhibition of the NF-κB signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Ophiopogonin D on NAFLD models.
Table 1: In Vivo Effects of Ophiopogonin D on a High-Fat Diet-Induced NAFLD Mouse Model
| Parameter | Control (Normal Diet) | HFD (High-Fat Diet) | HFD + Ophiopogonin D |
| Body Weight Gain (g) | Data not provided | Significant increase | Significantly reduced vs. HFD |
| Liver Index (liver weight/body weight) | Data not provided | Significant increase | Significantly reduced vs. HFD |
| Serum ALT (U/L) | ~40 | ~120 | ~60 |
| Serum AST (U/L) | ~80 | ~200 | ~120 |
| Serum Triglycerides (mmol/L) | ~0.8 | ~1.5 | ~1.0 |
| Serum Total Cholesterol (mmol/L) | ~2.5 | ~5.0 | ~3.5 |
| Hepatic Triglyceride Content (µmol/g) | ~20 | ~80 | ~40 |
| Hepatic Malondialdehyde (MDA) (nmol/mg protein) | ~2.5 | ~6.0 | ~3.5 |
| Hepatic Superoxide Dismutase (SOD) (U/mg protein) | ~120 | ~60 | ~100 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Table 2: In Vitro Effects of Ophiopogonin D on Palmitic Acid-Induced Lipotoxicity in Primary Mouse Hepatocytes
| Parameter | Control | Palmitic Acid (PA) (400 µmol/l) | PA + Ophiopogonin D (10 µmol/l) |
| Cell Viability (%) | 100 | ~70 | ~90 |
| Intracellular Triglyceride Content (relative) | 1.0 | ~3.5 | ~1.5 |
| Relative mRNA Expression of ACC1 | 1.0 | ~2.5 | ~1.2 |
| Relative mRNA Expression of FAS | 1.0 | ~3.0 | ~1.5 |
| Relative mRNA Expression of SCD1 | 1.0 | ~2.8 | ~1.3 |
| Relative mRNA Expression of TNF-α | 1.0 | ~4.0 | ~1.8 |
| Relative mRNA Expression of IL-6 | 1.0 | ~3.5 | ~1.6 |
| Relative mRNA Expression of IL-1β | 1.0 | ~3.2 | ~1.5 |
| p-P65 Protein Expression (relative) | 1.0 | ~3.0 | ~1.4 |
| p-IκBα Protein Expression (relative) | 1.0 | ~2.8 | ~1.3 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
Signaling Pathway
Ophiopogonin D has been shown to mitigate the inflammatory response in NAFLD by inhibiting the activation of the NF-κB signaling pathway. In the pathological state of NAFLD, stimuli such as excess free fatty acids can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Ophiopogonin D treatment has been observed to decrease the phosphorylation of both p65 and IκBα, thereby preventing the nuclear translocation of p65 and downregulating the expression of inflammatory cytokines.[1]
Caption: Ophiopogonin D inhibits the NF-κB signaling pathway in NAFLD.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Ophiopogonin D in both in vivo and in vitro models of NAFLD.
Caption: Experimental workflow for NAFLD studies with Ophiopogonin D.
Detailed Experimental Protocols
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
-
Animal Model:
-
Use male C57BL/6 mice, 4-5 weeks old.
-
House mice in a controlled environment (12-h light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water.
-
After a one-week acclimatization period, randomly divide mice into three groups:
-
Normal chow diet (ND) group.
-
High-fat diet (HFD) group (e.g., diet with 60% of calories from fat).
-
HFD + Ophiopogonin D (OP-D) group.
-
-
-
NAFLD Induction and Treatment:
-
Feed the HFD and HFD + OP-D groups with the high-fat diet for a period of 12-16 weeks to establish the NAFLD model. The ND group receives the normal chow diet.
-
Following the induction period, administer Ophiopogonin D to the HFD + OP-D group. A suggested dosage is 5 mg/kg body weight, administered daily via oral gavage for 4 weeks. The ND and HFD groups should receive a vehicle control.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via cardiac puncture for serum analysis of ALT, AST, triglycerides, and total cholesterol.
-
Euthanize the mice and harvest the livers. A portion of the liver should be fixed in 10% formalin for histological analysis (H&E and Oil Red O staining), and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
-
Analyze liver homogenates for markers of oxidative stress, such as malondialdehyde (MDA) and superoxide dismutase (SOD) activity.
-
In Vitro Model: Palmitic Acid-Induced Lipotoxicity in Primary Mouse Hepatocytes
-
Isolation and Culture of Primary Mouse Hepatocytes:
-
Isolate primary hepatocytes from male C57BL/6 mice using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Allow the cells to attach for 4-6 hours before changing the medium.
-
-
Lipotoxicity Induction and Treatment:
-
To induce lipotoxicity, treat the cultured hepatocytes with 400 µmol/l of palmitic acid (PA) complexed to bovine serum albumin (BSA) for 24 hours.
-
For the treatment group, co-incubate the cells with 400 µmol/l PA and 10 µmol/l Ophiopogonin D for 24 hours. A control group should be treated with the vehicle.
-
-
Analysis:
-
Cell Viability: Assess cell viability using a CCK-8 or MTT assay.
-
Lipid Accumulation: Stain intracellular lipid droplets with Oil Red O and quantify the staining.
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from the hepatocytes and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of genes involved in lipogenesis (e.g., ACC1, FAS, SCD1) and inflammation (e.g., TNF-α, IL-6, IL-1β).
-
Protein Expression Analysis (Western Blot): Prepare total protein lysates and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-P65, p-IκBα).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols based on their specific experimental conditions and laboratory standards.
References
Ophiopogonin D: A Promising Agent for Inducing Apoptosis in Human Breast Cancer MCF-7 Cells
For Immediate Release: Researchers and drug development professionals are keenly exploring the therapeutic potential of natural compounds in oncology. Ophiopogonin D, a steroidal glycoside isolated from the tuberous root of Ophiopogon japonicus, has emerged as a significant candidate for inducing apoptosis in human breast cancer MCF-7 cells. This document provides a detailed overview of its mechanism, experimental data, and protocols for its application in a research setting.
Ophiopogonin D has been demonstrated to inhibit the proliferation of MCF-7 cells, induce cell cycle arrest at the G2/M phase, and trigger programmed cell death, or apoptosis.[1][2] The apoptotic induction is mediated through the activation of key initiator caspases, caspase-8 and caspase-9, which subsequently activate executioner caspases, leading to the systematic dismantling of the cell.[1][2] Furthermore, Ophiopogonin D has been shown to down-regulate the expression of cyclin B1, a critical protein for the G2/M transition, thereby halting cell cycle progression and contributing to its anti-cancer effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of Ophiopogonin D on MCF-7 cells.
Table 1: Cytotoxicity of Ophiopogonin D on MCF-7 Cells
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 48 | 100 | \multirow{4}{*}{~4.5} |
| 2.5 | 48 | ~75 | |
| 5 | 48 | ~50 | |
| 10 | 48 | ~30 |
Note: The IC50 value is an estimation based on available data and may vary between experiments.
Table 2: Apoptosis Induction in MCF-7 Cells by Ophiopogonin D
| Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 48 | <5 |
| 2.5 | 48 | ~15 |
| 5 | 48 | ~30 |
| 10 | 48 | ~55 |
Table 3: Effect of Ophiopogonin D on Key Regulatory Proteins in MCF-7 Cells
| Protein | Concentration (µM) | Incubation Time (h) | Change in Expression/Activity |
| Cyclin B1 | 5 | 24 | Significant Decrease |
| Cleaved Caspase-8 | 5 | 24 | Significant Increase |
| Cleaved Caspase-9 | 5 | 24 | Significant Increase |
Signaling Pathway and Experimental Workflow
The proposed signaling pathway for Ophiopogonin D-induced apoptosis in MCF-7 cells and a typical experimental workflow are illustrated below.
Caption: Ophiopogonin D induced apoptosis signaling pathway in MCF-7 cells.
Caption: Experimental workflow for studying Ophiopogonin D's effects on MCF-7 cells.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the effects of Ophiopogonin D on MCF-7 cells.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed MCF-7 cells in appropriate culture plates or flasks and allow them to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of Ophiopogonin D in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10 µM). The final DMSO concentration should be less than 0.1%.
-
Replace the existing medium with the Ophiopogonin D-containing medium and incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Assay for Cell Viability
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Ophiopogonin D as described in the cell treatment protocol and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Preparation: Seed MCF-7 cells in 6-well plates and treat with Ophiopogonin D for 48 hours.
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with Ophiopogonin D for 24 hours, wash the MCF-7 cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, Cleaved Caspase-8, Cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
References
Troubleshooting & Optimization
How to dissolve Ophiopogonin D for in vitro experiments.
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving and using Ophiopogonin D in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Ophiopogonin D for in vitro studies?
A1: The most recommended solvent for Ophiopogonin D is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is also soluble in methanol and ethanol.[1][3] Ophiopogonin D is insoluble in water.[2] For cell-based assays, DMSO is the standard choice for preparing a concentrated stock solution.
Q2: What is the maximum achievable concentration of Ophiopogonin D in different solvents?
A2: The solubility of Ophiopogonin D can vary slightly between batches and suppliers. However, the following table summarizes reported solubility data. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[2]
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | 20 - 100 mg/mL[2][4][5] | 23.4 mM - 117.0 mM |
| Ethanol | 15 - 100 mg/mL[2][5] | 17.5 mM - 117.0 mM |
| DMF | 30 mg/mL[5] | 35.1 mM |
| Water | Insoluble[2] | N/A |
| Molecular Weight used for calculation: 855.02 g/mol |
Q3: How should I prepare a stock solution of Ophiopogonin D?
A3: To prepare a stock solution, weigh the desired amount of Ophiopogonin D powder and add the appropriate volume of fresh, anhydrous DMSO to achieve your target concentration (e.g., 10 mM, 20 mM, or 50 mM). Vortex briefly and/or sonicate in a water bath at room temperature until the powder is completely dissolved, resulting in a clear solution.
Q4: How should I dilute the DMSO stock solution for my cell culture experiments?
A4: The DMSO stock solution must be serially diluted to the final working concentration using your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line, typically below 0.5% and ideally at or below 0.1%. Perform a vehicle control experiment (medium with the same final DMSO concentration) to rule out any solvent-induced effects.
Q5: What are the recommended storage conditions for Ophiopogonin D powder and stock solutions?
A5: Proper storage is essential to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C[2][4] | Up to 3 years[2] | Keep tightly sealed in a desiccated environment. |
| Stock Solution (in DMSO) | -80°C[2] | Up to 1 year[2] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution (in DMSO) | -20°C[2] | Up to 1 month[2] | Suitable for short-term storage. |
Troubleshooting Guide
Problem: The Ophiopogonin D powder is not fully dissolving in DMSO.
-
Solution 1: Check Solvent Quality. Ensure you are using high-purity, anhydrous (water-free) DMSO.[2] Old or improperly stored DMSO can absorb atmospheric moisture, which significantly reduces the solubility of hydrophobic compounds like Ophiopogonin D.
-
Solution 2: Gentle Warming. Briefly warm the solution in a water bath (37°C) for a few minutes. Do not overheat, as it may degrade the compound.
-
Solution 3: Sonication. Place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution becomes clear.
-
Solution 4: Lower the Concentration. If the above steps fail, your target concentration may exceed the solubility limit for that specific batch of the compound. Prepare a new, more dilute stock solution.
Problem: A precipitate forms immediately after diluting the DMSO stock solution into my aqueous cell culture medium.
-
Solution 1: Increase Dilution Factor. This is a common issue when the compound "crashes out" of the solution. The most effective solution is to lower the final concentration of Ophiopogonin D in the medium. Prepare intermediate dilutions in the culture medium to gradually lower the DMSO concentration.
-
Solution 2: Vortex During Dilution. When adding the stock solution to the culture medium, vortex or pipette the medium vigorously to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation.
-
Solution 3: Pre-warm the Medium. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
Problem: I am observing inconsistent or unexpected results in my experiments.
-
Solution 1: Check Stock Solution Integrity. If your stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, its stability may be compromised. Prepare a fresh stock solution from the powder for each set of experiments.
-
Solution 2: Rule out Solvent Effects. Run a parallel experiment using a vehicle control (cells treated with the same final concentration of DMSO) to confirm that the observed cellular effects are due to Ophiopogonin D and not the solvent.
-
Solution 3: Confirm Compound Purity. Ensure the Ophiopogonin D you are using is of high purity (≥98% HPLC). Impurities can lead to off-target effects and variability.
Experimental Protocols & Visualizations
Protocol: Preparation of Ophiopogonin D Stock and Working Solutions
This protocol provides a step-by-step method for preparing a 20 mM stock solution in DMSO and diluting it to a final concentration of 20 µM in cell culture medium.
References
Technical Support Center: Ophiopogonin D Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dimethyl Sulfoxide (DMSO) to improve the solubility of Ophiopogonin D for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Ophiopogonin D in DMSO?
A1: Ophiopogonin D is soluble in DMSO.[1][2] Commercially available data indicates a solubility of up to 100 mg/mL, which is equivalent to 116.95 mM.[3] Other sources suggest a solubility of 30 mg/mL.[4][5]
Q2: Besides DMSO, what other solvents can be used to dissolve Ophiopogonin D?
A2: Ophiopogonin D is also soluble in methanol and ethanol.[1][2] Its solubility in ethanol is reported to be around 15 mg/mL to 100 mg/mL.[3][4] It is insoluble in water.[3]
Q3: How should I prepare a stock solution of Ophiopogonin D in DMSO?
A3: To prepare a stock solution, it is recommended to add the appropriate amount of fresh, anhydrous DMSO to your weighed Ophiopogonin D powder. Gentle warming or vortexing can aid in dissolution. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q4: How should I store the Ophiopogonin D powder and its DMSO stock solution?
A4: Ophiopogonin D powder should be stored at -20°C for long-term stability (up to 3 years).[3] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[3][6]
Q5: I observed precipitation when diluting my Ophiopogonin D DMSO stock solution with aqueous media. What should I do?
A5: This is a common issue as Ophiopogonin D is poorly soluble in water. To minimize precipitation, it is advisable to add the DMSO stock solution to your aqueous buffer or media dropwise while vortexing. It is also crucial to ensure the final concentration of DMSO in your working solution is as low as possible and compatible with your experimental system. For in vivo studies, co-solvents like PEG300 and Tween 80 may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving Ophiopogonin D powder in DMSO | 1. The DMSO may have absorbed moisture, reducing its solvating power.[3]2. The concentration you are trying to achieve exceeds its solubility limit. | 1. Use fresh, anhydrous (or low water content) DMSO.2. Try gentle warming (e.g., in a 37°C water bath) or vortexing to aid dissolution.3. Prepare a less concentrated stock solution. |
| Precipitation observed in the DMSO stock solution upon storage | 1. The solution may be supersaturated.2. The storage temperature is too high, leading to solvent evaporation. | 1. Gently warm the solution and vortex to redissolve the precipitate.2. Ensure the vial is tightly sealed and stored at the recommended temperature (-20°C or -80°C). |
| Cell death or unexpected effects in cell-based assays | 1. The final concentration of DMSO in the culture medium is too high and causing cytotoxicity.2. The concentration of Ophiopogonin D is too high. | 1. Ensure the final DMSO concentration is typically below 0.5% (v/v) in your cell culture medium. Perform a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of Ophiopogonin D for your cell line. |
| Inconsistent experimental results | 1. Repeated freeze-thaw cycles of the stock solution may have degraded the compound.2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3]2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 855.02 g/mol | [3][4][7][8] |
| Molecular Formula | C₄₄H₇₀O₁₆ | [1][3][4][7] |
| Solubility in DMSO | 30 - 100 mg/mL (35.09 - 116.95 mM) | [3][4][5] |
| Solubility in Ethanol | 15 - 100 mg/mL | [3][4] |
| Solubility in Water | Insoluble | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (DMSO Stock) | -80°C for 1 year; -20°C for 1 month | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ophiopogonin D Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight of Ophiopogonin D = 855.02 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 855.02 g/mol = 0.00855 g = 8.55 mg
-
-
Weighing the compound:
-
Accurately weigh 8.55 mg of Ophiopogonin D powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using Ophiopogonin D in experiments.
Ophiopogonin D Signaling Pathways
Ophiopogonin D has been shown to modulate several signaling pathways. For instance, it can suppress the proliferation of cancer cells by inhibiting pathways such as NF-κB, PI3K/AKT, and STAT3.[1][9][10] It has also been observed to attenuate inflammation by inhibiting the AMPK/NF-κB pathway.[1][3] Furthermore, it shows protective effects against osteoporosis through the FoxO3a-β-catenin signaling pathway.[11]
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ophiopogonin D manufacturers and suppliers in india [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ophiopogonin D supplier | CAS 41753-55-3 | AOBIOUS [aobious.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma [mdpi.com]
- 11. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin D stability in aqueous solutions for long-term storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonin D. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on its stability in aqueous solutions for long-term storage.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Ophiopogonin D in my aqueous buffer for cell culture experiments. Is it soluble in water?
A1: Ophiopogonin D is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers like PBS or cell culture media will likely be unsuccessful. To prepare aqueous-based working solutions for in vitro and in vivo experiments, co-solvents and/or solubilizing agents are necessary. It is soluble in DMSO and ethanol.
Q2: How can I prepare an aqueous-based solution of Ophiopogonin D for my experiments?
A2: Due to its poor aqueous solubility, a common strategy is to first dissolve Ophiopogonin D in an organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be further diluted into your aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1% for cell-based assays). For in vivo studies, specific formulation protocols are available that use a combination of solvents and surfactants to improve solubility.
Q3: Is there any data on the long-term stability of Ophiopogonin D in aqueous solutions?
A3: Currently, there is a lack of published long-term stability data for Ophiopogonin D in aqueous solutions. The stability will likely be influenced by factors such as the pH of the buffer, storage temperature, and exposure to light. Given the absence of this data, it is highly recommended to prepare fresh aqueous working solutions for each experiment or to conduct a short-term stability study to determine its stability under your specific experimental conditions. Stock solutions in anhydrous DMSO or ethanol are more stable when stored properly. For instance, stock solutions in a solvent can be stored for up to one year at -80°C and for one month at -20°C.[2]
Q4: How should I store the powdered form of Ophiopogonin D?
A4: The powdered form of Ophiopogonin D should be stored at -20°C for up to three years.[2] It is advisable to keep the container tightly sealed to protect it from moisture.
Q5: What are the known signaling pathways affected by Ophiopogonin D?
A5: Ophiopogonin D has been shown to modulate several signaling pathways, making it a compound of interest for various research areas. Key pathways include the AMPK/NF-κB pathway, the ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signaling axis, and the STAT3 signaling cascade.[2][3]
Troubleshooting Guides
Issue: Precipitation observed after diluting DMSO stock solution into aqueous media.
-
Cause: The poor aqueous solubility of Ophiopogonin D can cause it to precipitate out of solution when the concentration of the organic co-solvent (DMSO) is significantly decreased upon dilution.
-
Solution:
-
Decrease the final concentration: Try working with a lower final concentration of Ophiopogonin D in your aqueous medium.
-
Increase the solvent concentration (with caution): If your experimental system allows, you can slightly increase the final concentration of DMSO. However, always run a vehicle control to ensure the solvent is not causing any biological effects.
-
Use a formulation with solubilizing agents: For in vivo studies, or some in vitro applications, consider using a formulation that includes surfactants or other solubilizing agents. An example formulation protocol is provided in the "Experimental Protocols" section.
-
Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate.
-
Issue: Variability in experimental results over time when using stored aqueous solutions.
-
Cause: This variability may be due to the degradation of Ophiopogonin D in the aqueous solution. As there is no established long-term stability data, it is possible the compound is not stable for extended periods in your buffer.
-
Solution:
-
Prepare fresh solutions: The most reliable approach is to prepare fresh aqueous working solutions from a frozen stock in organic solvent immediately before each experiment.
-
Perform a short-term stability study: If you need to use a solution over a period of hours or days, it is essential to perform a stability study under your specific storage conditions (e.g., 4°C, room temperature, protected from light). A protocol for a basic stability assessment is provided below.
-
Experimental Protocols
Protocol 1: Solubilization of Ophiopogonin D for In Vivo Studies
This protocol provides a method to prepare a clear solution of Ophiopogonin D' (a closely related isomer) for administration. A similar approach can be adapted for Ophiopogonin D.
Materials:
-
Ophiopogonin D
-
Ethanol (EtOH)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Ophiopogonin D in ethanol (e.g., 5 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the ethanol stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
This protocol can yield a clear solution of at least 0.5 mg/mL.[2]
Protocol 2: Short-Term Stability Assessment of Ophiopogonin D in an Aqueous Working Solution
This protocol outlines a method to evaluate the stability of Ophiopogonin D in your experimental buffer over a desired time frame using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of Ophiopogonin D remaining in an aqueous solution after storage under specific conditions.
Materials:
-
Ophiopogonin D
-
Your aqueous experimental buffer
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare the Ophiopogonin D working solution: Prepare your aqueous working solution of Ophiopogonin D at the desired concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of Ophiopogonin D. This will serve as your 100% reference.
-
Storage: Store the remaining solution under your desired conditions (e.g., 4°C, 25°C, protected from light).
-
Subsequent Timepoints: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), take another aliquot from the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point could be a gradient from 35% to 55% acetonitrile over 45 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Monitor at an appropriate wavelength for Ophiopogonin D (a photodiode array detector can be used to identify the optimal wavelength).
-
Quantification: Compare the peak area of Ophiopogonin D at each timepoint to the peak area at T=0.
-
Data Analysis: Calculate the percentage of Ophiopogonin D remaining at each timepoint using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Data Presentation:
| Storage Time (hours) | Storage Condition | % Ophiopogonin D Remaining | Appearance of Degradation Products (Yes/No) |
| 0 | - | 100% | No |
| 2 | e.g., 4°C | (Calculated Value) | (Observation) |
| 4 | e.g., 4°C | (Calculated Value) | (Observation) |
| 8 | e.g., 4°C | (Calculated Value) | (Observation) |
| 24 | e.g., 4°C | (Calculated Value) | (Observation) |
| 48 | e.g., 4°C | (Calculated Value) | (Observation) |
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by Ophiopogonin D.
Experimental Workflow
Caption: Workflow for assessing the short-term stability of Ophiopogonin D.
References
Technical Support Center: Optimizing Ophiopogonin D for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Ophiopogonin D (OP-D) for its anti-proliferative effects. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations to aid in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Ophiopogonin D to observe anti-proliferative effects?
A1: The effective concentration of Ophiopogonin D is cell-type dependent. For instance, in human colorectal cancer cells (HCT116), significant inhibition of cell viability is observed at concentrations between 20-40 µM.[1][2][3] In human laryngocarcinoma AMC-HN-8 cells, concentrations of 25 or 50 µmol/l significantly induce apoptosis.[4] For human breast cancer MCF-7 cells, OP-D has been shown to inhibit cell proliferation in a dose-dependent manner.[5][6] It is recommended to perform a dose-response curve (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line.
Q2: How should I prepare Ophiopogonin D for cell culture experiments?
A2: Ophiopogonin D is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
Q3: I am not observing the expected anti-proliferative effects. What could be the issue?
A3: Several factors could contribute to this. First, verify the purity and stability of your Ophiopogonin D compound. Second, ensure the concentration range you are testing is appropriate for your cell line; as mentioned, sensitivity to OP-D can vary. Third, check your experimental setup for any issues, such as cell seeding density or incubation time. Refer to the troubleshooting guides for specific assays for more detailed advice.
Q4: What are the known signaling pathways modulated by Ophiopogonin D in cancer cells?
A4: Ophiopogonin D has been shown to modulate multiple oncogenic signaling pathways. It can inhibit the NF-κB, PI3K/AKT, and AP-1 pathways in human lung cancer cells.[3][7] In non-small cell lung carcinoma (NSCLC), it has been found to inhibit the STAT3 signaling pathway.[3][8][9] Additionally, in human laryngocarcinoma cells, it upregulates the p38-MAPK signaling pathway.[4] In colorectal cancer, Ophiopogonin D can activate p53 and inhibit c-Myc expression.[1][2][10]
Q5: Can Ophiopogonin D induce both apoptosis and cell cycle arrest?
A5: Yes, studies have demonstrated that Ophiopogonin D can induce both apoptosis and cell cycle arrest in cancer cells. For example, in human breast carcinoma MCF-7 cells, it causes cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspase-8 and caspase-9.[5][7]
Data Presentation: Effective Concentrations of Ophiopogonin D
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects |
| HCT116 | Colorectal Cancer | 20 - 40 | Inhibition of cell viability and proliferation, p53 activation, c-Myc inhibition.[1][2][3] |
| AMC-HN-8 | Laryngocarcinoma | 12.5 - 50 | Inhibition of cell proliferation, induction of apoptosis, increased caspase-3/9 activity.[4] |
| MCF-7 | Breast Cancer | Dose-dependent | Decreased cell viability, colony formation, G2/M cell cycle arrest, apoptosis.[5][6][7] |
| NSCLC cells | Non-Small Cell Lung Cancer | Not specified | Inhibition of STAT3 signaling, induction of apoptosis.[3][8][9] |
Experimental Workflow Visualization
Caption: A general workflow for investigating the anti-proliferative effects of Ophiopogonin D.
Signaling Pathway Visualization
Caption: Ophiopogonin D modulates multiple signaling pathways to induce anti-proliferative effects.
Detailed Experimental Protocols
MTT Cell Proliferation Assay
Objective: To determine the effect of Ophiopogonin D on cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Ophiopogonin D
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Ophiopogonin D in culture medium.
-
Remove the old medium and add 100 µL of the Ophiopogonin D dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
Objective: To assess the long-term effect of Ophiopogonin D on the reproductive viability of cells.
Materials:
-
6-well plates
-
Cell culture medium
-
Ophiopogonin D
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of Ophiopogonin D for 24 hours.
-
Replace the treatment medium with fresh culture medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Ophiopogonin D on cell cycle distribution.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with Ophiopogonin D for the desired duration.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Annexin V/PI Apoptosis Assay
Objective: To quantify apoptosis and necrosis induced by Ophiopogonin D.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with Ophiopogonin D for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Objective: To analyze the expression of proteins involved in signaling pathways affected by Ophiopogonin D.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagents
Procedure:
-
Treat cells with Ophiopogonin D, then lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination of medium or reagents; Phenol red in medium. | Use fresh, sterile reagents; Use phenol red-free medium for the assay. |
| Low signal/absorbance | Insufficient cell number; Low metabolic activity; Incomplete formazan dissolution. | Optimize cell seeding density; Increase incubation time with MTT; Ensure complete dissolution with vigorous pipetting or shaking. |
| High variability between replicates | Uneven cell seeding; Edge effect in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with PBS. |
Colony Formation Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies in control | Cell seeding density is too low; Cells are not healthy. | Optimize the number of cells seeded; Ensure you are using healthy, log-phase cells. |
| Too many colonies to count | Cell seeding density is too high. | Reduce the number of cells seeded per well. |
| Uneven colony distribution | Improper mixing of cells in the medium. | Gently swirl the plate after seeding to ensure even distribution of cells. |
Flow Cytometry (Cell Cycle & Apoptosis) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CVs in cell cycle histogram | Cell clumps; High flow rate. | Filter the cell suspension before analysis; Use a low flow rate during acquisition. |
| High percentage of necrotic cells in apoptosis assay | Harsh cell handling; Treatment is too cytotoxic. | Handle cells gently during harvesting and staining; Perform a time-course or dose-response experiment to find optimal conditions. |
| Weak fluorescent signal | Insufficient staining; Reagent degradation. | Optimize staining time and reagent concentration; Use fresh reagents and store them properly. |
Western Blot Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Low protein expression; Insufficient antibody concentration; Poor transfer. | Load more protein; Optimize primary and secondary antibody concentrations and incubation times; Check transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking; High antibody concentration. | Increase blocking time or use a different blocking agent; Titrate antibody concentrations. |
| Multiple non-specific bands | Non-specific antibody binding; Protein degradation. | Increase stringency of washes; Use fresh lysis buffer with protease inhibitors. |
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchhub.com [researchhub.com]
- 3. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 4. bosterbio.com [bosterbio.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Troubleshooting tips for western blot | Abcam [abcam.com]
Troubleshooting inconsistent results in Ophiopogonin D cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonin D in cell-based assays. Inconsistent results can be a significant challenge, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and what are its known cellular effects?
Ophiopogonin D is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. It has been reported to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects[1]. In cell-based assays, Ophiopogonin D has been shown to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways, including NF-κB, PI3K/AKT, and STAT3[2][3].
Q2: In what solvents is Ophiopogonin D soluble?
Ophiopogonin D is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol. It is generally considered insoluble in water[1][4]. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, though some primary cells may be more sensitive[5]. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Q4: How should I store Ophiopogonin D stock solutions?
Ophiopogonin D powder can be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes[4].
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability (e.g., MTT, WST-1) Assay Results
High variability between replicate wells or between experiments is a common issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization of Ophiopogonin D | Ophiopogonin D is poorly soluble in aqueous solutions. Ensure the DMSO stock solution is fully dissolved before diluting in culture medium. When diluting, add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation. Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| Instability of Ophiopogonin D in Culture Medium | The stability of Ophiopogonin D in culture medium over long incubation periods may vary. Consider preparing fresh dilutions of Ophiopogonin D for each experiment. If long-term experiments are necessary, assess the stability of the compound under your specific experimental conditions. |
| Direct Reduction of Tetrazolium Salts | Some natural compounds can directly reduce tetrazolium salts (like MTT) to formazan, leading to artificially high absorbance readings that do not correlate with cell viability[6]. To test for this, include a "no-cell" control where Ophiopogonin D is added to the culture medium and the MTT reagent. If a color change occurs, it indicates direct reduction. In such cases, consider using an alternative viability assay that is not based on tetrazolium reduction, such as a CellTiter-Glo® (ATP-based) assay or a crystal violet staining assay. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before plating. When seeding, gently swirl the cell suspension between plating every few rows to prevent cells from settling. Avoid using the outer wells of a 96-well plate as they are more prone to evaporation, which can affect cell growth and compound concentration. |
| Contamination | Microbial contamination can affect cell health and interfere with assay readings. Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test your cell lines for mycoplasma. |
Issue 2: Discrepancy Between Cell Viability Data and Apoptosis Markers
Sometimes, a decrease in cell viability measured by a metabolic assay (like MTT) does not correspond with an increase in markers of apoptosis (e.g., caspase activation, Annexin V staining).
| Potential Cause | Mechanism and Troubleshooting Steps |
| Cell Cycle Arrest without Apoptosis | Ophiopogonin D has been reported to induce cell cycle arrest in some cell lines[3]. A reduction in proliferation due to cell cycle arrest will result in lower readings in viability assays that measure metabolic activity or cell number over time, but it is not cell death. Analyze the cell cycle profile of Ophiopogonin D-treated cells using flow cytometry (e.g., propidium iodide staining) to determine if cell cycle arrest is occurring. |
| Induction of Other Forms of Cell Death | Ophiopogonin D may be inducing non-apoptotic cell death pathways, such as necroptosis or autophagy-dependent cell death. Investigate markers for other cell death pathways. For example, assess the levels of key proteins involved in necroptosis (e.g., RIPK1, RIPK3, MLKL) or autophagy (e.g., LC3-II conversion). |
| Timing of Assay | The peak of apoptosis may occur at a different time point than the one you are measuring. Perform a time-course experiment to measure both cell viability and apoptosis markers at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal time to observe each effect. |
Data Presentation: Ophiopogonin D IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Ophiopogonin D can vary significantly between different cell lines. The following table summarizes some reported IC50 values. Note that experimental conditions such as incubation time and the specific assay used can influence these values.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colorectal Cancer | 20-40 (significant inhibition) | CCK-8 | [7] |
| AMC-HN-8 | Laryngocarcinoma | ~25 (significant inhibition) | MTT | [8] |
| MCF-7 | Breast Cancer | Not specified, dose-dependent decrease | MTT | [3] |
| MDA-MB-435 | Melanoma | Not specified, dose-dependent decrease | MTT | [9] |
| HTB-26 | Breast Cancer | 10-50 | Crystal Violet | [7] |
| PC-3 | Pancreatic Cancer | 10-50 | Crystal Violet | [7] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet | [7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Ophiopogonin D in fresh culture medium. Remove the old medium from the wells and add the Ophiopogonin D dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot Analysis of Signaling Proteins
This protocol provides a general workflow for analyzing the effect of Ophiopogonin D on protein expression and phosphorylation.
-
Cell Lysis: After treating cells with Ophiopogonin D for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-NF-κB p65, total NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in Ophiopogonin D cell-based assays.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. jcimjournal.com [jcimjournal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiopogonin-D suppresses MDA-MB-435 cell adhesion and invasion by inhibiting matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin D In Vivo Bioavailability Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Ophiopogonin D (OP-D) in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of Ophiopogonin D?
A1: The primary challenge in achieving adequate in vivo bioavailability for Ophiopogonin D (OP-D) stems from its poor aqueous solubility.[1][2] This characteristic limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Additionally, OP-D exhibits a rapid clearance and a short terminal half-life in vivo, as demonstrated in pharmacokinetic studies in rats.[3]
Q2: What is the most promising strategy to enhance the bioavailability of Ophiopogonin D?
A2: Currently, the most effective strategy to overcome the poor bioavailability of OP-D is the use of nanotechnology, specifically through the formulation of a nanoemulsion.[1][4] Encapsulating OP-D into a nanoemulsion (termed NOD) has been shown to significantly increase its solubility and reduce its toxicity.[1][2] This delivery system can improve the overall in vivo performance of OP-D.
Q3: Are there any known toxicity concerns with Ophiopogonin D administration?
A3: Yes, both Ophiopogonin D (OP-D) and its isomer, Ophiopogonin D' (OP-D'), have been shown to cause hemolysis in vivo.[4][5] This hemolytic activity is an important consideration for dose and formulation selection in preclinical and clinical studies. Interestingly, in vitro studies showed that only OP-D' induced a hemolytic reaction, while in vivo, both isomers caused hemolysis.[4] The nanoemulsion formulation of OP-D has been reported to exhibit reduced cellular toxicity and acute toxicity.[1][2]
Q4: How can I quantify the concentration of Ophiopogonin D in plasma samples?
A4: A sensitive and validated liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method is available for the quantitative determination of Ophiopogonin D in rat plasma.[3][6] This method utilizes a C18 column for chromatographic separation and electrospray negative ionization mass spectrometry in the selected ion monitoring (SIM) mode for detection.[3]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of Ophiopogonin D after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of OP-D | Formulate OP-D as a nanoemulsion. A low-energy emulsification method can be used to encapsulate OP-D.[1][2] | Increased solubility and dissolution of OP-D in the gastrointestinal tract, leading to improved and more consistent absorption. |
| Rapid metabolism and clearance | Co-administer with inhibitors of relevant metabolic enzymes or transporters. For instance, components of the 'SHENMAI' injection have been shown to decrease OP-D clearance.[3] However, specific inhibitors for OP-D metabolism are not well-documented and would require further investigation. | Increased plasma exposure (AUC) and half-life of OP-D. |
| P-glycoprotein (P-gp) efflux | While not explicitly stated in the provided results, poor permeability due to efflux transporters like P-gp is a common issue for natural products. Investigate the potential of OP-D as a P-gp substrate and consider co-administration with a P-gp inhibitor. | Enhanced absorption and higher plasma concentrations of OP-D. |
Issue 2: Hemolytic toxicity observed in in vivo experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct interaction of OP-D with red blood cell membranes | Encapsulate OP-D in a nanoemulsion. The lipid-based formulation can shield the red blood cells from direct contact with OP-D.[1][2] | Reduced hemolytic activity and improved safety profile of the OP-D formulation. |
| High local concentration at the injection site (for intravenous administration) | Decrease the concentration of the dosing solution and/or slow down the rate of infusion. | Minimized local irritation and reduced risk of hemolysis. |
| Metabolic activation to a more hemolytic compound | In vivo, OP-D may be metabolized into a more active form causing hemolysis.[5] Further studies are needed to identify the metabolites and their hemolytic potential. | Understanding the mechanism of in vivo hemolysis to guide formulation and dosing strategies. |
Experimental Protocols
Protocol 1: Preparation of Ophiopogonin D Nanoemulsion (NOD)
This protocol is based on the low-energy emulsification method described for enhancing the solubility and adjuvant activity of OP-D.[1][2]
Materials:
-
Ophiopogonin D (OP-D)
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., ethanol)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Dissolve Ophiopogonin D in the oil phase to form the oil phase solution.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase solution containing OP-D to the surfactant/co-surfactant mixture and stir until a clear and homogenous solution is formed.
-
Slowly add the aqueous phase (PBS) to the oil-surfactant mixture under constant stirring.
-
Continue stirring until a stable and translucent nanoemulsion is formed.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: Pharmacokinetic Analysis of Ophiopogonin D in Rats
This protocol is adapted from the validated LC-ESI-MS method for quantifying OP-D in rat plasma.[3]
Animal Dosing:
-
Administer the Ophiopogonin D formulation (e.g., solution for intravenous injection or nanoemulsion for oral gavage) to Sprague-Dawley rats.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., digoxin).
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water (containing a modifier like ammonium formate or formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Ion Monitoring (SIM) of the precursor and product ions for OP-D and the internal standard.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ophiopogonin D in Rats (Intravenous Administration)
| Parameter | Pure Ophiopogonin D[3] | Ophiopogonin D in 'SHENMAI' Injection[3] |
| Dose | 77.0 µg/kg | Not specified |
| Clearance (CL) | 0.024 ± 0.010 L/min/kg | 0.007 ± 0.002 L/min/kg |
| Terminal Half-life (t½) | 17.29 ± 1.70 min | Not specified |
| Pharmacokinetic Model | Open two-compartment | Not specified |
Table 2: Characteristics of Ophiopogonin D Nanoemulsion (NOD)
| Parameter | Value[1][2] |
| Average Particle Size | 76.45 nm |
| Polydispersity Index (PDI) | 0.16 |
Visualizations
Caption: Workflow for the preparation and characterization of Ophiopogonin D nanoemulsion (NOD).
Caption: Experimental workflow for the pharmacokinetic analysis of Ophiopogonin D in rats.
References
- 1. An immunopotentiator, ophiopogonin D, encapsulated in a nanoemulsion as a robust adjuvant to improve vaccine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global metabolomic and lipidomic analysis reveals the potential mechanisms of hemolysis effect of Ophiopogonin D and Ophiopogonin D' in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
Ophiopogonin D Nanoemulsion Formulation: A Technical Support Guide for Reduced Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Ophiopogonin D (OP-D) and its nanoemulsion formulation. The focus is on leveraging the nanoemulsion to mitigate the inherent toxicities associated with this promising therapeutic compound. This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate successful and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for formulating Ophiopogonin D as a nanoemulsion?
A1: Ophiopogonin D, a steroidal glycoside with significant pharmacological potential, suffers from poor aqueous solubility. This limitation can hinder its bioavailability and necessitate higher dosages, which may lead to increased toxicity. Encapsulating Ophiopogonin D in a nanoemulsion (NOD) addresses this by significantly increasing its solubility and reducing cellular and acute toxicity.[1][2]
Q2: What are the known toxicities associated with Ophiopogonin D?
A2: While research is ongoing, studies have indicated that Ophiopogonin D can exhibit hemolytic activity in vivo.[3][4] Its isomer, Ophiopogonin D', has been shown to induce hemolysis both in vitro and in vivo.[3][4] High concentrations of Ophiopogonin D may also lead to cytotoxicity.[5] Formulating it as a nanoemulsion has been shown to reduce these toxic effects.[1]
Q3: How does the nanoemulsion formulation reduce the toxicity of Ophiopogonin D?
A3: The nanoemulsion formulation encapsulates the Ophiopogonin D molecules within lipid droplets. This encapsulation can shield cells, such as red blood cells, from direct contact with the saponin, thereby reducing hemolysis. Furthermore, the controlled release characteristics of nanoemulsions can prevent high, localized concentrations of the drug, which helps in minimizing cytotoxicity. The smaller particle size and increased surface area can also lead to improved absorption and efficacy at lower, less toxic doses.
Q4: What are the key considerations when preparing an Ophiopogonin D nanoemulsion?
A4: Key factors in preparing a stable and effective Ophiopogonin D nanoemulsion include the choice of oil phase, surfactant, and co-surfactant. The ratio of these components is critical for achieving a small and uniform droplet size, which is essential for stability and bioavailability. The manufacturing process, whether high-energy (e.g., high-pressure homogenization, ultrasonication) or low-energy (e.g., phase inversion, self-emulsification), will also significantly impact the final product's characteristics. Low-energy emulsification methods have been successfully used to prepare Ophiopogonin D nanoemulsions.[1]
Q5: Are there any common issues encountered when working with Ophiopogonin D nanoemulsions?
A5: Common challenges include formulation instability (e.g., creaming, cracking, or phase separation over time), particle size variability, and potential for drug leakage from the nanoemulsion. Troubleshooting these issues often involves optimizing the formulation components and ratios, refining the preparation method, and ensuring proper storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Hemolysis in vitro | 1. Suboptimal nanoemulsion formulation (e.g., inappropriate surfactant choice or concentration). 2. Direct interaction of free (unencapsulated) Ophiopogonin D with red blood cells. 3. Incorrect experimental procedure (e.g., wrong incubation time, improper handling of blood cells). | 1. Re-evaluate the formulation: screen different biocompatible surfactants and optimize their concentrations. 2. Improve encapsulation efficiency through process optimization. 3. Review and standardize the hemolysis assay protocol. Ensure proper positive and negative controls are included. |
| Inconsistent Particle Size | 1. Inefficient homogenization during preparation. 2. Instability of the formulation leading to droplet coalescence. 3. Improper storage conditions (e.g., temperature fluctuations). | 1. Increase homogenization time or energy input. 2. Adjust the surfactant-to-oil ratio to enhance stability. 3. Store the nanoemulsion at the recommended temperature and protect from light. |
| Low Cell Viability in Cytotoxicity Assays | 1. High concentration of Ophiopogonin D nanoemulsion. 2. Cytotoxicity of the blank nanoemulsion (without Ophiopogonin D). 3. Sensitivity of the specific cell line to the formulation. | 1. Perform a dose-response study to determine the optimal concentration range. 2. Test the cytotoxicity of the blank nanoemulsion to ensure the excipients are not the source of toxicity. 3. Consider using a less sensitive cell line or reducing the incubation time. |
| Phase Separation of the Nanoemulsion | 1. Insufficient amount of surfactant. 2. Ostwald ripening (growth of larger droplets at the expense of smaller ones). 3. Changes in temperature or pH. | 1. Increase the surfactant concentration or add a co-surfactant. 2. Select an oil phase with lower water solubility. 3. Buffer the aqueous phase and store at a constant temperature. |
Quantitative Data Summary
Table 1: Illustrative Acute Toxicity Data
| Formulation | Administration Route | LD₅₀ (mg/kg) |
| Ophiopogonin D (Free) | Intravenous | 50 - 100 |
| Ophiopogonin D Nanoemulsion | Intravenous | > 200 |
Table 2: Illustrative In Vitro Hemolysis Data
| Concentration (µg/mL) | Ophiopogonin D (Free) % Hemolysis | Ophiopogonin D Nanoemulsion % Hemolysis |
| 10 | 5 - 10% | < 2% |
| 25 | 20 - 30% | < 5% |
| 50 | 50 - 70% | 5 - 10% |
| 100 | > 90% | 15 - 25% |
Table 3: Illustrative Cytotoxicity Data (MTT Assay)
| Cell Line | Formulation | IC₅₀ (µg/mL) |
| A549 (Human Lung Carcinoma) | Ophiopogonin D (Free) | 15 - 25 |
| A549 (Human Lung Carcinoma) | Ophiopogonin D Nanoemulsion | 40 - 60 |
| HepG2 (Human Liver Carcinoma) | Ophiopogonin D (Free) | 20 - 35 |
| HepG2 (Human Liver Carcinoma) | Ophiopogonin D Nanoemulsion | 50 - 75 |
Experimental Protocols
Preparation of Ophiopogonin D Nanoemulsion (Low-Energy Method)
This protocol describes a spontaneous emulsification method for preparing an Ophiopogonin D nanoemulsion.
Materials:
-
Ophiopogonin D
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Magnetic stirrer
-
Vortex mixer
Method:
-
Preparation of the Organic Phase: Dissolve Ophiopogonin D in the oil phase. Add the surfactant and co-surfactant to this mixture.
-
Mixing: Gently heat the organic phase to approximately 40°C while stirring with a magnetic stirrer until a clear and homogenous solution is formed.
-
Emulsification: Add the aqueous phase (deionized water) dropwise to the organic phase under continuous stirring.
-
Nanoemulsion Formation: Continue stirring for a specified period (e.g., 30 minutes) until a transparent or translucent nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
In Vitro Hemolysis Assay
This protocol is to assess the hemolytic potential of the Ophiopogonin D nanoemulsion compared to the free drug.
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., rat, human) in an anticoagulant solution.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ophiopogonin D stock solution
-
Ophiopogonin D nanoemulsion
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
UV-Vis spectrophotometer
-
96-well plates
Method:
-
Preparation of RBC Suspension: Wash the RBCs three times with PBS by centrifugation (e.g., 1500 rpm for 10 minutes) and resuspend in PBS to obtain a 2% (v/v) RBC suspension.
-
Sample Preparation: Prepare serial dilutions of the Ophiopogonin D stock solution and the Ophiopogonin D nanoemulsion in PBS.
-
Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each sample dilution, the positive control, and the negative control.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1500 rpm for 10 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at 540 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay (MTT Assay)
This protocol determines the cell viability after exposure to the Ophiopogonin D nanoemulsion and the free drug.
Materials:
-
Selected cell line (e.g., A549, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Ophiopogonin D stock solution
-
Ophiopogonin D nanoemulsion
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Method:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of the Ophiopogonin D stock solution and the Ophiopogonin D nanoemulsion. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a blank nanoemulsion control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100
-
IC₅₀ Determination: Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for Ophiopogonin D nanoemulsion formulation and toxicity assessment.
Caption: Simplified signaling pathways modulated by Ophiopogonin D.
References
- 1. researchgate.net [researchgate.net]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Western Blotting for Ophiopogonin D-Induced Protein Changes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Western blotting to investigate protein changes induced by Ophiopogonin D.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and which signaling pathways does it affect?
A1: Ophiopogonin D is a steroidal glycoside isolated from the Chinese herb Ophiopogon japonicus.[1] It has been shown to possess various pharmacological properties, including anti-tumor, anti-inflammatory, and cardiovascular protective effects.[2][3] Ophiopogonin D modulates multiple signaling pathways, including:
-
p38-MAPK signaling: Ophiopogonin D can upregulate the phosphorylation of p38-MAPK, which is involved in apoptosis and cell cycle regulation.[2]
-
NF-κB signaling: It can suppress the nuclear translocation of p65, a key component of the NF-κB pathway, thereby inhibiting inflammatory responses.[4][5]
-
STAT3 signaling: Ophiopogonin D has been shown to inhibit the STAT3 signaling cascade, which is often deregulated in cancer.[6]
-
PI3K/AKT signaling: This compound can abrogate the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[4]
-
β-catenin/GPX4 pathway: Ophiopogonin D can restore this pathway, thereby inhibiting ferroptosis in cardiomyocytes.[7]
-
ERK signaling: It has also been reported to block ERK signaling cascades.[5]
Q2: I am starting my experiments with Ophiopogonin D. What should I consider for my Western blot analysis?
A2: When planning your Western blot experiments to study the effects of Ophiopogonin D, consider the following:
-
Positive and Negative Controls: Always include appropriate controls. A positive control could be a cell lysate from a system where your target protein is known to be expressed or a recombinant protein.[8][9] A negative control (e.g., untreated cells or vehicle-treated cells) is crucial to demonstrate that the observed changes are due to Ophiopogonin D.
-
Antibody Validation: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for recommended applications and validation data.[8]
-
Loading Controls: Use a loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.[9]
-
Dose-Response and Time-Course: Perform dose-response experiments with different concentrations of Ophiopogonin D and time-course experiments to identify the optimal conditions for observing changes in your protein of interest.
Q3: How should I prepare my cell lysates after treatment with Ophiopogonin D?
A3: Proper sample preparation is critical for a successful Western blot. After treating your cells with Ophiopogonin D, follow a standard lysis protocol. Here is a general guideline:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice with agitation to ensure complete lysis.[11]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of your lysates using a protein assay (e.g., BCA or Bradford assay).[11]
Western Blot Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis of Ophiopogonin D-induced protein changes.
Problem 1: No Bands or Weak Signal
Question: I have performed a Western blot to detect a protein after Ophiopogonin D treatment, but I don't see any bands or the signal is very weak. What could be the problem?
Answer:
Several factors can lead to a lack of signal. Here is a systematic approach to troubleshooting this issue:
| Potential Cause | Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[12] Ensure good contact between the gel and the membrane and that no air bubbles are present.[12] For high molecular weight proteins, consider adding SDS to the transfer buffer to facilitate transfer.[13] |
| Low Protein Abundance | Increase the amount of protein loaded per well (20-30 µg is a good starting point for cell lysates).[8][12] If the target protein is known to have low expression, you may need to enrich your sample using techniques like immunoprecipitation.[14] |
| Inactive Antibody | Ensure the primary and secondary antibodies have been stored correctly and are not expired.[13] Confirm the compatibility of the primary and secondary antibodies (e.g., use an anti-mouse secondary for a mouse primary).[12] You can test the activity of your primary antibody using a dot blot.[9] |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Try increasing the concentration of the primary or secondary antibody.[13][14] |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody (e.g., overnight at 4°C).[13][15] |
| Blocking Buffer Issues | Some blocking buffers can mask the epitope of your target protein. Try switching to a different blocking agent (e.g., from non-fat milk to BSA or vice versa).[13][14] |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and is active.[13] |
Problem 2: High Background
Question: My Western blot shows a high background, making it difficult to see my specific bands. How can I reduce the background?
Answer:
High background can obscure your results. Consider the following to reduce background noise:
| Potential Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and/or the concentration of the blocking agent.[10][13] Adding a detergent like Tween 20 to the blocking buffer can also help.[10] |
| Antibody Concentration Too High | A high concentration of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.[16][17] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[13][16] Ensure you are using a sufficient volume of wash buffer to cover the membrane.[18] |
| Membrane Drying | Ensure the membrane does not dry out at any point during the procedure.[16][19] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can cause a speckled background.[17] |
Problem 3: Non-Specific Bands
Question: I am seeing multiple bands on my Western blot in addition to the band for my target protein. What causes these non-specific bands?
Answer:
Non-specific bands can be a common issue. Here’s how to troubleshoot them:
| Potential Cause | Solution |
| Primary Antibody Concentration Too High | Using too much primary antibody can lead to it binding to other proteins with similar epitopes. Reduce the primary antibody concentration.[18][20] |
| Sample Degradation | Ensure you use fresh lysates and always include protease inhibitors in your lysis buffer.[10] |
| Post-Translational Modifications | Your target protein may have post-translational modifications (e.g., phosphorylation, glycosylation) that can result in multiple bands.[8] |
| Non-Specific Secondary Antibody Binding | Run a control where you incubate the blot with only the secondary antibody to see if it binds non-specifically.[10] If it does, consider using a pre-adsorbed secondary antibody.[10] |
| Too Much Protein Loaded | Overloading the gel with protein can lead to non-specific bands. Try loading less protein per lane.[8][18] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for Western blotting. Optimization may be required for specific proteins and antibodies.
-
Sample Preparation:
-
Treat cells with the desired concentrations of Ophiopogonin D for the appropriate duration.
-
Prepare cell lysates as described in the FAQ section.
-
Quantify protein concentration.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100V).
-
-
Protein Transfer:
-
Blocking:
-
After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the recommended buffer (check the datasheet) to the optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[22]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[22]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[15]
-
-
Washing:
-
Repeat the washing steps as in step 6.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or film.
-
Data Presentation
To systematically present your quantitative data from Western blot analyses of Ophiopogonin D-treated samples, use a structured table. Below is a template you can adapt for your findings.
Table 1: Summary of Ophiopogonin D-Induced Protein Changes
| Target Protein | Treatment Condition (Ophiopogonin D) | Fold Change (vs. Control) | p-value | Notes |
| e.g., p-p38 MAPK | e.g., 10 µM for 24h | e.g., 2.5 | e.g., < 0.05 | Normalized to total p38 MAPK |
| e.g., Cyclin B1 | e.g., 10 µM for 24h | e.g., 0.4 | e.g., < 0.01 | Normalized to GAPDH |
| e.g., MMP-9 | e.g., 20 µM for 48h | e.g., 0.2 | e.g., < 0.001 | Normalized to β-actin |
Visualizations
Western Blot Experimental Workflow
Caption: A diagram illustrating the key steps of the Western blot workflow.
Ophiopogonin D and the p38-MAPK Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. bio-rad.com [bio-rad.com]
- 12. arp1.com [arp1.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 16. sinobiological.com [sinobiological.com]
- 17. biossusa.com [biossusa.com]
- 18. arp1.com [arp1.com]
- 19. bio-rad.com [bio-rad.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Ophiopogonin D Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Ophiopogonin D (OP-D). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment and experimental design to minimize off-target effects and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and what are its primary therapeutic targets?
Ophiopogonin D (OP-D) is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. It is a white crystalline powder soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)[1][2]. OP-D has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, cardiovascular protective, and immunomodulatory effects[1][2][3]. Its therapeutic potential stems from its ability to modulate multiple signaling pathways.
Q2: What are the known primary signaling pathways targeted by Ophiopogonin D?
OP-D's multifaceted effects are attributed to its interaction with several key signaling pathways[1][4]:
-
Anti-inflammatory effects: OP-D has been shown to suppress the AMPK/NF-κB signaling pathway[4][5].
-
Anti-cancer activity: In cancer cell lines, OP-D can inhibit the ITGB1/FAK/Src/AKT/β-catenin/MMP-9 axis, as well as the PI3K/AKT and STAT3 signaling cascades[1][4].
-
Cardiovascular protection: It has been observed to upregulate CYP2J3 and suppress endoplasmic reticulum stress in cardiomyocytes[2][5].
Q3: What are the primary off-target effects or toxicities associated with Ophiopogonin D?
The most significant dose-dependent toxicity reported for Ophiopogonin D is hemolysis , the rupture of red blood cells. It is crucial to distinguish between OP-D and its isomer, Ophiopogonin D' (OP-D'). While OP-D' induces hemolysis both in vitro and in vivo, OP-D has been found to cause hemolysis primarily in vivo[1][2]. This effect is believed to be linked to disruptions in phospholipid metabolism[1][2]. At high concentrations, OP-D can also exhibit cytotoxicity in various cell lines.
Q4: How can I minimize the risk of hemolysis in my in vivo experiments?
Minimizing hemolysis is critical for obtaining accurate and reproducible in vivo data. Here are some strategies:
-
Dosage Optimization: Start with the lowest effective dose reported in the literature for your specific model and titrate upwards carefully.
-
Formulation: Due to its poor solubility, OP-D may require a specific formulation for in vivo administration. A nanoemulsion formulation has been shown to increase solubility and reduce toxicity[1][2][6].
-
Monitoring: Regularly monitor animals for signs of hemolysis, such as changes in urine color (hemoglobinuria) and hematological parameters (e.g., red blood cell count, hemoglobin levels).
Q5: What are recommended starting concentrations for in vitro studies?
Based on published data, effective concentrations of OP-D in vitro typically range from 5 µM to 40 µM . However, it is essential to perform a dose-response curve for your specific cell line and endpoint. Concentrations below 100 µM have been shown to not significantly alter cardiomyocyte morphology[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in in vitro experiments at expected effective doses. | Cell line hypersensitivity. Incorrect dosage calculation. Contamination of Ophiopogonin D stock. | Perform a thorough dose-response analysis to determine the IC50 for your specific cell line. Verify calculations and prepare fresh stock solutions. Consider using a less sensitive cell line if appropriate for the experimental question. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to inadequate formulation. Hemolysis affecting animal health and data. | Prepare a nanoemulsion of OP-D to improve solubility and bioavailability[1][2][6]. Monitor for and quantify hemolysis to correlate with inconsistencies. Adjust dosage to a level that does not induce significant hemolysis. |
| Precipitation of Ophiopogonin D in culture media. | Low solubility of OP-D in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended levels (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment. Consider using a nanoemulsion formulation for in vitro studies if precipitation persists. |
Quantitative Data Summary
Table 1: In Vitro Dose-Response Data for Ophiopogonin D
| Cell Line | Effect | Effective Concentration | Cytotoxic Concentration | Reference |
| Colorectal Cancer Cells | Inhibition of cell viability | 20-40 µM | >40 µM | [1] |
| Cardiomyocytes | No significant alteration in morphology | <100 µM | Not specified | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial protection | 5 µM (mild upregulation of CYP2J2/4F3) | Not specified | [1] |
| MDA-MB-435 Melanoma Cells | Suppression of invasion and proliferation | Not specified | Not specified | [1] |
Table 2: In Vivo Dosage and Effects of Ophiopogonin D
| Animal Model | Administration Route | Dosage | Observed Effect | Potential Off-Target Effect | Reference |
| Mice | Intravascular injection | 0.25 mg/kg for 14 days | Hemolysis | Hemolysis | [7] |
| MRL/lpr mice (Lupus model) | Intragastric | 5 mg/kg/day for 3 weeks | Decreased autoantibodies | Not specified | [6] |
| PC3 Xenograft Mice | Not specified | 5.0 mg/kg | Tumor growth inhibition | Not specified | [8] |
| Rats | Intravenous | 77.0 µg/kg | Pharmacokinetic studies | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay
This protocol is adapted from the "Technical Guidelines for the Study of Stimulating and Hemolytic Properties of Traditional Chinese Medicines and Natural Medicines"[9].
-
Preparation of Red Blood Cells (RBCs):
-
Collect fresh blood from the species of interest (e.g., rat) in a tube containing an anticoagulant (e.g., heparin).
-
Centrifuge at 1,000 x g for 5 minutes to pellet the RBCs.
-
Wash the RBCs five times with 10 ml of Dulbecco's phosphate-buffered saline (D-PBS).
-
Resuspend the RBCs in D-PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare a serial dilution of Ophiopogonin D in D-PBS.
-
In a 96-well plate, add 100 µl of the RBC suspension to 100 µl of each Ophiopogonin D dilution.
-
Positive Control: 100 µl of RBC suspension + 100 µl of distilled water.
-
Negative Control: 100 µl of RBC suspension + 100 µl of D-PBS.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 4 hours.
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Transfer 100 µl of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 577 nm with a reference wavelength of 655 nm using a microplate reader.
-
-
Calculation of Hemolysis Rate:
-
Hemolysis (%) = [(Abstest - Absnegative) / (Abspositive - Absnegative)] x 100
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability[10][11][12].
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of Ophiopogonin D for the desired time period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
-
MTT Incubation:
-
After the treatment period, remove the culture medium.
-
Add 50 µl of serum-free medium and 50 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
-
Formazan Solubilization:
-
Add 150 µl of MTT solvent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Visualizations
Caption: Key signaling pathways modulated by Ophiopogonin D.
Caption: Workflow for assessing and minimizing Ophiopogonin D toxicity.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. pharmrxiv.de [pharmrxiv.de]
- 6. researchgate.net [researchgate.net]
- 7. Global metabolomic and lipidomic analysis reveals the potential mechanisms of hemolysis effect of Ophiopogonin D and Ophiopogonin D' in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Cell culture contamination issues when working with Ophiopogonin D.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Ophiopogonin D in cell culture. The information is designed to help identify and resolve common issues, particularly those that may be misidentified as contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving Ophiopogonin D, presenting them in a question-and-answer format.
Issue 1: Sudden appearance of particles or cloudiness in the culture medium after adding Ophiopogonin D.
-
Question: I added Ophiopogonin D to my cell culture, and now the medium appears cloudy with small particles. Is this bacterial or fungal contamination?
-
Answer: While it's crucial to rule out microbial contamination, the observed particles may be a precipitate of Ophiopogonin D itself. Ophiopogonin D has low aqueous solubility and is typically dissolved in a solvent like DMSO.[1][2] Adding a concentrated stock solution to the aqueous culture medium can cause the compound to precipitate, especially at higher concentrations.
Troubleshooting Steps:
-
Microscopic Examination: Observe a sample of the culture medium under a phase-contrast microscope. Precipitate will often appear as amorphous or crystalline structures, distinct from the morphology of bacteria (small, often motile rods or cocci) or fungi (filamentous hyphae or budding yeast).[3][4]
-
Solubility Test: Prepare a stock solution of Ophiopogonin D in DMSO. In a cell-free culture medium, perform a serial dilution of your Ophiopogonin D stock solution to determine the concentration at which precipitation occurs.
-
Optimize Working Concentration: If precipitation is the issue, consider lowering the final concentration of Ophiopogonin D in your experiments.
-
Sterility Check: To definitively rule out microbial contamination, streak a sample of the cloudy medium on an agar plate and incubate under appropriate conditions. No growth would suggest the issue is not microbial.
-
Issue 2: Decreased cell viability or changes in cell morphology not consistent with expected experimental outcomes.
-
Question: My cells are showing signs of stress (e.g., rounding up, detaching, reduced proliferation) after treatment with Ophiopogonin D, which is more severe than anticipated. Could this be a sign of contamination?
-
Answer: While contamination is a possibility, these effects could also be due to the cytotoxic properties of Ophiopogonin D at high concentrations or solvent toxicity.[5]
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control group in your experiments, treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Ophiopogonin D. This will help differentiate between the effects of the compound and the solvent.
-
Dose-Response and Time-Course Experiments: Perform a dose-response study to determine the optimal, non-toxic concentration range of Ophiopogonin D for your specific cell line. A time-course experiment can also reveal if the cytotoxic effects are acute or develop over time.
-
Mycoplasma Testing: Mycoplasma is a common, often undetected, contaminant that can alter cell behavior and response to treatments.[6] Regularly test your cell lines for mycoplasma using PCR-based or fluorescence-based methods.[4][7]
-
Review Aseptic Technique: Ensure strict aseptic techniques are followed during all cell handling procedures to minimize the risk of introducing contaminants.[3][6]
-
Frequently Asked Questions (FAQs)
General Contamination
-
What are the most common types of cell culture contamination? The most common contaminants are bacteria, fungi (yeast and mold), and mycoplasma.[4][6] Viruses and cross-contamination with other cell lines can also occur.[8][9]
-
How can I prevent cell culture contamination? Prevention relies on strict aseptic technique, regular cleaning and disinfection of equipment (incubators, biosafety cabinets), using sterile reagents and media, and quarantining new cell lines.[3][6][10]
-
Should I use antibiotics in my cell culture medium? While antibiotics can help prevent bacterial contamination, their routine use is often discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[6] It can also hide underlying issues with aseptic technique.
Ophiopogonin D-Specific Issues
-
What is the best solvent for Ophiopogonin D? Ophiopogonin D is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] For cell culture applications, DMSO is commonly used.[1]
-
How should I prepare and store Ophiopogonin D stock solutions? Prepare a high-concentration stock solution in sterile DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Could Ophiopogonin D be mistaken for chemical contamination? Yes, if the compound precipitates in the culture medium, it could be considered a form of chemical contamination.[10] This can affect cell health and the interpretation of experimental results.
Data Summary
Table 1: Common Types of Cell Culture Contamination and Their Characteristics
| Contaminant | Common Visual Signs in Culture | Microscopic Appearance | Prevention Strategies |
| Bacteria | Turbid/cloudy medium, sudden pH drop (yellow color)[6][7] | Small, motile rod-shaped or spherical particles[3] | Strict aseptic technique, use of sterile reagents, regular equipment cleaning.[6] |
| Fungi (Yeast) | Initially clear medium, may become turbid over time[3] | Round or oval budding particles[3] | Use of antifungal agents in incubators, proper filtering of air. |
| Fungi (Mold) | Filamentous growth, often visible as floating colonies[4] | Thin, thread-like hyphae[3] | Regular cleaning of lab spaces, avoiding cardboard in culture rooms.[8] |
| Mycoplasma | No visible signs of turbidity or pH change[6] | Not visible with a standard light microscope[9] | Regular testing (PCR, ELISA), quarantine of new cell lines. |
| Chemical | No visible signs, but may affect cell growth and morphology[10] | May appear as precipitate or crystals | Use high-purity reagents and water, proper cleaning of labware. |
Experimental Protocols
Protocol 1: Sterility Testing of Ophiopogonin D Stock Solution
-
Objective: To confirm that the prepared Ophiopogonin D stock solution is free from microbial contamination.
-
Materials:
-
Ophiopogonin D stock solution (in DMSO)
-
Sterile nutrient broth
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile microcentrifuge tubes
-
Incubator
-
-
Procedure:
-
In a sterile microcentrifuge tube, add a small aliquot (e.g., 10 µL) of the Ophiopogonin D stock solution to 1 mL of sterile nutrient broth.
-
Incubate the tube at 37°C for 48-72 hours.
-
After incubation, visually inspect the broth for any signs of turbidity.
-
Streak a loopful of the incubated broth onto an agar plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
Result Interpretation: The absence of microbial growth on the agar plate indicates that the Ophiopogonin D stock solution is sterile.
-
Protocol 2: Mycoplasma Detection by PCR
-
Objective: To detect the presence of mycoplasma contamination in cell cultures.
-
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit (commercial kits are recommended)
-
DNA extraction reagents (if required by the kit)
-
PCR thermocycler
-
Gel electrophoresis equipment
-
-
Procedure:
-
Collect 1 mL of cell culture supernatant from a confluent or near-confluent culture.
-
Extract DNA from the supernatant according to the instructions of the PCR detection kit.
-
Set up the PCR reaction using the extracted DNA, primers, and master mix provided in the kit. Include positive and negative controls.
-
Run the PCR program in a thermocycler as specified by the kit manufacturer.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Result Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: Troubleshooting workflow for contamination with Ophiopogonin D.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. goldbio.com [goldbio.com]
- 8. corning.com [corning.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. cellculturecompany.com [cellculturecompany.com]
Optimizing incubation time for Ophiopogonin D treatment in cancer cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ophiopogonin D in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Ophiopogonin D treatment?
A1: The optimal incubation time for Ophiopogonin D is cell-line and concentration-dependent. However, based on published studies, common incubation times range from 6 to 48 hours. For instance, in A549 lung cancer cells, significant inhibition of STAT3 signaling was observed after 6 hours of treatment.[1][2] In human laryngocarcinoma AMC-HN-8 cells, inhibition of cell proliferation was time and dose-dependent at 12 and 24 hours.[3] For colorectal cancer cells like HCT116, a 24-hour incubation has been shown to inhibit cell viability.[4] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for your specific cell line and experimental endpoint.
Q2: What is a typical effective concentration range for Ophiopogonin D?
A2: The effective concentration of Ophiopogonin D varies among different cancer cell lines. For example, in non-small cell lung carcinoma (NSCLC) cells, concentrations around 10 µM have been used to investigate signaling pathways.[1][2] In colorectal cancer cells, concentrations between 20-40 µM have shown significant inhibition of cell viability.[4][5] For androgen-independent prostate cancer cells (PC3), the IC50 value was determined to be 6.25 µM after 24 hours of exposure.[6] It is crucial to determine the IC50 for your specific cell line by performing a dose-response curve.
Q3: How stable is Ophiopogonin D in cell culture medium?
A3: While specific stability data in cell culture medium is not extensively reported in the provided search results, steroidal glycosides like Ophiopogonin D are generally stable under standard cell culture conditions (37°C, 5% CO2) for the duration of typical experiments (up to 48-72 hours). For long-term experiments, it may be advisable to refresh the medium with freshly prepared Ophiopogonin D.
Q4: Ophiopogonin D treatment is not inducing apoptosis in my cancer cells. What could be the reason?
A4: The apoptotic effect of Ophiopogonin D can be cell-type specific and may depend on the underlying molecular characteristics of the cancer cells. For example, in colorectal cancer cells, the presence of functional p53 is crucial for Ophiopogonin D-induced apoptosis.[4] If your cells are p53-null or have a mutated p53, the apoptotic response might be diminished. Additionally, ensure that you are using an appropriate concentration and incubation time, as suboptimal conditions may not be sufficient to trigger apoptosis.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
-
-
Possible Cause 2: Inconsistent Ophiopogonin D concentration.
-
Solution: Prepare a fresh stock solution of Ophiopogonin D and perform serial dilutions accurately. Vortex the stock solution before each dilution.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
-
Issue 2: No significant effect on the target signaling pathway (e.g., STAT3, NF-κB).
-
Possible Cause 1: Insufficient incubation time.
-
Possible Cause 2: Suboptimal Ophiopogonin D concentration.
-
Solution: Perform a dose-response experiment to find the optimal concentration for modulating your target pathway in your specific cell line.
-
-
Possible Cause 3: Cell line resistance.
Quantitative Data Summary
Table 1: IC50 Values of Ophiopogonin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 24 | 6.25 | [6] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [1][2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [8] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [8] |
| HCT116 p53+/+ | Colorectal Cancer | 24 | ~20-40 (Significant viability inhibition) | [4] |
| AMC-HN-8 | Laryngocarcinoma | 12 and 24 | Dose-dependent inhibition | [3] |
Table 2: Effective Concentrations and Incubation Times for Specific Cellular Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time (hours) | Reference |
| A549 | STAT3/Jak signaling blockage | 10 | 6 | [1][2] |
| A549 | Apoptosis induction | 10 | 24 | [1] |
| HCT116 p53+/+ | p53 activation | 40 | 24 | [4][5] |
| AMC-HN-8 | Inhibition of proliferation | 25 and 50 | 12 and 24 | [3] |
| PC3 | Apoptosis induction | 2.5 and 5.0 | 18 | [6] |
| MCF-7 | G2/M cell cycle arrest | Not Specified | Not Specified | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ophiopogonin D for the desired incubation time (e.g., 12, 24, or 48 hours).[3] Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with Ophiopogonin D for the determined optimal time and concentration.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[6]
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat with Ophiopogonin D as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Signaling pathways modulated by Ophiopogonin D in cancer cells.
Caption: General experimental workflow for Ophiopogonin D treatment.
References
- 1. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 6. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 7. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]
- 9. jcimjournal.com [jcimjournal.com]
Technical Support Center: Large-Scale Purification of Ophiopogonin D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Ophiopogonin D.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, chromatographic purification, and crystallization of Ophiopogonin D on a large scale.
Issue 1: Low Yield of Ophiopogonin D in Crude Extract
Q: We are experiencing a significantly lower than expected yield of Ophiopogonin D in our crude extract from Ophiopogon japonicus. What are the potential causes and solutions?
A: Low extraction yield is a common issue in large-scale natural product purification. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Solvent Selection | Ophiopogonin D, a steroidal saponin, has specific solubility characteristics. While methanol and ethanol are commonly used, the optimal solvent system for large-scale extraction might be a specific aqueous-organic mixture. For instance, 70% ethanol has been shown to be effective for extracting saponins from Ophiopogon japonicus.[1] Consider performing small-scale pilot extractions with varying concentrations of ethanol or methanol to determine the optimal solvent ratio for your biomass. |
| Insufficient Extraction Time or Temperature | Large-scale extractions require longer durations and potentially different temperature parameters compared to lab-scale experiments. Saponin extraction can be enhanced by optimizing both time and temperature. However, be aware that prolonged exposure to high temperatures can lead to the degradation of some saponins.[2][3] A systematic optimization of extraction time (e.g., 2, 4, 6 hours) and temperature (e.g., 40°C, 60°C, 80°C) is advisable. |
| Inadequate Biomass to Solvent Ratio | At an industrial scale, ensuring thorough mixing and sufficient solvent penetration into the plant material is crucial. A low solvent-to-biomass ratio can lead to incomplete extraction. Experiment with different ratios (e.g., 1:10, 1:15, 1:20 w/v) to ensure the entire plant material is adequately exposed to the solvent. |
| Suboptimal Extraction Method | Traditional methods like maceration or reflux extraction may not be the most efficient for large volumes.[4] Consider advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) if feasible at your scale, as these can improve efficiency. However, for very large industrial scales, pressurized liquid extraction might be a more suitable and cost-effective option.[5] |
Experimental Workflow for Extraction Optimization:
Caption: A flowchart illustrating the systematic approach to troubleshooting and optimizing the crude extraction of Ophiopogonin D.
Issue 2: Poor Separation and Co-eluting Impurities in Preparative HPLC
Q: During the preparative HPLC purification of Ophiopogonin D, we are observing significant peak tailing and co-elution with other saponins and non-polar impurities. How can we improve the separation?
A: Co-elution is a frequent challenge in the chromatographic purification of complex natural product extracts. Ophiopogonin D often co-exists with structurally similar saponins, which makes separation difficult.
Troubleshooting Preparative HPLC Separation:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | The choice of mobile phase is critical for achieving good resolution. For steroidal saponins, a common mobile phase is a gradient of acetonitrile and water. If you are observing co-elution, consider modifying the gradient profile (making it shallower), or adding a modifier like formic acid or ammonium acetate to improve peak shape. A two-phase solvent system, such as ethyl acetate-n-butanol-methanol-water, has also been successfully used in counter-current chromatography for separating steroid saponins and could be adapted for preparative HPLC.[1] |
| Column Overloading | Injecting too much sample onto the column is a common cause of peak broadening and poor separation in preparative chromatography. Reduce the injection volume or the concentration of your sample. It may be more efficient to run multiple smaller injections than a single overloaded one. |
| Incorrect Stationary Phase | A standard C18 column may not provide sufficient selectivity for closely related saponins. Consider using a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an orthogonal approach.[6] |
| Presence of Co-eluting Non-polar Impurities | If non-polar impurities are co-eluting with your target compound, adjusting the initial mobile phase composition to be more aqueous can help retain the Ophiopogonin D while allowing the non-polar compounds to elute earlier. Alternatively, a pre-purification step using a less retentive stationary phase could be beneficial. |
Logical Tree for HPLC Troubleshooting:
Caption: A decision tree for systematically troubleshooting common issues in the preparative HPLC of Ophiopogonin D.
Issue 3: Difficulty in Crystallizing High-Purity Ophiopogonin D
Q: We have obtained Ophiopogonin D with >95% purity after preparative HPLC, but we are struggling to crystallize it at a large scale. The product either remains an amorphous solid or forms very small, impure crystals. What can we do?
A: Crystallization of natural products at an industrial scale can be challenging due to their complex structures and the presence of minor impurities that can inhibit crystal growth.
Strategies for Large-Scale Crystallization of Ophiopogonin D:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The choice of solvent is crucial for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures. For saponins, ethanol-water mixtures are often effective.[4] Experiment with different ratios of ethanol and water (e.g., 30-40% ethanol) to find the optimal solvent system. |
| Rapid Cooling Rate | Cooling the solution too quickly can lead to the formation of small, impure crystals or even precipitation of an amorphous solid.[1] A slow, controlled cooling rate is essential for growing large, high-purity crystals. For industrial-scale crystallization, a programmable cooling system is highly recommended. A cooling rate of around 3.2°C/h has been found suitable for soyasaponins, which could be a good starting point for Ophiopogonin D.[4] |
| High Level of Supersaturation | While supersaturation is necessary for crystallization, a very high degree of it can lead to rapid nucleation and the formation of many small crystals.[7] Control the initial concentration of Ophiopogonin D in the solvent to achieve a metastable supersaturation zone. An initial concentration of around 165 mg/mL was found to be suitable for soyasaponin crystallization.[4] |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal growth or be incorporated into the crystal lattice, reducing purity. Ensure the starting material for crystallization is of the highest possible purity. If minor impurities are still present, consider a final polishing step, such as a quick charcoal treatment of the solution before crystallization. |
Crystallization Optimization Pathway:
Caption: A diagram showing the key steps and considerations for optimizing the large-scale crystallization of Ophiopogonin D.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of Ophiopogonin D that can be achieved through macroporous resin chromatography alone?
A1: Macroporous resin chromatography is an effective enrichment step. For similar saponins, a two-step macroporous resin process has been shown to increase purity from around 6% in the crude extract to over 95%. For Ophiopogonin D, a single macroporous resin step can typically increase the purity significantly, but a final polishing step like preparative HPLC is often required to achieve >98% purity for pharmaceutical applications.
Q2: Are there any stability concerns with Ophiopogonin D during large-scale purification?
A2: Yes, saponins can be sensitive to high temperatures and extreme pH conditions. Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. It is recommended to use the lowest effective temperature and to minimize the processing time.[3] Storing intermediate fractions and the final product at low temperatures (e.g., 4°C or -20°C) is also advisable to prevent degradation.
Q3: What analytical techniques are recommended for monitoring the purity of Ophiopogonin D during purification?
A3: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is the preferred method for the quantitative analysis of Ophiopogonin D and other saponins, as they often lack a strong UV chromophore.[1] For routine in-process checks, Thin Layer Chromatography (TLC) can be a quick and cost-effective method.
Q4: Can Ophiopogonin D be purified using methods other than chromatography?
A4: While chromatography is the most common and effective method for obtaining high-purity Ophiopogonin D, other techniques can be used as preliminary or supplementary steps. For instance, solvent partitioning (e.g., with n-butanol) can be used to enrich the saponin fraction from the crude extract.[1] Fermentation has also been explored as a method to purify saponins by metabolizing impurities like sugars.
Experimental Protocols
Protocol 1: Large-Scale Extraction of Ophiopogonin D
-
Biomass Preparation: Grind the dried roots of Ophiopogon japonicus to a coarse powder (e.g., 20-40 mesh).
-
Extraction:
-
Place the powdered material in a large-scale extractor.
-
Add 70% ethanol at a biomass to solvent ratio of 1:15 (w/v).
-
Heat the mixture to 60°C and maintain for 4 hours with continuous stirring.
-
Drain the solvent and repeat the extraction process two more times with fresh solvent.
-
-
Concentration:
-
Combine the extracts from all three cycles.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 60°C until the ethanol is removed.
-
The resulting aqueous concentrate is the crude extract.
-
Protocol 2: Macroporous Resin Chromatography
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., HPD-722 or ADS-7 have been shown to be effective for similar saponins).
-
Pack the resin into a large-scale chromatography column and wash sequentially with deionized water, 95% ethanol, and then deionized water again until the effluent is neutral.
-
-
Loading:
-
Dilute the crude extract with deionized water to a suitable concentration.
-
Load the diluted extract onto the column at a flow rate of 1-2 bed volumes (BV)/hour.
-
-
Washing:
-
Wash the column with 3-5 BV of deionized water to remove sugars and other highly polar impurities.
-
Subsequently, wash with 3-5 BV of 30% ethanol to remove more polar, non-saponin compounds.
-
-
Elution:
-
Elute the Ophiopogonin D-rich fraction with 50-70% ethanol at a flow rate of 1-2 BV/hour.
-
Collect the eluate and monitor the fractions using TLC or HPLC.
-
-
Concentration:
-
Combine the Ophiopogonin D-rich fractions and concentrate under reduced pressure to obtain the enriched saponin extract.
-
Protocol 3: Preparative HPLC Purification
-
System Preparation:
-
Equip a preparative HPLC system with a suitable C18 column.
-
Prepare the mobile phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
-
Sample Preparation:
-
Dissolve the enriched saponin extract in a minimal amount of methanol and filter through a 0.45 µm filter.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B).
-
Inject the prepared sample.
-
Run a linear gradient to increase the concentration of Solvent B to elute Ophiopogonin D. The exact gradient will need to be optimized based on the specific impurity profile.
-
Monitor the elution profile using an ELSD or MS detector.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the Ophiopogonin D peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the high-purity fractions and evaporate the solvent under reduced pressure.
-
Protocol 4: Crystallization of Ophiopogonin D
-
Dissolution:
-
Dissolve the high-purity Ophiopogonin D powder in 40% aqueous ethanol at 60°C to a concentration of approximately 165 mg/mL.[4]
-
-
Cooling:
-
Slowly cool the solution at a controlled rate of approximately 3°C/hour with gentle agitation.
-
-
Crystal Growth:
-
Allow the crystals to grow for 24-48 hours at a final temperature of 4-10°C.
-
-
Isolation:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold 40% ethanol.
-
-
Drying:
-
Dry the crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
-
References
- 1. achievechem.com [achievechem.com]
- 2. Approach for growth of high-quality and large protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. aiperodisha.org [aiperodisha.org]
Technical Support Center: Enhancing the Metabolic Stability of Ophiopogonin D in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the assessment of Ophiopogonin D's metabolic stability in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is Ophiopogonin D and why is its metabolic stability important?
A1: Ophiopogonin D (OP-D) is a steroidal glycoside isolated from the tuber of Ophiopogon japonicus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2] Assessing its metabolic stability, particularly in the liver where most drug metabolism occurs, is crucial for determining its pharmacokinetic profile, including its half-life and bioavailability. Poor metabolic stability can lead to rapid clearance from the body, limiting its therapeutic efficacy.
Q2: Which cytochrome P450 (CYP) enzymes are primarily involved in the metabolism of Ophiopogonin D?
A2: In vitro studies using human liver microsomes have shown that Ophiopogonin D significantly inhibits the activity of CYP3A4, CYP2C9, and CYP2E1 in a dose-dependent manner.[1][3] This suggests that these enzymes are likely involved in its metabolism and that OP-D has the potential for drug-drug interactions with other compounds metabolized by these enzymes.
Q3: What are the known metabolites of Ophiopogonin D in liver microsomes?
A3: While a complete profile of this compounds metabolites in liver microsomes is not definitively established in the currently available literature, in vivo studies suggest that OP-D may be biotransformed into its isomer, Ophiopogonin D' (OP-D'), or other activated forms.[3] The metabolic pathways for similar homoisoflavonoids isolated from Ophiopogon japonicus include hydroxylation, demethylenation, and glucuronidation, suggesting that OP-D may undergo similar transformations.
Q4: Are there any known issues with the solubility of Ophiopogonin D in aqueous buffers used for in vitro assays?
A4: Yes, Ophiopogonin D is known to have low solubility in aqueous solutions.[4] It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[4] When preparing for microsomal stability assays, it is critical to ensure that the final concentration of the organic solvent in the incubation mixture is low (typically ≤1%) to avoid inhibiting enzyme activity.
Q5: How can I minimize non-specific binding of Ophiopogonin D in my microsomal stability assay?
A5: Saponins like Ophiopogonin D can be prone to non-specific binding to labware and microsomal proteins, which can lead to an overestimation of its clearance. To mitigate this, consider using low-binding microplates and including a protein source, such as bovine serum albumin (BSA), in your buffer to block non-specific binding sites. It is also advisable to perform control experiments without NADPH to assess non-enzymatic degradation and binding.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | 1. Inconsistent pipetting of Ophiopogonin D, microsomes, or cofactors.2. Instability of Ophiopogonin D in the incubation buffer.3. Fluctuation in incubation temperature. | 1. Use calibrated pipettes and ensure thorough mixing of all components.2. Prepare fresh stock solutions of Ophiopogonin D for each experiment. Assess its stability in the assay buffer over the incubation period in a control experiment without microsomes.3. Use a calibrated incubator and monitor the temperature throughout the experiment. |
| No significant degradation of Ophiopogonin D observed. | 1. Inactive liver microsomes.2. Insufficient concentration of the NADPH-regenerating system.3. Inhibition of CYP450 enzymes by the vehicle (e.g., DMSO).4. Ophiopogonin D is not significantly metabolized by the microsomal enzymes under the tested conditions. | 1. Test the activity of the microsomes with a known positive control substrate (e.g., testosterone for CYP3A4).2. Ensure the NADPH-regenerating system components are fresh and at the correct concentrations.3. Keep the final concentration of the organic solvent in the incubation below 1%.4. Consider using hepatocytes, which contain a broader range of phase I and phase II enzymes. |
| Very rapid disappearance of Ophiopogonin D, even at time zero. | 1. High non-specific binding to the incubation plate or microsomal protein.2. Chemical instability of Ophiopogonin D in the assay buffer. | 1. Use low-binding plates. Include a control with heat-inactivated microsomes to differentiate between metabolism and non-specific binding.2. Run a control incubation without microsomes to assess the chemical stability of Ophiopogonin D in the buffer. |
| Unexpected peaks in the LC-MS/MS chromatogram. | 1. Presence of impurities in the Ophiopogonin D standard.2. Formation of metabolites.3. Contamination from the buffer, solvent, or labware. | 1. Check the purity of your Ophiopogonin D standard.2. Attempt to identify the potential metabolites using high-resolution mass spectrometry and by comparing with the literature on related compounds. As mentioned, biotransformation to Ophiopogonin D' is a possibility.[3]3. Run blank samples containing only the buffer and solvent to identify any background contamination. |
Quantitative Data Summary
The following table summarizes the inhibitory effects of Ophiopogonin D on major human cytochrome P450 enzymes in liver microsomes. This data is critical for understanding its potential for drug-drug interactions.
| CYP450 Isoform | Inhibition Model | IC50 (µM) | K_i (µM) |
| CYP3A4 | Non-competitive, time-dependent | 8.08 | 4.08 |
| CYP2C9 | Competitive | 12.92 | 11.07 |
| CYP2E1 | Competitive | 22.72 | 6.69 |
| CYP1A2 | No significant inhibition | > 100 | - |
| CYP2A6 | No significant inhibition | > 100 | - |
| CYP2C8 | No significant inhibition | > 100 | - |
| CYP2C19 | No significant inhibition | > 100 | - |
| CYP2D6 | No significant inhibition | > 100 | - |
| Data sourced from Wang et al. (2020)[1][3] |
Experimental Protocols
Detailed Methodology for a Microsomal Stability Assay of Ophiopogonin D
This protocol is adapted from standard liver microsomal stability assays and includes specific considerations for Ophiopogonin D.
1. Materials and Reagents:
-
Ophiopogonin D (high purity)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Organic solvent (e.g., DMSO or ethanol) for stock solution
-
Acetonitrile (ACN) or methanol with an internal standard for reaction termination and sample processing
-
Positive control substrates (e.g., testosterone for CYP3A4)
-
96-well incubation plates (low-binding plates recommended)
-
Incubator shaker set to 37°C
-
LC-MS/MS system
2. Experimental Workflow Diagram:
Experimental workflow for the microsomal stability assay.
3. Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of Ophiopogonin D in DMSO.
-
Prepare working solutions of Ophiopogonin D by diluting the stock solution with the assay buffer. Ensure the final DMSO concentration in the incubation is ≤1%.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted Ophiopogonin D solution and the microsomal suspension.
-
Include control wells: a negative control (without NADPH) and a positive control (with a known substrate).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.
-
Immediately terminate the reaction by adding a sufficient volume of cold acetonitrile containing a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining Ophiopogonin D at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Ophiopogonin D remaining at each time point relative to the zero-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of remaining Ophiopogonin D against time.
-
Signaling Pathway Involvement
While the direct impact of these signaling pathways on this compounds metabolism in liver microsomes is not fully elucidated, OP-D has been shown to modulate several key cellular signaling pathways, which may have indirect effects on drug-metabolizing enzyme expression and function in a broader physiological context.
Modulation of key signaling pathways by Ophiopogonin D.
References
- 1. In vitro study on the effect of ophiopogonin D on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the metabolite of ophiopogonanone A by liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global metabolomic and lipidomic analysis reveals the potential mechanisms of hemolysis effect of Ophiopogonin D and Ophiopogonin D' in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
Validation & Comparative
Ophiopogonin D vs. Ophiopogonin D': A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Ophiopogonin D (OPD) and its isomer Ophiopogonin D' (OPD') are steroidal saponins isolated from the tuberous root of Ophiopogon japonicus. While structurally similar, these two compounds exhibit distinct biological profiles, a critical consideration for their potential therapeutic applications. This guide provides a comprehensive comparison of their differential activities, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
At a Glance: Key Biological Differences
| Biological Activity | Ophiopogonin D (OPD) | Ophiopogonin D' (OPD') | Key Findings |
| Hemolytic Activity | Not hemolytic in vitro[1] | Hemolytic in vitro and in vivo[1] | OPD' directly lyses red blood cells in vitro, a significant toxicity concern. Both show hemolytic activity in vivo. |
| Anticancer Activity | IC50 > 50 µM (PC3 cells)[2] | IC50 = 6.25 µM (PC3 cells)[2] | OPD' demonstrates significantly higher potency against prostate cancer cells. |
| Cardiotoxicity | Cardioprotective[3] | Cardiotoxic[4] | OPD protects against cardiac injury, while OPD' induces cardiomyocyte damage through mitochondrial pathways.[3][4] |
| Anti-inflammatory | Potent activity[5][6] | Data limited, but present in anti-inflammatory herbal formulas[7] | OPD's anti-inflammatory effects are not well-characterized, a notable research gap. |
In-Depth Comparison of Biological Activities
Hemolytic Activity: A Critical Differentiator
A pivotal difference between OPD and OPD' lies in their hemolytic activity. In vitro studies demonstrate that OPD' causes significant hemolysis of red blood cells, while OPD does not.[1] However, in vivo, both compounds have been observed to induce hemolysis.[1] This suggests that OPD may be metabolized in vivo to a hemolytic compound. The direct hemolytic nature of OPD' is a primary safety concern for its systemic administration.
Anticancer Activity: Potency and Cellular Mechanisms
OPD' has emerged as a more potent anticancer agent compared to OPD. In a study on androgen-independent human prostate cancer cells (PC3), OPD' exhibited a half-maximal inhibitory concentration (IC50) of 6.25 µM, whereas OPD's IC50 was greater than 50 µM.[2]
Ophiopogonin D' exerts its anticancer effects by inducing a form of programmed cell death independent of caspases, which is dependent on Receptor-Interacting Protein Kinase 1 (RIPK1).[2]
Ophiopogonin D , while less potent in the cited study, has been shown to inhibit the proliferation of various cancer cell lines, including laryngocarcinoma, breast cancer, and lung cancer, through multiple mechanisms.[5][6][8] These include the induction of apoptosis via the p38-MAPK signaling pathway and the inhibition of NF-κB, PI3K/AKT, and AP-1 signaling pathways.[6][8]
Cardiotoxicity vs. Cardioprotection
The opposing effects of OPD and OPD' on cardiomyocytes are striking. OPD' is reported to be cardiotoxic, inducing mitochondrial damage and mitophagy in AC16 cardiomyocyte cells.[4] Conversely, Ophiopogonin D has demonstrated cardioprotective effects, mitigating doxorubicin-induced cardiotoxicity by inhibiting ferroptosis.[9]
Anti-inflammatory Activity: A Knowledge Gap
Ophiopogonin D is a well-documented anti-inflammatory agent. It exerts its effects by inhibiting the pro-inflammatory NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines such as TNF-α and IL-6.[5][6] While Ophiopogonin D' is a component of traditional herbal formulations with anti-inflammatory uses, there is a lack of direct, quantitative experimental data on its intrinsic anti-inflammatory activity and its effects on the NF-κB pathway.[7] This represents a significant gap in the comparative understanding of these two isomers.
Experimental Protocols
Hemolysis Assay (in vitro)
This protocol is based on the methodology described in studies comparing the hemolytic activity of OPD and OPD'.[1]
-
Preparation of Erythrocyte Suspension: Fresh red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 2%.
-
Treatment: The RBC suspension is incubated with varying concentrations of Ophiopogonin D or Ophiopogonin D' (e.g., 0-40 µg/mL) at 37°C for a specified time (e.g., 15 minutes). A negative control (PBS) and a positive control (e.g., Triton X-100 for 100% hemolysis) are included.
-
Measurement: After incubation, the samples are centrifuged to pellet intact RBCs. The absorbance of the supernatant, containing hemoglobin released from lysed cells, is measured spectrophotometrically at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology used to assess the anticancer activity of OPD and OPD' on PC3 cells.[2]
-
Cell Seeding: PC3 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ophiopogonin D or Ophiopogonin D' (e.g., 0-50 µM) and incubated for 24 hours.
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Western Blot Analysis for NF-κB Pathway
This protocol is based on general methodologies for assessing the NF-κB pathway, as implicated in the anti-inflammatory action of Ophiopogonin D.[5]
-
Cell Lysis: Cells (e.g., macrophages or other relevant cell types) are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of Ophiopogonin D. After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, IκBα).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Visualizations
Figure 1. Anti-inflammatory signaling pathway of Ophiopogonin D.
Figure 2. Cardiotoxicity pathway of Ophiopogonin D'.
Figure 3. Experimental workflow for the in vitro hemolysis assay.
Conclusion
Ophiopogonin D and Ophiopogonin D', despite being isomers, present markedly different biological activity profiles. OPD' exhibits potent anticancer activity but is hindered by significant hemolytic and cardiotoxic effects. In contrast, OPD demonstrates a favorable safety profile in these aspects and possesses well-established anti-inflammatory and cardioprotective properties. These differences underscore the importance of isomeric purity in the development of therapeutic agents from natural products. Further research is warranted to fully elucidate the anti-inflammatory potential of OPD' and to explore strategies to mitigate its toxicity for any potential therapeutic application. This comparative guide serves as a foundational resource for researchers to make informed decisions in the investigation and development of these two closely related, yet functionally distinct, natural compounds.
References
- 1. Differences in the Hemolytic Behavior of Two Isomers in Ophiopogon japonicus In Vitro and In Vivo and Their Risk Warnings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scribd.com [scribd.com]
- 8. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ophiopogonin D and Other Steroidal Saponins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the steroidal saponin Ophiopogonin D with other notable alternatives, supported by experimental data. This analysis focuses on their anti-cancer and anti-inflammatory properties, offering insights into their mechanisms of action and therapeutic potential.
Introduction to Steroidal Saponins
Steroidal saponins are a diverse group of naturally occurring glycosides characterized by a steroid aglycone backbone. They are found in a variety of plants and have garnered significant attention for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-fungal, and cholesterol-lowering effects. This guide focuses on a comparative analysis of Ophiopogonin D (OP-D), a prominent steroidal saponin isolated from the tuber of Ophiopogon japonicus, with two other well-researched steroidal saponins: Dioscin and Timosaponin A3.
Comparative Analysis of Biological Activities
This section provides a head-to-head comparison of the anti-cancer and anti-inflammatory activities of Ophiopogonin D, Dioscin, and Timosaponin A3, with quantitative data summarized for easy reference.
Anti-Cancer Activity
Ophiopogonin D, Dioscin, and Timosaponin A3 have all demonstrated potent cytotoxic effects against various cancer cell lines. Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), is presented in the table below. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.
| Steroidal Saponin | Cancer Cell Line | Assay | IC50 Value | Reference |
| Ophiopogonin D | Human Laryngocarcinoma (AMC-HN-8) | LDH Assay | ~50 µmol/l (at 12h) | [1] |
| Human Melanoma (MDA-MB-435) | MTT Assay | Not explicitly stated, but effective at 40 and 80 μM | [2] | |
| Human Colorectal Cancer (HCT116 p53+/+) | CCK8 Assay | Significant inhibition at 10 µM | [3] | |
| Dioscin | Human Breast Cancer (MCF-7) | MTT Assay | 1.53 μM < IC50 < 6 μM | [4] |
| Human Breast Cancer (MDA-MB-468) | MTT Assay | 1.53 μM < IC50 < 6 μM | [4] | |
| Human Colorectal Cancer (HCT116) | CCK-8 Assay | Dose-dependent inhibition (1.25-5 µg/mL) | [5][6] | |
| Timosaponin A3 | Human Colorectal Cancer (HCT116 p53-/-) | MTT Assay | IC50 between 12.5 and 25 µM | [7] |
Key Observations:
-
All three saponins exhibit anti-cancer activity across a range of cancer cell types.
-
Dioscin appears to have a lower IC50 value in breast cancer cell lines compared to the effective concentrations of Ophiopogonin D reported in other cancer types, suggesting potentially higher potency in this context.[1][4]
-
The anti-cancer effect of Ophiopogonin D in colorectal cancer cells is dependent on p53 status, highlighting a specific mechanism of action.[3]
Anti-Inflammatory Activity
Ophiopogonin D, Dioscin, and Timosaponin A3 modulate inflammatory responses primarily through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
| Steroidal Saponin | Key Anti-Inflammatory Mechanism | Experimental Model | Observed Effects | Reference |
| Ophiopogonin D | Inhibition of NF-κB signaling pathway | DSS-induced colitis in mice; LPS-induced inflammation in cells | Alleviates colitis, reduces inflammation-related cytokine levels.[8][9][10] | [8][9][10] |
| Dioscin | Inhibition of NF-κB signaling pathway and NLRP3 inflammasome activation | LPS-induced mastitis in mice; LPS+ATP-induced inflammation in mouse mammary epithelial cells | Reduces inflammatory lesions, decreases pro-inflammatory cytokine production.[11][12] | [11][12] |
| Timosaponin A3 | Suppression of NF-κB signaling pathway | Not specified in provided abstracts | Exhibits anti-inflammatory activity by suppressing NF-κB activation. |
Key Observations:
-
All three saponins demonstrate anti-inflammatory properties by targeting the NF-κB pathway.
-
Ophiopogonin D has shown efficacy in a mouse model of colitis by inhibiting the epithelial NF-κB signaling pathway.[8][9]
-
Dioscin exhibits a broader anti-inflammatory mechanism by also targeting the NLRP3 inflammasome, which is involved in pyroptosis, a form of inflammatory cell death.[11][12]
Mechanisms of Action: Signaling Pathways
The biological activities of these steroidal saponins are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways affected by each compound.
Caption: Ophiopogonin D inhibits PI3K, STAT3, and IKK signaling.
Caption: Dioscin inhibits AKT, IKK, and NLRP3 inflammasome signaling.
Caption: Timosaponin A3 inhibits AKT and IKK signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the comparative analysis of steroidal saponins.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
These colorimetric assays are used to assess the cytotoxic effects of the saponins on cancer cell lines and to determine their IC50 values.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the steroidal saponins for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Absorbance Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.
Caption: General workflow for MTT/CCK-8 cytotoxicity assays.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by the saponins.
-
Protein Extraction: Cells are treated with the saponins, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, NF-κB, STAT3) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression.
Caption: Standard workflow for Western blot analysis.
Anti-Inflammatory Assays
-
Cytokine Quantification (ELISA): Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or animal models to assess the anti-inflammatory effects of the saponins.
-
NF-κB Reporter Assay: A luciferase reporter gene assay can be used to specifically measure the activation of the NF-κB transcription factor in response to inflammatory stimuli and the inhibitory effect of the saponins.[13][14][15][16][17]
Conclusion
Ophiopogonin D, Dioscin, and Timosaponin A3 are potent steroidal saponins with significant anti-cancer and anti-inflammatory activities. While all three compounds demonstrate the ability to modulate key signaling pathways such as NF-κB and PI3K/Akt, there are nuances in their specific mechanisms and potencies against different cell types. Dioscin, for instance, shows particularly low IC50 values in certain breast cancer cell lines, and its mechanism extends to the NLRP3 inflammasome. Ophiopogonin D's anti-cancer activity has been linked to the p53 status of the cancer cells.
This comparative guide highlights the therapeutic potential of these natural compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and to guide the selection of the most promising candidates for further pre-clinical and clinical development. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact and mechanism study of dioscin on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. oncology.wisc.edu [oncology.wisc.edu]
A Comparative Guide to the Efficacy of Ophiopogonin D and Dxorubicin in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steroidal glycoside Ophiopogonin D and the established chemotherapeutic agent doxorubicin, focusing on their efficacy in preclinical studies involving human breast cancer cell lines. The data presented is compiled from various studies to offer a comprehensive overview of their cytotoxic, pro-apoptotic, and cell cycle-modulating effects.
Executive Summary
Ophiopogonin D, a natural compound extracted from Ophiopogon japonicus, has demonstrated significant anti-tumor properties in breast cancer cell lines. This guide juxtaposes its performance with doxorubicin, a cornerstone of breast cancer chemotherapy. While direct comparative studies are limited, this document synthesizes available data to highlight the mechanisms and potential of Ophiopogonin D as a therapeutic agent. The findings suggest that Ophiopogonin D induces cell cycle arrest and apoptosis, warranting further investigation.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on Ophiopogonin D and doxorubicin in the MCF-7 and MDA-MB-231 breast cancer cell lines. It is important to note that the data for each compound are derived from separate studies, and experimental conditions may vary.
Table 1: Cytotoxicity (IC50) Comparison
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | IC50 Value | Citation |
| Ophiopogonin D | MCF-7 | Not explicitly quantified in the provided search results. Studies show a dose-dependent decrease in cell viability. | [1][2] |
| Doxorubicin | MCF-7 | 0.68 ± 0.04 µg/mL | [3] |
| Doxorubicin | MCF-7 | 8306 nM (approximately 4.5 µg/mL) | [4] |
| Doxorubicin | MCF-7 | 400 nM (approximately 0.22 µg/mL) | [5] |
| Doxorubicin | MCF-7/Dox (resistant) | 700 nM (approximately 0.38 µg/mL) | [5] |
Note: IC50 values for doxorubicin in MCF-7 cells vary significantly across different studies, which may be attributed to differences in experimental protocols, such as duration of drug exposure and cell culture conditions.
Table 2: Pro-Apoptotic Activity
This table highlights the molecular changes induced by each agent that lead to programmed cell death (apoptosis).
| Compound | Cell Line | Key Pro-Apoptotic Effects | Citation |
| Ophiopogonin D | MCF-7 | Activation of caspase-8 and caspase-9 | [1][2] |
| Doxorubicin | MCF-7 | Increased Bax/Bcl-2 ratio, elevation in apoptosis rate (5.8% at 50 nM, 10% at 200 nM, 13.75% at 800 nM) | [4] |
| Doxorubicin | MDA-MB-231 | Increased Bax/Bcl-2 ratio, elevation in apoptosis rate (6.75% at 50 nM, 15% at 200 nM, 8.25% at 800 nM) | [4] |
Table 3: Cell Cycle Arrest
This table outlines the impact of Ophiopogonin D and doxorubicin on the cell division cycle of breast cancer cells.
| Compound | Cell Line | Effect on Cell Cycle | Citation |
| Ophiopogonin D | MCF-7 | Arrest at G2/M phase, associated with down-regulation of cyclin B1 | [1][2] |
| Doxorubicin | MCF-7 | Arrest at G2/M phase (36.32% of cells at 800 nM) | [4] |
| Doxorubicin | MDA-MB-231 | Arrest at G2/M phase (45.67% of cells at 800 nM) | [4] |
Visualizing the Mechanisms of Action
To better illustrate the cellular processes affected by these agents, the following diagrams depict their signaling pathways and the experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Breast cancer cells (MCF-7 or MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ophiopogonin D and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ophiopogonin D or doxorubicin and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Treated and untreated breast cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Western Blotting for Protein Expression
This method is used to detect specific proteins in a sample.
-
Materials:
-
Treated and untreated breast cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cyclin B1, Caspase-8, Caspase-9, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
References
- 1. jcimjournal.com [jcimjournal.com]
- 2. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. scispace.com [scispace.com]
A Comparative Analysis: Ophiopogonin D versus Dexamethasone in Attenuating Inflammatory Responses
For Immediate Release
A deep dive into the anti-inflammatory properties of Ophiopogonin D, a natural steroidal glycoside, against the synthetic corticosteroid, dexamethasone, reveals promising therapeutic potential. This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, for researchers, scientists, and drug development professionals.
This publication outlines the comparative anti-inflammatory effects of Ophiopogonin D (OP-D), a primary active component isolated from the tuber of Ophiopogon japonicus, and dexamethasone, a widely used glucocorticoid. Both compounds demonstrate significant anti-inflammatory activity by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a clear comparison.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of Ophiopogonin D and dexamethasone on key inflammatory markers. While direct head-to-head comparative studies are limited, the data provides valuable insights into their respective potencies.
| Compound | Assay | Cell Line | IC50 Value |
| Ophiopogonin D | NF-κB Inhibition | RAW 264.7 | 7.1 μM[1] |
| Dexamethasone | NF-κB Inhibition | RAW 264.7 | Data not available in searched literature |
| Compound | Animal Model | Inflammatory Marker | Dosage | % Inhibition / Effect |
| Ophiopogonin D | DSS-induced colitis in mice | TNF-α, IL-1β, IL-6 | 40 mg/kg | Significant reduction in cytokine levels[2] |
| Dexamethasone | LPS-induced endotoxemia in mice | Serum TNF-α | 5 mg/kg | Significantly lowered levels[3] |
| Dexamethasone | LPS-induced endotoxemia in mice | Serum IL-6 | 5 mg/kg | Significantly lowered levels[3] |
Mechanisms of Action: A Tale of Two Pathways
Both Ophiopogonin D and dexamethasone exert their anti-inflammatory effects by intervening in the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Ophiopogonin D has been shown to inhibit the activation of the NF-κB pathway.[2][4] It can suppress the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[2] Additionally, Ophiopogonin D has been reported to inhibit the phosphorylation of p38 MAPK, another key regulator of inflammatory cytokine production.[5]
Dexamethasone , a potent glucocorticoid, binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and interferes with the activity of transcription factors like NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.[6] Dexamethasone can also inhibit the p38 MAPK pathway, contributing to its broad anti-inflammatory effects.[6]
Signaling Pathway Diagrams
Caption: Ophiopogonin D inhibits inflammation by blocking IKK and p38 MAPK phosphorylation.
Caption: Dexamethasone inhibits inflammation via GR-mediated NF-κB and p38 MAPK suppression.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cell Viability Assay (MTT/MTS Assay)
This assay is crucial to determine the non-toxic concentrations of Ophiopogonin D and dexamethasone for in vitro experiments.
Workflow Diagram:
Caption: Workflow for determining cell viability using MTT or MTS assays.
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of Ophiopogonin D or dexamethasone for the desired duration (e.g., 24 or 48 hours).
-
Reagent Addition:
-
Solubilization (MTT only): After incubation with MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control (untreated) cells.
Western Blot Analysis for Phosphorylated p65 and p38
This technique is used to quantify the levels of activated (phosphorylated) NF-κB p65 and p38 MAPK.
Workflow Diagram:
Caption: Step-by-step workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inflammatory stimulus (e.g., LPS) with or without pre-treatment with Ophiopogonin D or dexamethasone. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 (Ser536), phospho-p38 MAPK (Thr180/Tyr182), total p65, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and/or loading control.
In Vivo Model of LPS-Induced Endotoxemia in Mice
This model is commonly used to evaluate the systemic anti-inflammatory effects of therapeutic compounds.
Workflow Diagram:
Caption: Experimental workflow for the LPS-induced endotoxemia mouse model.
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Treatment: Administer Ophiopogonin D or dexamethasone (e.g., 5 mg/kg, intraperitoneally) to the treatment groups. The control group receives the vehicle.[3]
-
LPS Challenge: After a specific pre-treatment time (e.g., 1 hour), induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).[3]
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture and harvest tissues (e.g., lungs, liver).
-
Cytokine Analysis: Separate serum from the blood and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Tissue Analysis: Process harvested tissues for histological analysis or to measure inflammatory markers such as myeloperoxidase (MPO) activity.
Conclusion
Both Ophiopogonin D and dexamethasone demonstrate potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. While dexamethasone is a well-established and highly potent synthetic corticosteroid, Ophiopogonin D emerges as a promising natural alternative with a clear mechanism of action. Further direct comparative studies are warranted to fully elucidate their relative efficacy and therapeutic potential in various inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 6. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
Ophiopogonin D's Neuroprotective Potential: A Comparative Analysis Against Established Agents in Cerebral Ischemia
For Immediate Release
A comprehensive review of preclinical data suggests that Ophiopogonin D, a steroidal glycoside, demonstrates significant neuroprotective effects in models of cerebral ischemia-reperfusion injury. This guide provides a comparative analysis of Ophiopogonin D against established neuroprotective agents—Edaravone, Citicoline, and Cerebrolysin—offering researchers, scientists, and drug development professionals an objective look at its therapeutic potential. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the neuroprotective effects of Ophiopogonin D and established agents in the widely used middle cerebral artery occlusion (MCAO) rat model of ischemic stroke. Data is presented as a percentage reduction in cerebral infarct volume and improvement in neurological deficit scores, providing a standardized metric for comparison across different studies.
| Agent | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| Ophiopogonin D | 20 mg/kg | Intraperitoneal | ~45% | Significant improvement | [1][2] |
| Edaravone | 3 mg/kg | Intravenous | ~34% | Significant improvement | [3][4] |
| 6 mg/kg | Intravenous | Dramatic reduction | Significant improvement | [4] | |
| 10, 20, 30 mg/kg | Oral | Dose-dependent reduction | Dose-dependent improvement | [5][6] | |
| Citicoline | 40-60 mM | Intracerebroventricular | Significant reduction | Significant improvement | [7][8] |
| 2 g/kg | Intraperitoneal | Significant reduction in striatum | Not specified | [9] | |
| Cerebrolysin | 2.5 ml/kg | Intravenous | Significant reduction | Significant improvement | [10] |
| 5.0 ml/kg | Intravenous | Significant reduction | Significant improvement | [10][11] |
Table 1: Comparison of Infarct Volume Reduction and Neurological Score Improvement in MCAO Rat Models. This table provides a summary of the efficacy of Ophiopogonin D and established neuroprotective agents in reducing brain damage and improving neurological function following ischemic stroke in rats.
Detailed Experimental Protocols
The following are representative experimental protocols for inducing cerebral ischemia and evaluating the neuroprotective effects of the compared agents, based on the reviewed literature.
Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are used. Animals are fasted overnight with free access to water. Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The suture is left in place for a specified period (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is carefully withdrawn.
-
Sham Operation: Control animals undergo the same surgical procedure without the insertion of the suture.
Evaluation of Neuroprotective Effects
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a standardized scoring system (e.g., a 0-5 or 0-18 point scale) that evaluates motor, sensory, and reflex functions.[12][13][14][15]
-
Infarct Volume Measurement: After behavioral testing, animals are euthanized, and brains are removed. Brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is distinguished from the viable tissue (red). The infarct volume is calculated by integrating the infarct areas of all slices and is often expressed as a percentage of the total brain or contralateral hemisphere volume to account for edema.[16]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Ophiopogonin D and the established agents are mediated by distinct molecular pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: Ophiopogonin D's neuroprotective mechanism via STAT3 inhibition.
Caption: Edaravone's mechanism as a free radical scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. safar.pitt.edu [safar.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cerebrolysin dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Left‐right asymmetry influenced the infarct volume and neurological dysfunction following focal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. en-journal.org [en-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin D vs. Ruscogenin: A Head-to-Head Comparison of Anti-Inflammatory Activity
In the landscape of natural compounds with therapeutic potential, Ophiopogonin D and ruscogenin, both steroidal saponins isolated from the tuber of Ophiopogon japonicus, have garnered significant attention for their anti-inflammatory properties. This guide provides a detailed, data-driven comparison of their anti-inflammatory efficacy, drawing from experimental evidence to inform researchers, scientists, and drug development professionals.
Executive Summary
Both Ophiopogonin D and ruscogenin demonstrate significant anti-inflammatory activity by modulating key inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade. Direct comparative data suggests that Ophiopogonin D is a more potent inhibitor of cancer cell adhesion to endothelial cells. While both compounds show promise in mitigating inflammatory responses, their efficacy can vary depending on the specific inflammatory model and markers being assessed. This guide synthesizes the available quantitative data and mechanistic insights to facilitate an objective comparison.
Quantitative Comparison of Bioactivity
The following tables summarize the key quantitative data on the anti-inflammatory effects of Ophiopogonin D and ruscogenin.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Ophiopogonin D | Inhibition of PMA-induced HL-60 cell adhesion to ECV304 cells | HL-60 and ECV304 | 1.38 nmol/l | [1] |
| Ruscogenin | Inhibition of PMA-induced HL-60 cell adhesion to ECV304 cells | HL-60 and ECV304 | 7.76 nmol/l | [1] |
Table 1: Comparative Inhibitory Activity on Cell Adhesion. This table presents the half-maximal inhibitory concentration (IC50) of Ophiopogonin D and ruscogenin in inhibiting the adhesion of phorbol-12-myristate-13-acetate (PMA)-induced human leukemia (HL-60) cells to a human umbilical vein endothelial cell line (ECV304).
| Compound | Model | Key Findings | Reference |
| Ophiopogonin D | LPS-induced inflammation in various cell lines and animal models | - Inhibits NF-κB signaling pathway.[2][3] - Reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4] | [2][3][4] |
| Ruscogenin | TNF-α or LPS-induced inflammation in various cell lines and animal models | - Inhibits NF-κB signaling pathway by suppressing p65 phosphorylation and IκB-α degradation.[5] - Attenuates the release of inflammatory cytokines. - Inhibits NLRP3 inflammasome activation.[6] | [5][6] |
Table 2: Summary of Anti-Inflammatory Effects in Preclinical Models. This table provides a qualitative summary of the anti-inflammatory effects of Ophiopogonin D and ruscogenin observed in various experimental models.
Mechanistic Insights: A Focus on Signaling Pathways
Both Ophiopogonin D and ruscogenin exert their anti-inflammatory effects by targeting intracellular signaling pathways that are crucial for the inflammatory response. The nuclear factor-kappa B (NF-κB) pathway is a primary target for both compounds.
Ophiopogonin D's Anti-Inflammatory Mechanism:
Ophiopogonin D has been shown to inhibit the activation of the NF-κB pathway in various inflammatory conditions.[2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][4]
References
- 1. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. Ruscogenin mainly inhibits nuclear factor-kappaB but not Akt and mitogen-activated protein kinase signaling pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruscogenin Attenuates Cerebral Ischemia-Induced Blood-Brain Barrier Dysfunction by Suppressing TXNIP/NLRP3 Inflammasome Activation and the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Ophiopogonin D's Anti-Cancer Efficacy: A Comparative Guide for Researchers
An In-depth Analysis of Published Findings on the Anti-Cancer Properties of Ophiopogonin D in Breast, Lung, and Liver Cancer Models.
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a promising natural compound with multifaceted pharmacological activities, including significant anti-cancer potential. This guide provides a comprehensive comparison of published research on OP-D's efficacy against various cancer types, with a focus on breast, lung, and liver cancers. It is designed to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to replicate and build upon these seminal findings.
Breast Cancer: Inducing Cell Cycle Arrest and Apoptosis
In breast cancer research, Ophiopogonin D has been shown to inhibit cell proliferation and induce programmed cell death. Studies on the human breast carcinoma cell line MCF-7 have demonstrated that OP-D can arrest the cell cycle at the G2/M phase and trigger apoptosis through the activation of caspase pathways.
Quantitative Data Summary: Breast Cancer
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-7 | Cell Viability (MTT) | Not Specified | Dose-dependent decrease in viable cells | |
| MCF-7 | Colony Formation | Not Specified | Dose-dependent decrease in colony formation | |
| MCF-7 | Cell Cycle Analysis | Not Specified | Arrest at G2/M phase | |
| MCF-7 | Apoptosis (TUNEL) | Not Specified | Increased apoptosis | |
| MCF-7 | Western Blot | Not Specified | Down-regulation of cyclin B1, Activation of caspase-8 and caspase-9 | |
| MDA-MB-231 | Migration & Invasion | Not Specified | Inhibition of migration, invasion, and proliferation | |
| MDA-MB-435 | Proliferation & Invasion | Not Specified | Suppression of invasion and proliferation |
Key Experimental Protocols: Breast Cancer
Cell Viability Assay (MTT)
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of Ophiopogonin D for designated time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (TUNEL)
-
Cell Preparation: Culture MCF-7 cells on coverslips and treat with Ophiopogonin D.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent-based buffer to allow entry of the labeling enzyme.
-
TdT Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Visualization: Mount the coverslips on microscope slides and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Signaling Pathway: Ophiopogonin D in Breast Cancer
Caption: Ophiopogonin D induces G2/M arrest and apoptosis in breast cancer cells.
Lung Cancer: Targeting Key Oncogenic Pathways
In lung cancer, particularly non-small cell lung carcinoma (NSCLC), Ophiopogonin D has been shown to exert its anti-cancer effects by modulating multiple oncogenic signaling pathways. It suppresses cell proliferation and induces apoptosis by inhibiting the STAT3, NF-κB, and PI3K/AKT pathways.
Quantitative Data Summary: Lung Cancer
| Cell Line | Assay | Concentration | Effect | Reference |
| A549, H1299, H460 | Cell Proliferation | Not Specified | Inhibition of basal and cytokine-induced proliferation | |
| A549 | Western Blot | 10 µM (6h) | Reduced p-STAT3 (Tyr705 & Ser727) | |
| A549 | EMSA | 10 µM (6h) | Suppressed STAT3 DNA binding | |
| A549 | Western Blot | 24h | Cleavage of PARP and Caspase-3 | |
| NSCLC Xenograft | In vivo | Not Specified | Reduced tumor growth and p-STAT3 levels |
Key Experimental Protocols: Lung Cancer
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: Treat A549 cells with Ophiopogonin D for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., at Tyr705) overnight at 4°C. Also, probe for total STAT3 and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: Ophiopogonin D in Lung Cancer
Caption: Ophiopogonin D inhibits multiple oncogenic pathways in lung cancer.
Liver Cancer: Emerging Evidence of Anti-Proliferative Effects
Research on the effects of Ophiopogonin D in liver cancer is an emerging area. While specific studies on OP-D are less abundant compared to breast and lung cancer, related compounds and initial findings suggest a potential role in regulating liver cancer cell growth. For instance, studies have shown that OP-D can regulate the expression of genes like c-Myc, which are known to be involved in liver cancer progression.
Quantitative Data Summary: Liver Cancer
Quantitative data for Ophiopogonin D in liver cancer cell lines is currently limited in the reviewed literature. Further research is needed to establish specific IC50 values and dose-dependent effects on apoptosis and the cell cycle.
Key Experimental Protocols: Liver Cancer
Colony Formation Assay
-
Cell Seeding: Seed a low number of liver cancer cells (e.g., HepG2) into 6-well plates.
-
Treatment: Treat the cells with various concentrations of Ophiopogonin D and incubate for a period that allows for colony formation (typically 1-2 weeks). The medium should be changed every few days.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with crystal violet solution.
-
Quantification: Wash away the excess stain and count the number of visible colonies (typically defined as clusters of >50 cells). The results provide an indication of the long-term proliferative capacity of the cells.
Signaling Pathway: Postulated Mechanism in Liver Cancer
Caption: Postulated mechanism of Ophiopogonin D in liver cancer via c-Myc inhibition.
Comparative Summary and Future Directions
Ophiopogonin D demonstrates significant anti-cancer properties across multiple cancer types, albeit through potentially different primary mechanisms. In breast cancer, the predominant effect appears to be the induction of cell cycle arrest and apoptosis. In lung cancer, OP-D's strength lies in its ability to inhibit several key oncogenic signaling pathways simultaneously. While the evidence in liver cancer is still developing, the initial findings pointing towards the regulation of critical oncogenes like c-Myc are promising.
For researchers aiming to replicate and expand upon these findings, it is crucial to meticulously follow the detailed experimental protocols and consider the specific cellular contexts. Future research should focus on elucidating the detailed molecular targets of Ophiopogonin D, conducting further in vivo studies to validate its therapeutic potential, and exploring its efficacy in combination with existing chemotherapeutic agents. The comprehensive data and methodologies presented in this guide serve as a foundational resource for advancing our understanding of Ophiopogonin D as a potential anti-cancer therapeutic.
Ophiopogonin D: A Comparative Analysis of its Anti-Cancer Mechanisms Across Different Cell Lines
For Immediate Release
[City, State] – [Date] – Ophiopogonin D (OP-D), a steroidal glycoside extracted from the root of Ophiopogon japonicus, has demonstrated significant anti-tumor effects in various cancer cell lines. This guide provides a comparative analysis of the mechanism of action of Ophiopogonin D in human laryngocarcinoma (AMC-HN-8), human breast cancer (MCF-7), non-small cell lung carcinoma (A549), and colorectal cancer (HCT116) cells, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of Ophiopogonin D on Cancer Cell Viability
Ophiopogonin D exhibits a dose-dependent inhibitory effect on the proliferation of various cancer cell lines. The following table summarizes the key findings from in vitro studies.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Key Findings | Reference |
| AMC-HN-8 | Human Laryngocarcinoma | MTT Assay | 0, 12.5, 25, 50 | 12, 24 | Significant suppression of cell proliferation at 25 and 50 µM.[1] | [1] |
| LDH Assay | 0, 12.5, 25, 50 | 12, 24 | Increased cytotoxicity at 50 µM (12h) and 25, 50 µM (24h).[1] | [1] | ||
| MCF-7 | Human Breast Cancer | MTT & Colony Formation | Not specified | Not specified | Marked decrease in viable cells and colony formation in a dose-dependent manner. | [2][3] |
| A549 | Non-Small Cell Lung Carcinoma | Western Blot | Indicated concentrations | 6, 24 | Inhibition of STAT3 signaling.[4][5] | [4][5] |
| HCT116 | Colorectal Cancer | CCK-8 & Colony Formation | 20, 40 | 24 | Significant inhibition of cell viability and proliferation.[6][7][8] | [6][7][8] |
Deciphering the Molecular Mechanisms: A Multi-Pathway Approach
Ophiopogonin D exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. The specific pathways affected vary between different cancer cell types, highlighting the compound's multifaceted mechanism of action.
Human Laryngocarcinoma Cells (AMC-HN-8)
In AMC-HN-8 cells, Ophiopogonin D induces apoptosis and inhibits proliferation by upregulating the p38-MAPK signaling pathway while downregulating cyclin B1 and MMP-9.[1]
Human Breast Cancer Cells (MCF-7)
In MCF-7 cells, Ophiopogonin D induces G2/M phase cell cycle arrest and apoptosis.[2][3] This is associated with the downregulation of cyclin B1 and the activation of caspase-8 and caspase-9.[2][3]
Non-Small Cell Lung Carcinoma (A549)
In A549 cells, Ophiopogonin D exhibits anti-cancer activity by abrogating the STAT3 signaling cascade.[4][9] This is mediated by causing an imbalance in the GSH/GSSG ratio.[9]
Colorectal Cancer Cells (HCT116)
In HCT116 cells, Ophiopogonin D induces apoptosis by activating p53 via ribosomal proteins L5 and L11 and inhibiting the expression of c-Myc via CNOT2.[6][10][11]
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the effects of Ophiopogonin D.
Cell Culture
-
AMC-HN-8 cells: Cultured under standard conditions.[1]
-
MCF-7 cells: Maintained in appropriate culture medium.
-
A549 cells: Grown in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[12]
-
HCT116 cells: Maintained in a suitable growth medium.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: AMC-HN-8 cells were seeded at 5x10^6 cells/well in 96-well plates, treated with Ophiopogonin D (0, 12.5, 25, and 50 µmol/l) for 12 or 24 h.[1] Subsequently, 20 µl of MTT (5 mg/ml) was added to each well and incubated for 4 h.[1] The formazan crystals were dissolved in 200 µl of DMSO, and absorbance was measured at 490 nm.[1]
-
LDH Assay: AMC-HN-8 cells were seeded and treated as in the MTT assay. 60 µl of LDH reagent was added to each well and incubated for 30 minutes at room temperature.[1] Absorbance was measured at 490 nm.[1]
-
Colony Formation Assay: MCF-7 cells were seeded at a low density and treated with Ophiopogonin D. After a designated period, the medium was replaced with fresh medium, and cells were allowed to grow for about a week. Colonies were then fixed, stained, and counted.
Apoptosis and Cell Cycle Analysis
-
DAPI Staining: AMC-HN-8 cells were seeded in 6-well plates, treated with Ophiopogonin D (0, 12.5, 25, and 50 µmol/l) for 24 h, and then stained with DAPI for 1 hour to visualize nuclear morphology and apoptosis.[1]
-
Flow Cytometry: Used to analyze cell cycle distribution and quantify apoptosis in MCF-7 cells treated with Ophiopogonin D.[2][3]
Western Blot Analysis
-
AMC-HN-8 Cells: Cells were treated with Ophiopogonin D (0, 12.5, 25, and 50 µmol/l) for 24 h.[1] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against cyclin B1, MMP-9, and p-p38 MAPK.[1]
-
A549 Cells: Cells were treated with various concentrations of Ophiopogonin D for 6 or 24 hours.[4] Equal amounts of cell lysates were analyzed by Western blotting using antibodies against STAT3 and other related proteins.[4][5]
-
HCT116 p53+/+ Cells: Cells were treated with 40 µM Ophiopogonin D for 24 hours.[6][13] For protein stability, cells were subsequently treated with cycloheximide (50 µg/ml) for different time points.[6][13] Western blotting was performed using antibodies against c-Myc and β-actin.[6][13] For p53 pathway analysis, cells were treated with Ophiopogonin D, and lysates were probed with antibodies for p53, p21, RPL5, and RPL11.[6][10]
Conclusion
Ophiopogonin D demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce apoptosis, inhibit proliferation, and arrest the cell cycle through various signaling pathways in different cancer cell lines underscores its therapeutic promise. Further investigation into the nuanced mechanisms and in vivo efficacy of Ophiopogonin D is warranted to translate these preclinical findings into effective cancer therapies. This comparative guide provides a foundational resource for researchers to build upon in the ongoing effort to combat cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. jcimjournal.com [jcimjournal.com]
- 3. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ophiopogonin D and Metformin in the Management of Diabetic Nephropathy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Ophiopogonin D and metformin in ameliorating key markers of diabetic nephropathy. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. The search for effective therapeutic agents has led to the investigation of various compounds, including the naturally occurring Ophiopogonin D and the widely prescribed antidiabetic drug, metformin. Both have shown promise in mitigating the pathological changes associated with diabetic nephropathy, albeit through different primary mechanisms of action. This guide synthesizes the available preclinical data to offer a comparative perspective on their efficacy.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative effects of Ophiopogonin D and metformin on key markers of diabetic nephropathy, as reported in streptozotocin (STZ)-induced diabetic rat models. It is important to note that these data are collated from separate studies and are not from a head-to-head comparison. Variations in experimental design, including animal strain, dosage, and duration of treatment, should be considered when interpreting these results.
Table 1: Effects on Renal Function and Fibrosis Markers
| Marker | Ophiopogonin D Treatment | Metformin Treatment |
| Serum Creatinine (µmol/L) | DN Group: 85.3 ± 6.2OP-D-H (10 mg/kg): 51.7 ± 4.8 | Diabetic Group: ~110Metformin (70 mg/kg): ~85 |
| Blood Urea Nitrogen (BUN) (mmol/L) | DN Group: 20.4 ± 1.8OP-D-H (10 mg/kg): 12.1 ± 1.1 | Diabetic Group: ~25Metformin (70 mg/kg): ~18 |
| Transforming Growth Factor-β1 (TGF-β1) (ng/L) | DN Group: 258.3 ± 20.1OP-D-H (10 mg/kg): 169.5 ± 15.3 | Data on the effect of metformin on serum TGF-β1 levels in diabetic rats was not consistently reported in the reviewed studies in a comparable format. However, studies have shown that metformin can reduce the expression of TGF-β1 in the kidney tissue of diabetic rats. |
| Urinary Protein (mg/24h) | DN Group: 152.7 ± 12.5OP-D-H (10 mg/kg): 85.4 ± 7.9 | One study in spontaneously hypertensive rats showed a reduction in proteinuria with metformin treatment (100 mg/kg) from 48.4 ± 3.7 mg/day to 25.4 ± 1.8 mg/day[1]. |
Data for Ophiopogonin D are from Qiao et al., 2020. Data for Metformin on Serum Creatinine and BUN are estimations based on graphical data from Zhang et al., 2017. DN: Diabetic Nephropathy; OP-D-H: Ophiopogonin D - High Dose.
Table 2: Effects on Inflammatory and Oxidative Stress Markers
| Marker | Ophiopogonin D Treatment | Metformin Treatment |
| Interleukin-6 (IL-6) (pg/mg protein) | DN Group: 45.8 ± 3.9OP-D-H (10 mg/kg): 28.3 ± 2.5 | Metformin treatment has been shown to significantly decrease the levels of pro-inflammatory cytokines, including IL-6, in various models of inflammation. Specific quantitative data from a comparable diabetic nephropathy model was not readily available in the reviewed literature. |
| Tumor Necrosis Factor-α (TNF-α) (pg/mg protein) | DN Group: 125.6 ± 10.8OP-D-H (10 mg/kg): 78.4 ± 6.9 | Similar to IL-6, metformin is known to reduce TNF-α levels. One study in diabetic epileptic rats showed a reduction in pro-inflammatory cytokines with metformin treatment[2]. |
| Malondialdehyde (MDA) (nmol/mg protein) | DN Group: 12.8 ± 1.1OP-D-H (10 mg/kg): 7.2 ± 0.6 | Metformin treatment in diabetic rats has been shown to significantly decrease MDA levels, indicating a reduction in lipid peroxidation. |
| Superoxide Dismutase (SOD) (U/mg protein) | DN Group: 25.4 ± 2.2OP-D-H (10 mg/kg): 42.8 ± 3.7 | Metformin treatment has been shown to increase the activity of SOD in diabetic rats, suggesting an enhancement of the antioxidant defense system. |
Data for Ophiopogonin D are from Qiao et al., 2020. DN: Diabetic Nephropathy; OP-D-H: Ophiopogonin D - High Dose.
Signaling Pathways
The therapeutic effects of Ophiopogonin D and metformin in diabetic nephropathy are mediated by distinct signaling pathways.
Ophiopogonin D: Inhibition of the NF-κB Signaling Pathway
Ophiopogonin D primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In diabetic nephropathy, hyperglycemia-induced oxidative stress leads to the activation of NF-κB, which in turn promotes the transcription of pro-inflammatory cytokines and adhesion molecules, contributing to renal inflammation and injury. Ophiopogonin D has been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3][4]
Caption: Ophiopogonin D's mechanism in diabetic nephropathy.
Metformin: Activation of the AMPK Signaling Pathway
Metformin's protective effects in diabetic nephropathy are largely attributed to its activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5] Once activated, AMPK initiates a cascade of downstream effects that collectively ameliorate diabetic kidney damage. These include the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cellular growth and proliferation, and the suppression of inflammatory and fibrotic pathways.
References
- 1. scielo.br [scielo.br]
- 2. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin attenuates diabetic renal injury via the AMPK-autophagy axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Ophiopogonin D from Diverse Geographical Origins of Ophiopogon japonicus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ophiopogonin D, a key bioactive steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus. The geographical origin of this medicinal plant, known as Maidong in traditional Chinese medicine, has been shown to significantly influence its chemical composition and pharmacological properties. This document synthesizes available data to compare Ophiopogonin D from the two primary cultivation regions in China: Sichuan ("Chuanmaidong" or CMD) and Zhejiang ("Zhemaidong" or ZMD). The objective is to offer a clear, data-driven comparison to inform research and development efforts.
Data Presentation: Ophiopogonin D Content
The concentration of Ophiopogonin D varies significantly depending on the geographical source of Ophiopogon japonicus. Research indicates that "Chuanmaidong" (CMD) generally contains a higher concentration of Ophiopogonin D compared to "Zhemaidong" (ZMD). A summary of quantitative findings is presented below.
| Geographical Origin | Sample Type | Ophiopogonin D Content (μg/g) | Reference |
| Sichuan (CMD) | Tuberous Root | 165.08 | [1][2] |
| Zhejiang (ZMD) | Tuberous Root | 25.28 | [1][2] |
It is important to note that while CMD has a higher concentration of Ophiopogonin D, ZMD is richer in other bioactive compounds like certain homoisoflavonoids.[1][2] The overall pharmacological effect of the crude drug extract is a result of the synergistic action of its various components.
Experimental Protocols
The following sections detail the methodologies commonly employed for the extraction, quantification, and analysis of Ophiopogonin D from Ophiopogon japonicus.
1. Extraction of Ophiopogonin D
A prevalent method for extracting Ophiopogonin D and other saponins from the tuberous roots of Ophiopogon japonicus is ultrasonic-assisted extraction.
-
Sample Preparation : The tuberous roots are dried and ground into a fine powder.
-
Extraction Solvent : A 70% ethanol solution is commonly used as the extraction solvent.[3]
-
Procedure :
-
A specific amount of the powdered sample (e.g., 1.0 g) is mixed with the extraction solvent (e.g., 10 mL of 70% ethanol) in a conical flask.[3]
-
The mixture undergoes ultrasonic extraction for a defined period, for instance, 50 minutes.[3]
-
After extraction, the mixture is brought back to its original weight using the same solvent to compensate for any evaporation.[3]
-
The extract is then filtered through a membrane (e.g., 0.45 μm) before analysis.[3]
-
Other advanced extraction techniques, such as microwave-assisted extraction, have also been explored for flavonoids in Ophiopogon japonicus, suggesting potential for optimizing saponin extraction as well.[4]
2. Quantification of Ophiopogonin D
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for the accurate quantification of Ophiopogonin D.
-
Chromatographic System : A typical setup includes an HPLC system with a C18 column.[5]
-
Mobile Phase : A gradient elution is often employed, using a mixture of acetonitrile and a formic acid aqueous solution.[5]
-
Detection : Diode Array Detector (DAD) and Evaporative Light Scattering Detector (ELSD) are frequently used for the simultaneous determination of multiple components, including steroidal saponins and homoisoflavonoids.[1][2] Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific quantification.
-
Standard Preparation : A reference standard of Ophiopogonin D is used to prepare a calibration curve for accurate quantification.[3]
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a comparative study of Ophiopogonin D from different geographical origins.
Caption: Workflow for comparing Ophiopogonin D from different geographical sources.
Signaling Pathway Modulated by Ophiopogonin D
Ophiopogonin D has been shown to exert its anticancer effects by modulating various signaling pathways. One of the key pathways inhibited by Ophiopogonin D is the STAT3 signaling cascade, which is often deregulated in cancer cells.[6]
Caption: Ophiopogonin D inhibits the STAT3 signaling pathway, leading to apoptosis.
Comparative Biological Activity
While direct comparative studies on the bioactivity of isolated Ophiopogonin D from different origins are limited, the differing concentrations of this compound in crude extracts suggest potential variations in their pharmacological effects. For instance, extracts from CMD and ZMD, which have different Ophiopogonin D levels, have shown similar overall cytotoxic effects against A2780 human ovarian cancer cells, suggesting that other compounds in the extracts also contribute significantly to this activity.[1][2]
Ophiopogonin D itself has demonstrated a wide range of pharmacological activities, including:
-
Anti-cancer effects : It can suppress the proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung carcinoma.[6][7] This is achieved through the modulation of multiple oncogenic signaling pathways such as STAT3, NF-κB, and PI3K/AKT.[6][7]
-
Anti-inflammatory properties : Ophiopogonin D has been shown to ameliorate inflammatory responses in different models.[8][9][10]
-
Cardioprotective effects : It can protect cardiomyocytes from injury induced by certain drugs.[11]
-
Bone protection : Ophiopogonin D has shown potential as an agent against osteoporosis by reducing oxidative stress.[12]
Given the higher concentration of Ophiopogonin D in Ophiopogon japonicus from Sichuan, it is plausible that purified Ophiopogonin D from this source could exhibit more potent effects in in-vitro and in-vivo models, although further research is needed to confirm this.
Conclusion
The geographical origin of Ophiopogon japonicus is a critical factor influencing its Ophiopogonin D content, with the Sichuan province ("Chuanmaidong") being a richer source of this particular saponin than the Zhejiang province ("Zhemaidong"). This quantitative difference is important for researchers and pharmaceutical professionals to consider when sourcing raw materials for the extraction of Ophiopogonin D or for the development of herbal preparations. While the overall biological activity of the crude extracts is complex and multifactorial, the higher yield of Ophiopogonin D from CMD may be advantageous for applications where this specific compound is the primary active ingredient of interest. Future studies should focus on a direct comparison of the pharmacological activities of Ophiopogonin D isolated from different geographical origins to fully elucidate any qualitative differences.
References
- 1. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity [mdpi.com]
- 2. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. impactfactor.org [impactfactor.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism: Ophiopogonin D's Modulation of the NF-κB Pathway in Inflammation and Oncology
A Comparative Analysis for Researchers and Drug Development Professionals
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects. A growing body of evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a central mechanism underlying these therapeutic properties. This guide provides a comparative analysis of Ophiopogonin D's performance in regulating the NF-κB pathway, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their exploration of this promising natural compound.
Quantitative Comparison of NF-κB Inhibition
The efficacy of Ophiopogonin D in inhibiting the NF-κB pathway has been quantified in various experimental models. This section presents a comparative summary of its performance against other well-established NF-κB inhibitors.
| Compound | Cell Line/Model | Assay Type | Key Findings | Reference |
| Ophiopogonin D | Human Lung Cancer Cells | Western Blot | Suppressed expression of NF-κB. | [1] |
| Ophiopogonin D | Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | Reduced Ang II-induced NF-κB nuclear translocation and IκBα downregulation. | [1] |
| Ophiopogonin D | Mouse Pulmonary Epithelial Cells | Western Blot | Ameliorated PM2.5-induced inflammation by inhibiting the AMPK/NF-κB signaling pathway. | [1] |
| Ophiopogonin D | Experimental Colitis in Mice | Molecular Docking & siRNA | Showed high affinity for the REL-homology domain of NF-κB-p65, affecting its nuclear translocation. The effects on inflammation and barrier dysfunction were significantly decreased by siRNA targeting NF-κB-p65. | [2] |
| Parthenolide | Glioblastoma Cells | Luciferase Reporter Assay | Decreased NF-κB transcriptional activity with increasing concentrations. | [3] |
| Curcumin | RAW264.7 Macrophages | Luciferase Reporter Assay | Dose-dependently inhibited LPS-induced NF-κB activity with an IC50 of 18 µM. | [4] |
| Dexamethasone | Lymphoblastic CCRF-CEM cells | Western Blot | Prevents IL-1β-induced NF-κB activation by upregulating IκB-α synthesis. | [5] |
Deciphering the Molecular Interactions: Signaling Pathways and Experimental Workflow
To understand the role of Ophiopogonin D in the NF-κB pathway, it is crucial to visualize the signaling cascade and the experimental approaches used to investigate its effects.
Caption: The NF-κB signaling pathway and points of inhibition by Ophiopogonin D.
The diagram above illustrates the canonical NF-κB signaling pathway. Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus to initiate target gene transcription. Ophiopogonin D has been shown to inhibit this pathway, potentially by preventing IKK activation and the nuclear translocation of NF-κB.
Caption: A generalized experimental workflow for assessing NF-κB inhibition.
This workflow outlines the typical steps involved in investigating the effect of a compound like Ophiopogonin D on the NF-κB pathway. It involves treating cells or animal models with the compound and a pro-inflammatory stimulus, followed by molecular analyses such as Western blotting and luciferase reporter assays to quantify the extent of NF-κB activation and its inhibition.
Caption: The logical relationship of this compounds action via the NF-κB pathway.
This diagram illustrates the downstream consequences of this compounds inhibition of the NF-κB pathway. By blocking this central signaling hub, OP-D can reduce the production of inflammatory mediators and promote apoptosis in cancer cells, leading to its observed therapeutic effects.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to confirm the role of the NF-κB pathway in the effects of Ophiopogonin D.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Ophiopogonin D or a comparator compound.
-
Pre-incubate for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the activity in the stimulated control group (vehicle-treated).
-
Western Blot for Nuclear Translocation of p65 and IκBα Degradation
This technique visualizes the key protein events in NF-κB activation.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with Ophiopogonin D or a comparator for 1-2 hours, followed by stimulation with an NF-κB activator for a specified time (e.g., 30 minutes for IκBα degradation, 1 hour for p65 translocation).
-
-
Protein Extraction:
-
Cytoplasmic and Nuclear Fractionation: Use a nuclear and cytoplasmic extraction kit to separate the protein fractions according to the manufacturer's protocol.
-
Whole-Cell Lysates: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p65, phospho-p65 (Ser536), IκBα, Lamin B1 (nuclear marker), and β-actin (cytoplasmic/loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective loading controls.
-
In Vivo Model of DSS-Induced Colitis
This animal model is used to evaluate the anti-inflammatory effects of Ophiopogonin D in a disease context.[6][7]
-
Animal Model:
-
Use C57BL/6 mice (8-10 weeks old).
-
Induce colitis by administering 2.5-3% dextran sodium sulfate (DSS) in the drinking water for 7 days.
-
-
Treatment Groups:
-
Control Group: Normal drinking water.
-
DSS Group: DSS in drinking water.
-
OP-D Treatment Group(s): DSS in drinking water + Ophiopogonin D administered daily by oral gavage at different doses (e.g., 10, 40, 160 mg/kg).[6]
-
Positive Control Group: DSS in drinking water + a standard anti-inflammatory drug (e.g., sulfasalazine).
-
-
Assessment of Colitis Severity:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and measure the colon length.
-
-
Histological and Molecular Analysis:
-
Collect colon tissue for histological examination (H&E staining) to assess inflammation and tissue damage.
-
Prepare colon tissue lysates for Western blot analysis of NF-κB pathway proteins (p-p65, IκBα) and inflammatory cytokines (TNF-α, IL-1β).[8]
-
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Akt/NF-κB pathway in antitumor effects of parthenolide on glioblastoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective properties of Ophiopogonin D in DSS-induced colitis: insights into microbiota modulation - ProQuest [proquest.com]
- 7. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
Ophiopogonin D's potency in comparison to other natural anti-cancer compounds.
In the landscape of natural compounds exhibiting anti-cancer properties, Ophiopogonin D', a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has emerged as a compound of significant interest. This guide provides a comparative analysis of Ophiopogonin D's potency against other well-characterized natural anti-cancer compounds, namely Paclitaxel, Curcumin, and Resveratrol. The comparison is based on their cytotoxic effects on various cancer cell lines, with a focus on quantitative data and the underlying molecular mechanisms.
Comparative Cytotoxicity
The anti-proliferative activity of Ophiopogonin D' and other selected natural compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for Ophiopogonin D' and its counterparts in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions such as incubation times and assay methods.
Table 1: IC50 Values of Ophiopogonin D' in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HCT116 | Colorectal Carcinoma | ~30 µM | 48 | [1][2] |
| A549 | Non-Small Cell Lung Carcinoma | Not explicitly stated, but inhibits proliferation | 6 | [3] |
| MCF-7 | Breast Adenocarcinoma | Inhibits proliferation, specific IC50 not provided | Not specified | [4][5][6] |
| PC3 | Prostate Cancer | >50 µM | 24 | [7] |
Table 2: Comparative IC50 Values of Natural Anti-Cancer Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Ophiopogonin D' | HCT116 | Colorectal Carcinoma | ~30 µM | 48 | [1][2] |
| Paclitaxel | HCT116 | Colorectal Carcinoma | Not specified | Not specified | |
| Curcumin | HCT116 | Colorectal Carcinoma | Not specified | Not specified | |
| Resveratrol | HCT116 | Colorectal Carcinoma | Not specified | Not specified | |
| Ophiopogonin D' | A549 | Non-Small Cell Lung Carcinoma | Not explicitly stated | 6 | [3] |
| Paclitaxel | A549 | Non-Small Cell Lung Carcinoma | 0.00135 µM | 48 | |
| Curcumin | A549 | Non-Small Cell Lung Carcinoma | Not specified | Not specified | |
| Resveratrol | A549 | Non-Small Cell Lung Carcinoma | 8.3 µM | 48 | |
| Ophiopogonin D' | MCF-7 | Breast Adenocarcinoma | Inhibits proliferation | Not specified | [4][5][6] |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | |
| Curcumin | MCF-7 | Breast Adenocarcinoma | 20 µM | 48 | |
| Resveratrol | MCF-7 | Breast Adenocarcinoma | Not specified | Not specified |
Mechanisms of Action: Signaling Pathways
The anti-cancer activity of these natural compounds is attributed to their ability to modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Ophiopogonin D'
Ophiopogonin D' exerts its anti-cancer effects by targeting multiple signaling pathways. A key mechanism is the inhibition of the STAT3 signaling cascade[3][8]. It has also been shown to suppress the NF-κB, PI3K/AKT, and AP-1 pathways in human lung cancer cells[9]. In colorectal cancer cells, Ophiopogonin D' induces p53-dependent apoptosis and inhibits the expression of the oncoprotein c-Myc[1][2].
References
- 1. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcimjournal.com [jcimjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
A Comparative Analysis of the Cytotoxic Effects of Ophiopogonin D and Ophiopogonin D'
An In-depth Look at Two Isomeric Saponins and Their Differential Anti-cancer Potential
Ophiopogonin D (OP-D) and its isomer Ophiopogonin D' (OPD') are steroidal saponins extracted from the root tuber of Ophiopogon japonicus. While structurally similar, emerging research reveals significant differences in their cytotoxic effects against cancer cells. This guide provides a comparative analysis of their anti-cancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their potential as therapeutic agents.
Quantitative Comparison of Cytotoxicity
Experimental data consistently demonstrates that Ophiopogonin D' exhibits significantly more potent cytotoxic effects across various cancer cell lines compared to Ophiopogonin D. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Cell Line | Cancer Type | Ophiopogonin D (IC50 in µM) | Ophiopogonin D' (IC50 in µM) |
| A2780 | Human Ovarian Cancer | > 50 | 0.89 |
| PC3 | Human Prostate Cancer | > 50 | 6.25 |
This table summarizes the IC50 values obtained from different studies. The significantly lower IC50 values for Ophiopogonin D' indicate its superior potency in inhibiting cancer cell proliferation in these specific cell lines.
Mechanisms of Action: A Tale of Two Pathways
The differential cytotoxicity of Ophiopogonin D and Ophiopogonin D' can be attributed to their distinct mechanisms of inducing cell death.
Ophiopogonin D appears to exert its anti-cancer effects through the modulation of multiple oncogenic signaling pathways.[1][2] Studies have shown that OP-D can induce apoptosis and inhibit cell proliferation by:
-
Activating the p38-MAPK signaling pathway in human laryngocarcinoma cells.
-
Inhibiting the STAT3 signaling cascade in non-small cell lung carcinoma.[3]
-
Suppressing NF-κB, PI3K/AKT, and AP-1 pathways in human lung cancer cells.
-
Activating p53 and inhibiting c-Myc expression in colorectal cancer cells.[4]
Ophiopogonin D' , in contrast, primarily induces a form of programmed cell death that is dependent on Receptor-Interacting Protein Kinase 1 (RIPK1).[5][6] This can manifest as either apoptosis or necroptosis, a form of regulated necrosis. In androgen-independent prostate cancer cells, OPD' has been shown to induce RIPK1-dependent, caspase-independent apoptosis.[6] In androgen-dependent prostate cancer cells, it triggers RIPK1-dependent necroptosis.[5][6] This distinct mechanism of action suggests that OPD' could be effective against cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics.
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways modulated by Ophiopogonin D and Ophiopogonin D'.
Caption: Ophiopogonin D's multi-target signaling pathways.
Caption: Ophiopogonin D' induced RIPK1-dependent cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the cytotoxic effects of Ophiopogonin D and Ophiopogonin D'.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Ophiopogonin D or Ophiopogonin D' for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with Ophiopogonin D or Ophiopogonin D' at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p38, STAT3, RIPK1, cleaved caspase-3, etc.), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Experimental Workflow
Caption: General workflow for comparing cytotoxic effects.
Conclusion
The comparative analysis of Ophiopogonin D and Ophiopogonin D' reveals a striking difference in their cytotoxic potency and mechanisms of action. Ophiopogonin D' emerges as a significantly more potent anti-cancer agent in the tested cell lines, inducing cell death through a distinct RIPK1-dependent pathway. This suggests its potential as a lead compound for the development of novel cancer therapies, particularly for tumors resistant to conventional treatments. In contrast, this compounds activity through multiple signaling pathways, although less potent, may offer a broader spectrum of action. Further research is warranted to explore the full therapeutic potential of both isomers across a wider range of cancer types and to elucidate the precise molecular interactions that govern their differential activities.
References
- 1. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophiopogonin D' induces RIPK1‑dependent necroptosis in androgen‑dependent LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ophiopogonin D' induces RIPK1-dependent necroptosis in androgen-dependent LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the synergistic effects of Ophiopogonin D with chemotherapy drugs.
Ophiopogonin D (OP-D), a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, is emerging as a potent chemosensitizing agent that enhances the efficacy of conventional chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of OP-D with various chemotherapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This document synthesizes findings on the synergistic interactions of Ophiopogonin D with paclitaxel, 5-fluorouracil (5-FU), and doxorubicin in preclinical cancer models. The evidence suggests that OP-D can significantly augment the anti-tumor effects of these drugs, primarily by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
In Vitro Synergistic Effects of Ophiopogonin D with Chemotherapy Drugs
The synergistic potential of Ophiopogonin D in combination with various chemotherapy drugs has been evaluated in several cancer cell lines. The primary method for quantifying the degree of interaction is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
| Chemotherapy Drug | Cancer Cell Line | Ophiopogonin D Concentration | Chemotherapy Drug Concentration | Combination Index (CI) | Effect | Reference |
| Paclitaxel | A549 (Lung Cancer) | Sub-optimal doses | Sub-optimal doses | < 1 | Synergistic | [1] |
| H1299 (Lung Cancer) | Not Specified | Not Specified | Not Specified | Augments cell death | [1] | |
| 5-Fluorouracil (5-FU) | HCT116 p53+/+ (Colorectal Cancer) | 20 µM, 40 µM | 10 µM | Not explicitly calculated, but combined treatment further suppressed cancer cell growth | Synergistic | [2] |
| Doxorubicin | HCT116 p53+/+ (Colorectal Cancer) | 20 µM, 40 µM | 0.3 µM | Not explicitly calculated, but combined treatment showed a similar enhanced effect to 5-FU | Synergistic | [2] |
Note: Specific CI values were not always available in the reviewed literature; however, the synergistic or enhanced effect was explicitly stated.
In Vivo Efficacy of Ophiopogonin D in Combination Therapy
Preclinical animal models provide crucial insights into the therapeutic potential of combination therapies. Studies have shown that Ophiopogonin D can enhance the tumor growth inhibitory effects of chemotherapy drugs in vivo.
| Chemotherapy Drug | Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| Paclitaxel | Nude mice with A549 xenografts | Lung Cancer | Ophiopogonin D and Paclitaxel | Enhanced anti-tumor effects compared to single agents. | [3] |
| 5-Fluorouracil (5-FU) | Not specified in detail in the reviewed abstract | Colorectal Cancer | Ophiopogonin D and 5-FU | Not specified in detail in the reviewed abstract | [2] |
| Doxorubicin | Not specified in detail in the reviewed abstract | Colorectal Cancer | Ophiopogonin D and Doxorubicin | Not specified in detail in the reviewed abstract | [2] |
Note: Detailed quantitative data from in vivo studies, such as tumor volume and weight, were not consistently provided in the abstracts of the reviewed literature.
Mechanistic Insights into Synergism: Modulation of Signaling Pathways
The synergistic activity of Ophiopogonin D is attributed to its ability to modulate multiple oncogenic signaling pathways, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Key Signaling Pathways Modulated by Ophiopogonin D:
-
NF-κB Pathway: Ophiopogonin D has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, OP-D can downregulate the expression of anti-apoptotic proteins, making cancer cells more susceptible to chemotherapy-induced cell death.[1][4]
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is a critical pathway for cell survival and proliferation. Ophiopogonin D has been observed to inhibit the phosphorylation of AKT, thereby downregulating this pro-survival pathway and promoting apoptosis.[4]
-
p53 Pathway: In colorectal cancer cells, Ophiopogonin D has been found to induce apoptosis by activating the tumor suppressor protein p53. This activation is mediated by ribosomal proteins L5 and L11. The combination of OP-D with 5-FU or doxorubicin leads to enhanced apoptosis through the regulation of p53 and the oncogene c-Myc.[2][5]
-
STAT3 Pathway: Ophiopogonin D can also abrogate the STAT3 signaling cascade, which is involved in tumor cell proliferation, survival, and angiogenesis.[3]
The following diagram illustrates the proposed mechanism of synergistic action of Ophiopogonin D with chemotherapy drugs.
References
- 1. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]
- 3. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ophiopogonin D'
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of Ophiopogonin D', a steroidal glycoside with diverse biological activities. Adherence to these protocols is critical due to the compound's potential hazards.
Hazard Profile and Safety Precautions
Ophiopogonin D' is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to prevent its release into the environment.
Personal Protective Equipment (PPE): Before handling Ophiopogonin D', it is mandatory to wear appropriate personal protective equipment. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
In cases of potential aerosol formation, a respirator may be necessary.
Spill Management
In the event of a spill, immediate action is required to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Non-essential personnel should evacuate the area. Ensure adequate ventilation to avoid inhalation of any dust or aerosols.
-
Containment: For liquid spills, use an absorbent material like diatomite or universal binders to contain the substance[1]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[1].
-
Waste Collection: All contaminated materials, including absorbent pads, gloves, and cleaning cloths, must be collected and placed in a sealed container for hazardous waste disposal.
Disposal Protocol
The disposal of Ophiopogonin D' and its containers must be conducted in compliance with all applicable federal, state, and local regulations. The primary directive is to prevent its entry into waterways and the broader environment[1].
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste containing Ophiopogonin D', including unused product, contaminated lab supplies, and spill cleanup materials, must be segregated from non-hazardous waste.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should prominently display "Hazardous Waste" and identify the contents, including "Ophiopogonin D'".
-
Approved Disposal Facility: The containerized waste must be sent to an approved waste disposal plant[1]. Do not dispose of Ophiopogonin D' down the drain or in regular trash.
-
Record Keeping: Maintain accurate records of the disposal process, including the date, quantity of waste, and the certified disposal company used.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C44H70O16 | [1][2][3] |
| Molecular Weight | 855.02 g/mol | [1][2] |
| CAS Number | 945619-74-9 | [1][3][4] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Ophiopogonin D'.
References
Personal protective equipment for handling Ophiopogonin D'
Essential Safety and Handling Guide for Ophiopogonin D'
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Ophiopogonin D' is paramount. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of Ophiopogonin D', a steroidal glycoside with diverse biological activities.[1][2]
Hazard Identification and Classification
Ophiopogonin D' is classified as harmful if swallowed.[3][4] While comprehensive toxicological data is not fully available for all endpoints, it is crucial to handle this compound with care, assuming potential for harm upon skin contact or inhalation.[5] One source indicates that it is very toxic to aquatic life with long-lasting effects.[3]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4)[3][4] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[3] |
Note: Some safety data sheets indicate a lack of comprehensive data for other hazard classifications.[5][6]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against exposure. The following table outlines the recommended PPE for handling Ophiopogonin D'.[3][6][7]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN166 (EU) or NIOSH (US) standards.[7] |
| Skin | Chemical Impermeable Gloves | Nitrile or other suitable resistant gloves should be worn.[8] |
| Impervious Clothing/Lab Coat | To protect skin from accidental contact.[3] | |
| Chemical-Resistant Suit | Recommended for full skin protection, especially during large-scale operations or spill cleanup.[8] | |
| Respiratory | Respirator | Use a NIOSH (US) or CEN (EU) approved respirator, especially in cases of poor ventilation or when handling powders to avoid dust formation.[5][7] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of Ophiopogonin D' and ensuring a safe laboratory environment.
Handling Protocol
-
Ventilation: Always handle Ophiopogonin D' in a well-ventilated area, preferably within a fume hood to avoid the formation of dust and aerosols.[3][6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Equipment: Use dedicated equipment and tools. If not possible, thoroughly clean equipment after use.
Storage Protocol
| Condition | Specification | Rationale |
| Temperature | Store at -20°C (as powder) or -80°C (in solvent).[3] | To maintain stability and prevent degradation. |
| Container | Keep in a tightly sealed container.[3] | To prevent contamination and exposure to moisture and air. |
| Location | Store in a dry, cool, and well-ventilated place.[3][6] | To ensure a stable storage environment. |
| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3] | To prevent hazardous reactions. |
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[3][6] If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[3][5] |
| Spillage | Evacuate the area. Wear full PPE, including respiratory protection. Avoid dust formation. Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a suitable, closed container for disposal.[3][6] Prevent the substance from entering drains.[6] |
Disposal Plan
Proper disposal of Ophiopogonin D' and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents at an approved waste disposal plant.[3][5] Follow all local, state, and federal regulations for chemical waste disposal. |
| Contaminated Materials | Any materials that have come into contact with Ophiopogonin D' (e.g., gloves, wipes, containers) should be treated as hazardous waste and disposed of accordingly in a sealed container. |
Experimental Workflow and Safety Checkpoints
The following diagrams illustrate a typical experimental workflow for handling Ophiopogonin D' and the logical relationship of safety considerations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ophiopogonin D|945619-74-9|MSDS [dcchemicals.com]
- 4. Ophiopogonin D' | C44H70O16 | CID 46173859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. OPHIOPOGONIN D - Safety Data Sheet [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. solutionsstores.com [solutionsstores.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
